molecular formula C53H72N2O12+2 B1209417 Cisatracurium CAS No. 96946-41-7

Cisatracurium

Numéro de catalogue: B1209417
Numéro CAS: 96946-41-7
Poids moléculaire: 929.1 g/mol
Clé InChI: YXSLJKQTIDHPOT-LJCJQEJUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cisatracurium is a diester that is the (1R,1'R,2R,2'R)-diastereoisomer of atracurium, a quaternary ammonium ion consisting of pentane-1,5-diol with both hydroxy functions bearing 3-[1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolinium-2(1H)-yl]propanoyl groups. The active species in the skeletal muscle relaxant this compound besylate. It has a role as a muscle relaxant and a nicotinic antagonist. It is a diester and a quaternary ammonium ion.
This compound is a non-depolarising neuromuscular blocking agent of the benzylisoquinolinium class, available in its salt form, this compound besylate. This compound has an intermediate duration of action and is one of the most commonly used neuromuscular blocking agents in intensive care.. This compound acts on cholinergic receptors, blocking neuromuscular transmission. This action is antagonized by acetylcholinesterase inhibitors such as neostigmine. This compound is an R-cis-R-cis isomer of [atracurium] and has approximately 3 times its neuromuscular blocking potency. Compared to atracurium, this compound produces a lower degree of histamine release.
This compound is a Nondepolarizing Neuromuscular Blocker. The physiologic effect of this compound is by means of Neuromuscular Nondepolarizing Blockade.
This compound is a non-depolarizing skeletal muscle relaxant of the benzylisoquinolinium class, with skeletal muscle relaxing activity. This compound besylate acts as a competitive acetylcholine antagonist that binds to nicotinic receptors at the neuromuscular junction. This blocks neuromuscular transmission and causes neuromuscular relaxation.
See also: this compound Besylate (has salt form).

Propriétés

Key on ui mechanism of action

Like other non-depolarising neuromuscular blocking agents, cisatracurium binds competitively to cholinergic receptors in motor end-plate neurons, blocking acetylcholine from accessing the receptors. Therefore, in the presence of cisatracurium, an end-plate potential cannot be developed. Ion channels remain closed, the cell does not depolarize, and an action potential is not transmitted.

Numéro CAS

96946-41-7

Formule moléculaire

C53H72N2O12+2

Poids moléculaire

929.1 g/mol

Nom IUPAC

5-[3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate

InChI

InChI=1S/C53H72N2O12/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3/q+2/t42-,43-,54-,55-/m1/s1

Clé InChI

YXSLJKQTIDHPOT-LJCJQEJUSA-N

SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C

SMILES isomérique

C[N@@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N@+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C=C6)OC)OC)OC)OC)C

SMILES canonique

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C

Autres numéros CAS

96946-41-7

Synonymes

51W89
cisatracurium
cisatracurium besilate
cisatracurium besylate
Nimbex

Origine du produit

United States

Foundational & Exploratory

Cisatracurium Besylate: A Comprehensive Technical Guide to its Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cisatracurium besylate is a non-depolarizing neuromuscular blocking agent used clinically to facilitate tracheal intubation and to provide skeletal muscle relaxation during surgery or mechanical ventilation.[1] It is one of the ten stereoisomers of atracurium besylate and specifically is the (1R,1'R,2R,2'R)-diastereoisomer.[2] This technical guide provides an in-depth overview of the core chemical properties and structural features of this compound besylate, compiled to assist researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Properties

This compound besylate is a large, polar molecule. Its physicochemical properties are critical to its pharmacokinetic and pharmacodynamic profile, particularly its organ-independent elimination pathway.

Quantitative Chemical Data

The key chemical properties of this compound besylate are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₆₅H₈₂N₂O₁₈S₂[3][4][5]
Molecular Weight 1243.50 g/mol [3][5][6]
IUPAC Name benzenesulfonate;5-[3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate[3]
Melting Point 90-93 °C[7][8][9]
logP (1-octanol/water) -2.12[6][9][10]
Appearance White to off-white crystalline powder[9]
Solubility

This compound besylate exhibits varying solubility in different solvents, a crucial consideration for its formulation and analytical characterization.

SolventSolubility
Water Slightly soluble (1 mg/mL in H₂O)
Phosphate Buffered Saline (PBS, pH 7.2) Approximately 10 mg/mL
Ethanol Soluble (approximately 10 mg/mL)
Dimethyl sulfoxide (DMSO) Soluble (approximately 30 mg/mL)
Dimethylformamide (DMF) Soluble (approximately 30 mg/mL)
Chloroform Soluble
Acetone Soluble

Chemical Structure

This compound is a symmetric bis-benzyltetrahydroisoquinolinium compound. The molecule possesses four chiral centers, leading to the existence of multiple stereoisomers. This compound besylate is the pure (1R,1'R,2R,2'R)-isomer.[2]

Caption: Chemical structure of this compound Besylate.

Experimental Protocols

Detailed experimental protocols for the determination of all chemical properties are extensive. This section outlines the general methodologies employed for key parameters.

Melting Point Determination

The melting point of this compound besylate is determined using the capillary method, a standard pharmacopeial technique.[11]

Methodology:

  • A small, finely powdered sample of this compound besylate is packed into a thin-walled capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus with a heating block or oil bath.

  • The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (clear point) are recorded as the melting range.[11][12]

LogP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by measuring its distribution between an aqueous and an immiscible organic phase.

Methodology (Shake-Flask Method):

  • A solution of this compound besylate is prepared in a biphasic system of 1-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4).

  • The mixture is shaken vigorously to allow for the partitioning of the analyte between the two phases until equilibrium is reached.

  • The two phases are separated by centrifugation.

  • The concentration of this compound besylate in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13]

  • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.[13]

Chemical Reactivity and Degradation

The primary degradation pathway for this compound besylate under physiological conditions is Hofmann elimination. This is a chemical process, rather than an enzymatic one, and is dependent on pH and temperature.

Hofmann Elimination

Mechanism: Hofmann elimination is a beta-elimination reaction of quaternary ammonium salts that results in the formation of an alkene, a tertiary amine, and water. In the case of this compound, this non-enzymatic process leads to its breakdown into laudanosine and a monoquaternary acrylate metabolite.[3][6] This degradation pathway is advantageous as it is independent of hepatic or renal function, making the drug suitable for a wide range of patients.[6]

Hofmann_Elimination This compound This compound Besylate Hofmann Hofmann Elimination (pH and Temperature Dependent) This compound->Hofmann Products Laudanosine + Monoquaternary Acrylate Hofmann->Products

Caption: Hofmann Elimination Pathway of this compound.

Synthesis and Purification

The synthesis of this compound besylate is a multi-step process that requires careful control of stereochemistry to obtain the desired (1R,1'R,2R,2'R)-isomer.

General Synthetic Approach

A common synthetic route involves the following key steps:

  • Asymmetric Synthesis of Chiral Intermediates: The synthesis often starts from precursors that are resolved or asymmetrically synthesized to establish the correct stereochemistry at the chiral centers.

  • Coupling Reaction: The chiral isoquinolinium precursors are coupled with a linker molecule, typically a diacrylate derivative of 1,5-pentanediol.

  • Purification: The final product is purified to isolate the desired cis-cis isomer from other stereoisomers and impurities. This is often achieved through chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or through crystallization.[14]

Purification Protocol Highlight:

Purification of this compound besylate is a critical step to ensure the isomeric purity and safety of the final drug product.

  • Chromatography: Preparative HPLC on a silica gel column is a common method for separating the cis-cis isomer from the cis-trans and trans-trans isomers.[14]

  • Crystallization: Selective crystallization techniques can also be employed to isolate the desired isomer.[7] The choice of solvents is crucial for effective purification. Dichloromethane and methyl t-butyl ether are examples of solvents used for recrystallization.[15]

Conclusion

This technical guide has provided a detailed overview of the fundamental chemical properties and structural aspects of this compound besylate. The data and methodologies presented are essential for researchers and professionals involved in the development, formulation, and analysis of this important neuromuscular blocking agent. A thorough understanding of its chemical nature, particularly its unique degradation pathway, is fundamental to its safe and effective clinical use.

References

In Vitro Degradation of Cisatracurium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro degradation pathways of cisatracurium, a non-depolarizing neuromuscular blocking agent. Understanding the stability and degradation of this compound is critical for the development of stable pharmaceutical formulations and for ensuring patient safety. This document details the core degradation mechanisms, presents quantitative stability data, and outlines experimental protocols for studying its degradation.

Core Degradation Pathways

The in vitro degradation of this compound is primarily governed by two distinct mechanisms: Hofmann elimination and ester hydrolysis. These pathways are crucial as they are largely independent of liver or kidney function, a key clinical feature of the drug.[1][2][3][4]

Hofmann Elimination

The principal pathway for this compound degradation is Hofmann elimination, a chemical process that occurs spontaneously at physiological pH and temperature.[1][2][4][5] This organ-independent degradation is the rate-limiting step in the overall elimination of the molecule.[6][7] The reaction involves the cleavage of the molecule to form two primary metabolites: laudanosine and a monoquaternary acrylate metabolite .[1][3][4][8][9] The rate of Hofmann elimination is significantly influenced by pH and temperature, with an increase in either factor accelerating the degradation process.[2][6][10][11]

Ester Hydrolysis

This compound also undergoes degradation via the hydrolysis of its ester functional groups.[2][9] This is generally considered a secondary degradation pathway.[5] Non-specific plasma esterases are responsible for the hydrolysis of the monoquaternary acrylate metabolite, which is formed during Hofmann elimination, into a monoquaternary alcohol metabolite (MQA) .[1][3][6][8] While ester hydrolysis is a key step in the formation of the MQA, its direct contribution to the overall elimination rate of the parent this compound molecule is considered negligible compared to Hofmann elimination.[7][12]

Below is a diagram illustrating the major in vitro degradation pathways of this compound.

This compound This compound Hofmann_Elimination Hofmann Elimination (pH and Temperature Dependent) This compound->Hofmann_Elimination Primary Pathway Laudanosine Laudanosine Hofmann_Elimination->Laudanosine Monoquaternary_Acrylate Monoquaternary Acrylate Hofmann_Elimination->Monoquaternary_Acrylate Ester_Hydrolysis Ester Hydrolysis (Plasma Esterases) Monoquaternary_Acrylate->Ester_Hydrolysis Secondary Pathway Monoquaternary_Alcohol Monoquaternary Alcohol (MQA) Ester_Hydrolysis->Monoquaternary_Alcohol cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic (e.g., 1N HCl, RT) Sampling Sample at Time Intervals Acid->Sampling Base Basic (e.g., 0.005N NaOH, RT) Base->Sampling Oxidative Oxidative (e.g., 30% H₂O₂, 60°C) Oxidative->Sampling Thermal Thermal (e.g., 105°C) Thermal->Sampling Photolytic Photolytic (e.g., UV light at 254 nm) Photolytic->Sampling Neutralization Neutralize (for Acid/Base) Sampling->Neutralization HPLC HPLC Analysis (Stability-Indicating Method) Neutralization->HPLC Cisatracurium_Stock This compound Stock Solution (e.g., 400 µg/mL) Cisatracurium_Stock->Acid Cisatracurium_Stock->Base Cisatracurium_Stock->Oxidative Cisatracurium_Stock->Thermal Cisatracurium_Stock->Photolytic

References

An In-depth Technical Guide on the Formation Kinetics of Laudanosine from Cisatracurium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cisatracurium, a non-depolarizing neuromuscular blocking agent, undergoes organ-independent degradation in the body, primarily through a chemical process known as Hofmann elimination, to form laudanosine and a monoquaternary acrylate.[1][2][3] While ester hydrolysis is another potential degradation pathway, studies have shown that Hofmann elimination is the rate-limiting step in the overall degradation of this compound.[4][5][6] The kinetics of laudanosine formation are significantly influenced by physiological factors such as pH and temperature.[3][7][8] This technical guide provides a comprehensive overview of the formation kinetics of laudanosine from this compound, detailing the degradation pathways, summarizing quantitative kinetic data, and outlining the experimental protocols used for their determination.

Degradation Pathways of this compound

The conversion of this compound to laudanosine is primarily governed by two distinct chemical reactions: Hofmann elimination and ester hydrolysis.

Hofmann Elimination

Hofmann elimination is a chemical process that occurs spontaneously at physiological pH and temperature.[2] This organ-independent pathway is the principal route for this compound degradation, accounting for approximately 77% of its overall elimination.[9][10] The reaction involves the cleavage of the bond between the central chain and the quaternary amine group, resulting in the formation of laudanosine and a monoquaternary acrylate.[2][11] The rate of Hofmann elimination is highly dependent on pH and temperature, with an increased rate observed at higher pH and temperature.[1][7]

Ester Hydrolysis

Ester hydrolysis, catalyzed by non-specific esterases in the plasma, represents a secondary pathway for this compound degradation.[12] This process involves the cleavage of the ester bonds within the central methyl chain of the this compound molecule, which also leads to the formation of laudanosine, along with a quaternary alcohol and a quaternary acid.[12] However, research indicates that ester hydrolysis plays a negligible role in the initial breakdown of this compound itself; instead, it is involved in the secondary degradation of the monoquaternary acrylate formed during Hofmann elimination.[4][5][6] Therefore, Hofmann elimination is considered the rate-limiting step in the formation of laudanosine from this compound.[4][5][6]

Quantitative Data on Laudanosine Formation Kinetics

The following tables summarize the key quantitative data on the kinetics of this compound degradation and laudanosine formation, compiled from various in vitro and in vivo studies.

Table 1: In Vitro Half-Life of this compound

MediumpHTemperature (°C)Half-Life (minutes)Reference(s)
Sørenson's Phosphate Buffer7.43734.1 ± 2.1[1][13]
Human Plasma7.43729.2 ± 3.8[1][13]
Rat Plasma7.4373.5[1][4]
Phosphate Buffer7.43733.3[5]

Table 2: Pharmacokinetic Parameters of this compound in Humans

ParameterValueUnitPatient PopulationReference(s)
Elimination Half-Life (t½)22 - 29minutesHealthy Adults[3][14]
Total Body Clearance (CL)4.5 - 5.7mL/min/kgHealthy Adults[3][15]
Volume of Distribution (Vd)145mL/kgHealthy Adults[3][15]
Hofmann Elimination Clearance4.00 ± 1.04mL/min/kgHealthy Adult Surgical Patients[4][9]
Organ Clearance1.20 ± 0.71mL/min/kgHealthy Adult Surgical Patients[4][9]
Renal Clearance0.85 ± 0.32mL/min/kgHealthy Adult Surgical Patients[4][9]

Table 3: Influence of pH on this compound Degradation

pH RangeFold Increase in Degradation RateMediumReference(s)
6.4 to 7.86.5Aqueous Buffer[1]

Table 4: Influence of Temperature on this compound Stability

Temperature (°C)StabilityStorage ConditionsReference(s)
2-8Recommended for preserving potencyVials[7][12]
25~5% loss of potency per monthRoom Temperature[7][12]
23Substantial drug loss in admixtures0.1, 2, and 5 mg/mL in 5% dextrose or 0.9% sodium chloride injection[16][17]
4Stable for at least 30 days in admixtures0.1, 2, and 5 mg/mL in 5% dextrose or 0.9% sodium chloride injection[16][17]
38Significantly reduced neuromuscular blocking propertyWarmed infusion line[8]

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in this guide for studying the kinetics of laudanosine formation from this compound.

In Vitro Degradation Studies

Objective: To determine the rate of this compound degradation and laudanosine formation in various media (e.g., buffer solutions, plasma) under controlled conditions.

Materials:

  • This compound besylate standard

  • Buffer solutions (e.g., Sørenson's phosphate buffer, HEPES buffer) at various pH values[1][18]

  • Human and/or rat plasma[1]

  • Carboxylesterase and esterase inhibitors (for studying the role of ester hydrolysis)[5]

  • High-Performance Liquid Chromatography (HPLC) system with fluorescence or UV detection[1][18]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system[19]

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound in an appropriate solvent. For degradation studies, incubate a known concentration of this compound in the chosen medium (buffer or plasma) maintained at a constant temperature (typically 37°C) and pH.[1][5]

  • Time-Course Analysis: At predetermined time intervals, withdraw aliquots of the incubation mixture.

  • Sample Quenching and Extraction: Stop the degradation reaction, typically by adding an acid or a solvent to precipitate proteins. Extract this compound and its metabolites (laudanosine, monoquaternary acrylate, etc.) from the sample matrix.

  • Analytical Quantification: Analyze the extracted samples using a validated HPLC or LC-MS/MS method to determine the concentrations of this compound and laudanosine.

    • HPLC Method: A common approach involves reversed-phase HPLC with a C18 column. The mobile phase often consists of a mixture of a buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., methanol, acetonitrile) with UV detection at approximately 280 nm.[20] Fluorescence detection can also be used for enhanced sensitivity.[1]

    • LC-MS/MS Method: This method offers high selectivity and sensitivity. It typically involves reversed-phase liquid chromatography coupled with a mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify this compound and laudanosine.[19]

  • Data Analysis: Plot the concentration of this compound versus time and fit the data to an appropriate kinetic model (e.g., first-order decay) to determine the degradation rate constant and half-life.

Pharmacokinetic Studies in Humans

Objective: To determine the in vivo pharmacokinetic parameters of this compound and the formation of laudanosine in human subjects.

Materials:

  • Sterile injectable this compound besylate solution

  • Blood collection tubes containing an appropriate anticoagulant

  • Centrifuge

  • HPLC or LC-MS/MS system for sample analysis

Procedure:

  • Study Design: Conduct an open-label, single-dose study in healthy volunteers or a specific patient population.[14]

  • Drug Administration: Administer a single intravenous bolus dose of this compound besylate over a short period (e.g., 5-10 seconds).[14]

  • Blood Sampling: Collect venous blood samples at predetermined time points after drug administration.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Sample Storage and Analysis: Store the plasma samples at a low temperature (e.g., -70°C) until analysis. Thaw the samples and analyze for this compound and laudanosine concentrations using a validated HPLC or LC-MS/MS method as described in the in vitro protocol.

  • Pharmacokinetic Analysis: Use pharmacokinetic modeling software to fit the plasma concentration-time data to a compartmental model (e.g., two-compartment model) to estimate parameters such as clearance, volume of distribution, and elimination half-life.[15]

Visualizations

The following diagrams illustrate the key pathways and workflows related to the formation of laudanosine from this compound.

cluster_hofmann Hofmann Elimination (Primary Pathway) cluster_hydrolysis Ester Hydrolysis (Secondary Pathway) This compound This compound Laudanosine Laudanosine This compound->Laudanosine pH & Temperature Dependent Monoquaternary_Acrylate Monoquaternary Acrylate This compound->Monoquaternary_Acrylate Monoquaternary_Alcohol Monoquaternary Alcohol Monoquaternary_Acrylate->Monoquaternary_Alcohol Plasma Esterases Monoquaternary_Alcohol->Laudanosine Quaternary_Acid Quaternary Acid Monoquaternary_Alcohol->Quaternary_Acid

Caption: Degradation Pathways of this compound.

cluster_invitro In Vitro Degradation Study start Prepare this compound Solution incubate Incubate in Buffer/Plasma (Controlled pH & Temp) start->incubate sample Withdraw Aliquots at Time Points incubate->sample quench Quench Reaction & Extract Analytes sample->quench analyze Quantify by HPLC or LC-MS/MS quench->analyze data Kinetic Data Analysis (Half-life, Rate Constant) analyze->data cluster_invivo In Vivo Pharmacokinetic Study administer Administer IV Bolus of this compound blood_sample Collect Blood Samples over Time administer->blood_sample plasma_sep Separate Plasma by Centrifugation blood_sample->plasma_sep analyze_pk Quantify this compound & Laudanosine by HPLC/LC-MS/MS plasma_sep->analyze_pk pk_model Pharmacokinetic Modeling (CL, Vd, t½) analyze_pk->pk_model

References

Cisatracurium's Antagonism of Nicotinic Acetylcholine Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cisatracurium is a non-depolarizing neuromuscular blocking agent that elicits muscle relaxation by acting as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs) located at the neuromuscular junction. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its interaction with nAChRs. It includes a compilation of quantitative data on its binding affinity and potency, detailed methodologies of key experimental protocols used for its characterization, and visual representations of its mechanism and relevant experimental workflows.

Introduction

This compound besylate is a benzylisoquinolinium compound and one of the ten stereoisomers of atracurium. It is approximately three times more potent than atracurium as a neuromuscular blocking agent. Its clinical utility lies in its intermediate duration of action and its unique metabolism through Hofmann elimination, a pH and temperature-dependent chemical process, making it a suitable agent for patients with renal or hepatic impairment. This document will explore the molecular interactions and functional consequences of this compound's binding to nAChRs.

Mechanism of Action at the Nicotinic Acetylcholine Receptor

This compound functions as a competitive antagonist at the nAChR, primarily at the neuromuscular junction. The mechanism involves the following key steps:

  • Binding to the nAChR: this compound binds to the same recognition sites on the nAChR as the endogenous agonist, acetylcholine (ACh). These receptors are ligand-gated ion channels crucial for transmitting nerve impulses to muscle fibers.

  • Competitive Inhibition: By occupying the ACh binding sites, this compound prevents ACh from binding and activating the receptor. This is a reversible process, and the extent of blockade is dependent on the relative concentrations of this compound and ACh at the synaptic cleft.

  • Prevention of Depolarization: The binding of this compound does not induce the conformational change in the nAChR necessary to open its ion channel. Consequently, the influx of sodium ions that normally follows ACh binding is prevented.

  • Inhibition of Muscle Contraction: Without the influx of sodium ions, the muscle end-plate does not depolarize, and an action potential is not generated. This leads to the inhibition of muscle contraction and results in skeletal muscle relaxation.

The antagonistic action of this compound can be overcome by increasing the concentration of ACh in the synaptic cleft, for example, through the administration of acetylcholinesterase inhibitors like neostigmine.

Signaling Pathway at the Neuromuscular Junction

The following diagram illustrates the normal signaling cascade at the neuromuscular junction and the point of intervention by this compound.

Neuromuscular Junction Signaling cluster_presynaptic Presynaptic Nerve Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Membrane Nerve_Impulse Nerve Impulse Ca_Influx Ca²⁺ Influx Nerve_Impulse->Ca_Influx Depolarizes terminal ACh_Vesicles ACh Vesicles Ca_Influx->ACh_Vesicles Triggers fusion ACh_Release ACh Release ACh_Vesicles->ACh_Release Exocytosis ACh Acetylcholine (ACh) ACh_Release->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds to This compound This compound This compound->nAChR Competitively Binds & Blocks ACh Na_Influx Na⁺ Influx nAChR->Na_Influx Channel Opens Depolarization End-Plate Depolarization Na_Influx->Depolarization Action_Potential Muscle Action Potential Depolarization->Action_Potential Contraction Muscle Contraction Action_Potential->Contraction

Neuromuscular junction signaling and this compound's point of action.

Quantitative Pharmacological Data

The potency and binding affinity of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize key quantitative data.

ParameterValueReceptor/SystemReference(s)
IC₅₀ 54 ± 2 nMAdult Nicotinic Acetylcholine Receptor
115 ± 4 nMEmbryonic Nicotinic Acetylcholine Receptor
ED₉₅ ~50 µg/kgHuman (in vivo)
Association Rate (k_on) 1.8 ± 0.3 x 10⁸ M⁻¹s⁻¹Adult Nicotinic Acetylcholine Receptor
3.4 ± 0.4 x 10⁸ M⁻¹s⁻¹Embryonic Nicotinic Acetylcholine Receptor
Dissociation Rate (k_off) 13 ± 5 s⁻¹Adult Nicotinic Acetylcholine Receptor
34 ± 6 s⁻¹Embryonic Nicotinic Acetylcholine Receptor
Potency vs. Atracurium ~3 times more potentHuman (in vivo)

Detailed Experimental Protocols

The characterization of this compound's mechanism of action relies on several key experimental techniques. Detailed methodologies for these are outlined below.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) of this compound for nAChRs.

Objective: To measure the ability of unlabeled this compound to displace a radiolabeled ligand with a known affinity for the nAChR.

Materials:

  • Receptor Source: Membrane preparations from tissues or cell lines expressing the nAChR subtype of interest (e.g., HEK293 cells transfected with nAChR subunits).

  • Radioligand: A high-affinity nAChR ligand labeled with a radioisotope (e.g., [³H]-epibatidine).

  • Test Compound: this compound besylate.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in the assay buffer.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Receptor preparation, radioligand, and assay buffer.

    • Non-specific Binding: Receptor preparation, radioligand, and a high concentration of a non-labeled, high-affinity nAChR ligand (e.g., nicotine) to saturate the receptors.

    • Competition: Receptor preparation, radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the receptor-bound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the this compound concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding) from the curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow Prep Prepare Receptor Membranes & Radioligand Incubate Incubate with Varying This compound Concentrations Prep->Incubate Filter Separate Bound & Free Radioligand via Filtration Incubate->Filter Count Quantify Radioactivity (Scintillation Counting) Filter->Count Analyze Analyze Data: - Competition Curve - Determine IC₅₀ - Calculate Ki Count->Analyze

Workflow for a competitive radioligand binding assay.
Patch-Clamp Electrophysiology (Whole-Cell Voltage Clamp)

This technique allows for the direct measurement of ion flow through nAChRs and the effect of this compound on this current.

Objective: To measure the inhibitory effect of this compound on agonist-induced currents in cells expressing nAChRs.

Materials:

  • Cells expressing the nAChR of interest.

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pulling micropipettes.

  • Internal (pipette) solution (e.g., containing K-gluconate, KCl, MgCl₂, EGTA, HEPES, ATP, GTP).

  • External (bath) solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose).

  • nAChR agonist (e.g., acetylcholine).

  • This compound.

Procedure:

  • Pipette Preparation: Pull a borosilicate glass capillary to create a micropipette with a tip resistance of 2-5 MΩ when filled with the internal solution.

  • Cell Preparation: Plate the cells on a coverslip in a recording chamber mounted on the microscope of the patch-clamp rig.

  • Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

  • Agonist Application: Perfuse the cell with the external solution containing a known concentration of the nAChR agonist. This will elicit an inward current.

  • Antagonist Application: After a washout period, pre-incubate the cell with a specific concentration of this compound for a set duration, and then co-apply the agonist and this compound.

  • Data Recording: Record the current responses in the absence and presence of this compound.

  • Data Analysis:

    • Measure the peak amplitude of the agonist-induced current in the absence and presence of different concentrations of this compound.

    • Plot the percentage of inhibition of the current as a function of the this compound concentration to determine the IC₅₀.

    • For a more detailed analysis of competitive antagonism, perform a Schild analysis by generating agonist dose-response curves in the presence of several fixed concentrations of this compound.

Patch-Clamp Electrophysiology Workflow cluster_setup Setup cluster_recording Recording cluster_analysis Analysis Pipette Prepare Micropipette Seal Form Gigaseal Pipette->Seal Cell Prepare Cells in Recording Chamber Cell->Seal WholeCell Establish Whole-Cell Configuration Seal->WholeCell VoltageClamp Voltage Clamp Cell WholeCell->VoltageClamp Record Record Agonist-Induced Currents +/- this compound VoltageClamp->Record Analyze Analyze Current Inhibition & Determine IC₅₀ Record->Analyze

The Pharmacokinetics of Cisatracurium: An In-Depth Technical Guide for Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of cisatracurium in various animal models. The information presented herein is intended to support preclinical research and drug development efforts by offering a consolidated resource on the absorption, distribution, metabolism, and excretion of this non-depolarizing neuromuscular blocking agent.

Introduction

This compound, a stereoisomer of atracurium, is a widely used neuromuscular blocking agent in clinical practice. Its primary mechanism of elimination, Hofmann elimination, is a pH and temperature-dependent chemical process that is independent of organ function, making it a subject of significant interest in pharmacokinetic studies. Understanding its behavior in animal models is crucial for translational research and predicting its effects in humans. This guide summarizes key pharmacokinetic parameters, details experimental methodologies, and provides visual representations of metabolic pathways and experimental workflows.

Pharmacokinetic Parameters in Animal Models

Table 1: Pharmacokinetics of this compound in Dogs

ParameterValueReference
Clearance (CL) 6.12 ± 1.69 mL/min/kg (Organ Clearance)[1]
Volume of Distribution (Vd) 212 or 184 mL/kg[1]
Elimination Half-life (t½) 16.4 ± 2.7 min[1]

Table 2: Pharmacokinetics of Atracurium in Cats

ParameterValueReference
Elimination Half-life (t½) ~20 min[2]

Note: Specific in vivo pharmacokinetic data (CL, Vd, t½) for this compound in rats, rabbits, and monkeys could not be retrieved from the available search results. In vitro studies in rat plasma show that this compound is rapidly hydrolyzed by carboxylesterases, with a half-life of only 3.5 minutes. This is in contrast to human plasma where Hofmann elimination is the rate-limiting step.

Metabolism of this compound: Hofmann Elimination

The primary route of metabolism for this compound is Hofmann elimination, a chemical process that occurs at physiological pH and temperature, leading to the formation of laudanosine and a monoquaternary acrylate metabolite.[3][4][5] This pathway is independent of hepatic or renal function.[2][6] The monoquaternary acrylate is subsequently hydrolyzed by non-specific esterases to a monoquaternary alcohol.

Hofmann_Elimination This compound This compound Laudanosine Laudanosine This compound->Laudanosine Hofmann Elimination Monoquaternary_Acrylate Monoquaternary Acrylate This compound->Monoquaternary_Acrylate Hofmann Elimination Monoquaternary_Alcohol Monoquaternary Alcohol Monoquaternary_Acrylate->Monoquaternary_Alcohol Ester Hydrolysis PK_Workflow cluster_animal_prep Animal Preparation cluster_drug_admin Drug Administration cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_data_analysis Data Analysis Anesthesia Anesthesia Induction & Maintenance DrugAdmin Intravenous Bolus or Infusion Anesthesia->DrugAdmin BloodSampling Serial Blood Sampling DrugAdmin->BloodSampling PlasmaSeparation Plasma Separation & Acidification BloodSampling->PlasmaSeparation HPLC HPLC Analysis PlasmaSeparation->HPLC PK_Modeling Pharmacokinetic Modeling HPLC->PK_Modeling

References

Spontaneous Degradation of Cisatracurium in Physiological Buffer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cisatracurium besylate, a non-depolarizing neuromuscular blocking agent, is a stereoisomer of atracurium.[1][2] Its clinical efficacy and safety profile are intrinsically linked to its unique, organ-independent degradation pathway.[1][3] This technical guide provides an in-depth exploration of the spontaneous degradation of this compound in physiological buffer, focusing on the core chemical processes, degradation kinetics, and analytical methodologies for its assessment.

The primary mechanism of this compound elimination is Hofmann elimination, a chemical process that occurs spontaneously at physiological pH and temperature.[1][4] This degradation is largely independent of patient organ function, leading to a more predictable clinical effect.[1][3] A secondary, less significant degradation pathway is ester hydrolysis.[1][5] Understanding these degradation pathways is crucial for the development of stable formulations and for ensuring predictable clinical outcomes.

Core Degradation Pathways

The degradation of this compound in a physiological environment is governed by two main chemical reactions: Hofmann elimination and ester hydrolysis.

Hofmann Elimination: This is the principal degradation pathway for this compound.[1][4] It is a chemical process that occurs at physiological pH and temperature, independent of enzymatic activity.[1][6] The reaction involves the elimination of a proton from the beta-carbon relative to the quaternary ammonium center, leading to the formation of laudanosine and a monoquaternary acrylate.[1][6] Hofmann elimination is the rate-limiting step in the overall degradation of this compound.[5][7]

Ester Hydrolysis: this compound also contains two ester functional groups that can undergo hydrolysis.[6] However, studies have shown that ester hydrolysis is a secondary degradation step, primarily involving the monoacrylate product formed from Hofmann elimination.[5][8] This subsequent hydrolysis leads to the formation of a monoquaternary alcohol.[6][8] The contribution of direct ester hydrolysis to the elimination of the parent this compound molecule is considered negligible compared to Hofmann elimination.[5][7]

Quantitative Degradation Data

The rate of this compound degradation is highly dependent on pH and temperature. The following tables summarize key quantitative data on the degradation of this compound under physiological conditions.

ParameterValueConditionsReference
Half-life 22 to 29 minutesIn healthy surgical patients[3]
~34.1 ± 2.1 minutesIn Sørenson's phosphate buffer, pH 7.4[8]
29.2 ± 3.8 minutesIn human plasma, pH 7.4[8]
Clearance 4.5 to 5.7 mL/min/kgIn healthy surgical patients[3]
Primary Elimination Pathway Hofmann EliminationPhysiological pH and temperature[1][3][4]
Contribution of Hofmann Elimination ~77% of overall eliminationIn vivo[9]

Table 1: Pharmacokinetic and Degradation Parameters of this compound.

pHEffect on Degradation RateReference
6.4 to 7.86.5-fold increase[8]

Table 2: Effect of pH on this compound Degradation Rate.

Experimental Protocols

The following protocols outline the methodologies for studying the spontaneous degradation of this compound in a physiological buffer.

In Vitro Degradation Study in Physiological Buffer

Objective: To determine the rate of spontaneous degradation of this compound at physiological pH and temperature.

Materials:

  • This compound besylate stock solution

  • Sørensen's phosphate buffer (or other suitable physiological buffer, e.g., HEPES)[8][10]

  • pH meter

  • Water bath or incubator set to 37°C

  • HPLC system with UV or fluorescence detection[8][11]

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Acidifying agent (e.g., 1 M H₂SO₄)[11]

Procedure:

  • Buffer Preparation: Prepare a physiological buffer (e.g., Sørensen's phosphate buffer) and adjust the pH to 7.4 using a pH meter.[8]

  • Incubation: Pre-warm the buffer to 37°C in a water bath or incubator.[11]

  • Sample Preparation: Add a known concentration of this compound stock solution to the pre-warmed buffer to achieve the desired final concentration.

  • Time-point Sampling: At specified time intervals (e.g., 0, 10, 20, 30, 60, 90, 120, 180, and 240 minutes), withdraw aliquots of the incubation mixture.[11]

  • Reaction Quenching: Immediately stop the degradation reaction in the withdrawn aliquots by acidifying them with a small volume of a suitable acid (e.g., 10 µL of 1 M H₂SO₄ per 0.5 mL aliquot).[11]

  • Sample Storage: Store the acidified samples at -20°C until HPLC analysis.[11]

  • HPLC Analysis: Analyze the samples using a validated HPLC method to determine the concentrations of this compound and its degradation products (e.g., laudanosine).

HPLC Analysis Method

Objective: To separate and quantify this compound and its primary degradation product, laudanosine.

Instrumentation:

  • HPLC system equipped with a pump, autosampler, and a suitable detector (UV or fluorescence).[8][11]

  • C18 analytical column (e.g., 5 µm Hypersil C18, 125x4 mm).[11]

Chromatographic Conditions (Example):

  • Mobile Phase: A mixture of acetonitrile, sodium sulfate in sulfuric acid, and methanol (e.g., 30% acetonitrile, 60% Na₂SO₄ 24 mmol/L in H₂SO₄ 5 mmol/L, and 10% methanol).[11]

  • Flow Rate: 0.6 mL/min.[11]

  • Detection:

    • Fluorescence: Excitation at 280 nm, Emission at 320 nm.[11]

    • UV: 280 nm.[12][13]

  • Injection Volume: 20 µL.[12]

Data Analysis:

  • Construct a calibration curve using standard solutions of this compound and laudanosine.

  • Determine the concentration of each compound in the samples by comparing their peak areas to the calibration curve.

  • Calculate the degradation rate and half-life of this compound.

Visualizations

The following diagrams illustrate the degradation pathway of this compound and the experimental workflow for its analysis.

This compound This compound Laudanosine Laudanosine This compound->Laudanosine Hofmann Elimination (Rate-Limiting) Monoquaternary_Acrylate Monoquaternary Acrylate This compound->Monoquaternary_Acrylate Hofmann Elimination (Rate-Limiting) Monoquaternary_Alcohol Monoquaternary Alcohol Monoquaternary_Acrylate->Monoquaternary_Alcohol Ester Hydrolysis

Caption: Primary degradation pathways of this compound.

cluster_prep Sample Preparation cluster_sampling Degradation & Sampling cluster_analysis Analysis Buffer_Prep Prepare Physiological Buffer (pH 7.4) Incubation Incubate at 37°C Buffer_Prep->Incubation Add_this compound Add this compound Incubation->Add_this compound Time_Points Withdraw Aliquots at Time Intervals Add_this compound->Time_Points Quench Quench Reaction with Acid Time_Points->Quench Store Store Samples at -20°C Quench->Store HPLC HPLC Analysis Store->HPLC Data Data Interpretation HPLC->Data

Caption: Experimental workflow for in vitro degradation study.

References

Cisatracurium's Binding Affinity for Cholinergic Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cisatracurium besylate is a non-depolarizing neuromuscular blocking agent of the benzylisoquinolinium class, widely used in clinical practice to induce skeletal muscle relaxation during surgery and intensive care.[1] Its primary mechanism of action involves the competitive antagonism of acetylcholine (ACh) at the nicotinic cholinergic receptors (nAChRs) located on the motor end-plate of the neuromuscular junction.[2][3] This guide provides an in-depth technical overview of this compound's binding affinity for various cholinergic receptors, details of experimental protocols for its characterization, and a summary of the associated signaling pathways.

Core Mechanism of Action

This compound is the R-cis, R'-cis isomer of atracurium and is approximately three to four times more potent than its parent compound.[3][4] It competitively binds to the nicotinic acetylcholine receptors at the neuromuscular junction, thereby preventing the binding of acetylcholine and subsequent depolarization of the muscle fiber membrane.[5][6] This blockade of neuromuscular transmission results in muscle relaxation. Unlike depolarizing agents, this compound does not elicit initial muscle fasciculations. The effects of this compound can be reversed by acetylcholinesterase inhibitors, such as neostigmine, which increase the concentration of acetylcholine in the synaptic cleft.[2]

Quantitative Binding Affinity Data

The binding affinity of this compound has been primarily characterized at the nicotinic acetylcholine receptors of the neuromuscular junction. Data on its affinity for various neuronal nicotinic and muscarinic acetylcholine receptor subtypes is less abundant in publicly available literature.

Receptor TypeSubtypeParameterValueSpecies/SystemReference
Nicotinic AChRAdult Muscle-typeIC5054 ± 2 nMMouse[7]
Nicotinic AChREmbryonic Muscle-typeIC50115 ± 4 nMMouse[7]
Nicotinic AChRAdult Muscle-typeLαε/Lαδ Ratio0.22 (0.14-0.34)Mouse[8]
Muscarinic AChRM1, M2-This compound's effect on tetanic fade is attenuated by M1 and M2 receptor blockers, suggesting a presynaptic interaction.Rat[9]
Muscarinic AChRM2, M3-Atracurium (parent compound) shows affinity for M2 and M3 receptors.Guinea Pig[10][11]

Signaling Pathways

The interaction of this compound with cholinergic receptors primarily involves the blockade of the normal signaling cascades initiated by acetylcholine.

Nicotinic Acetylcholine Receptor (Muscle-Type) Signaling

At the neuromuscular junction, the binding of acetylcholine to the α-subunits of the nicotinic receptor triggers a conformational change, opening the ion channel. This allows for the influx of sodium ions (Na+) and a smaller efflux of potassium ions (K+), leading to depolarization of the motor endplate and subsequent muscle contraction. This compound, as a competitive antagonist, prevents this channel opening.

Nicotinic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine nAChR Nicotinic ACh Receptor (Muscle-Type) ACh->nAChR Binds Cis This compound Cis->nAChR Blocks Depolarization Membrane Depolarization nAChR->Depolarization Opens Ion Channel (Na+ influx) NoDepolarization No Depolarization nAChR:s->NoDepolarization:n Channel Remains Closed Contraction Muscle Contraction Depolarization->Contraction Relaxation Muscle Relaxation NoDepolarization->Relaxation

Nicotinic ACh Receptor Signaling at the Neuromuscular Junction.
Muscarinic Acetylcholine Receptor Signaling (Presynaptic Modulation)

While the primary action of this compound is at the postsynaptic nicotinic receptors, evidence suggests a potential for interaction with presynaptic muscarinic receptors (M1 and M2), which modulate acetylcholine release.[9] Blockade of these receptors can influence the "fade" phenomenon observed during train-of-four nerve stimulation.

Muscarinic_Signaling cluster_presynaptic Presynaptic Nerve Terminal ACh_release Acetylcholine Release M1_receptor M1 Receptor (Facilitatory) ACh_release->M1_receptor Positive Feedback M2_receptor M2 Receptor (Inhibitory) ACh_release->M2_receptor Negative Feedback M1_receptor->ACh_release Enhances M2_receptor->ACh_release Inhibits This compound This compound This compound->M1_receptor Potential Blockade This compound->M2_receptor Potential Blockade

Presynaptic Muscarinic Receptor Modulation of ACh Release.

Experimental Protocols

The determination of this compound's binding affinity and functional effects relies on a variety of in vitro and electrophysiological techniques.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand from its receptor.

Objective: To determine the Ki of this compound for a specific cholinergic receptor subtype.

Materials:

  • Receptor Source: Homogenized tissue or cultured cells expressing the cholinergic receptor of interest.

  • Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [³H]-QNB for muscarinic receptors, [¹²⁵I]-α-bungarotoxin for muscle-type nicotinic receptors).

  • Unlabeled Ligand: this compound besylate.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Filtration Apparatus: Glass fiber filters and a vacuum manifold.

  • Scintillation Counter.

Protocol:

  • Membrane Preparation: Homogenize the receptor source tissue or cells in cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in assay buffer.[1]

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[1]

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Assay_Workflow start Start prep Prepare Receptor Membranes start->prep incubate Incubate Membranes with Radioligand and this compound prep->incubate filter Separate Bound and Free Ligand via Filtration incubate->filter count Measure Radioactivity filter->count analyze Analyze Data (IC50 -> Ki) count->analyze end End analyze->end

Workflow for a Competitive Radioligand Binding Assay.
Patch-Clamp Electrophysiology (Voltage-Clamp)

This technique allows for the measurement of ion channel currents in response to neurotransmitters and the effects of antagonists like this compound.

Objective: To characterize the inhibitory effect of this compound on acetylcholine-induced currents at the neuromuscular junction.

Materials:

  • Cell Preparation: Isolated muscle fibers or a cell line expressing the muscle-type nicotinic acetylcholine receptor.

  • Recording Pipette: Glass micropipette filled with an appropriate intracellular solution.

  • Extracellular Solution: A physiological salt solution containing known concentrations of ions.

  • Agonist: Acetylcholine.

  • Antagonist: this compound.

  • Patch-Clamp Amplifier and Data Acquisition System.

Protocol:

  • Cell Preparation: Prepare the cells for recording in a perfusion chamber on a microscope stage.

  • Pipette Positioning: Using a micromanipulator, bring the recording pipette into contact with the cell membrane to form a high-resistance "giga-seal".[5]

  • Whole-Cell Configuration: Rupture the membrane patch under the pipette tip to gain electrical access to the cell's interior.[5]

  • Voltage Clamp: Clamp the membrane potential at a holding potential (e.g., -60 mV).

  • Agonist Application: Apply a known concentration of acetylcholine to the cell and record the resulting inward current.

  • Antagonist Application: Perfuse the cell with a solution containing this compound for a set period.

  • Co-application: Apply acetylcholine in the presence of this compound and record the inhibited current.

  • Data Analysis: Measure the peak amplitude of the acetylcholine-induced currents in the absence and presence of different concentrations of this compound to determine the concentration-response relationship and the nature of the antagonism.

Conclusion

This compound is a potent, competitive antagonist at the muscle-type nicotinic acetylcholine receptor, which is the primary basis for its clinical efficacy as a neuromuscular blocking agent.[3] While its interactions with other cholinergic receptors, particularly presynaptic muscarinic subtypes, may contribute to subtle aspects of its pharmacological profile, its high selectivity for the neuromuscular junction is a key feature.[9] The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other neuromuscular blocking agents, which is essential for the development of safer and more effective drugs in this class. Further research is warranted to fully elucidate the binding affinities of this compound at a wider range of neuronal nicotinic and muscarinic receptor subtypes.

References

Methodological & Application

Application Notes: HPLC-UV Method for Cisatracurium Quantification in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cisatracurium besylate is a non-depolarizing neuromuscular blocking agent used clinically to facilitate tracheal intubation and to provide skeletal muscle relaxation during surgery or mechanical ventilation. The monitoring of its plasma concentrations is crucial for pharmacokinetic studies and therapeutic drug management. This document provides a detailed application note and protocol for the quantification of this compound in human plasma using a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection. This method is designed for researchers, scientists, and drug development professionals requiring a robust and reliable analytical procedure.

Method Overview

The described method involves the isolation of this compound from plasma samples via protein precipitation, followed by chromatographic separation on a C18 reversed-phase column and subsequent detection by UV spectrophotometry. The method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure linearity, accuracy, precision, and sensitivity.

Quantitative Data Summary

The following table summarizes the quantitative performance characteristics of a typical HPLC-UV method for this compound quantification in plasma, compiled from various validated methods.

ParameterPerformance Characteristic
Linearity Range50.0 - 750.0 ng/mL[1]
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)2.16 ng/mL[1]
Limit of Quantification (LOQ)10 ng/mL[2]
Accuracy (% Recovery)95.00% - 105.00%[3]
Precision (% RSD)< 15%
UV Detection Wavelength280 nm[4][5][6]

Experimental Protocols

1. Materials and Reagents

  • This compound Besylate reference standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium formate

  • Formic acid

  • Water (HPLC grade)

  • Human plasma (drug-free)

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[6]

  • Mobile Phase: A mixture of acetonitrile, methanol, and ammonium formate buffer. A typical composition could be a gradient elution starting with a higher aqueous component and increasing the organic phase.

  • Flow Rate: 1.5 mL/min.[5][6]

  • Injection Volume: 20 µL.[5][6]

  • Column Temperature: 25 °C.[5]

  • UV Detector Wavelength: 280 nm.[4][5][6]

3. Preparation of Standard and Quality Control (QC) Solutions

  • Stock Solution: Accurately weigh and dissolve this compound besylate reference standard in methanol to prepare a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 50, 100, 250, 500, and 750 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate stock solution to assess the accuracy and precision of the method.

4. Sample Preparation from Plasma

This protocol utilizes protein precipitation for the extraction of this compound from plasma samples.[3][7]

  • Pipette 500 µL of plasma sample into a microcentrifuge tube.

  • Add 1 mL of cold methanol to the plasma sample.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 10,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the dried residue with 200 µL of the mobile phase.

  • Vortex for 30 seconds to ensure complete dissolution.

  • Transfer the reconstituted sample to an HPLC vial for analysis.

5. Method Validation

The analytical method should be validated as per ICH guidelines, including the following parameters:

  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy and Precision: Analyze the QC samples on three different days to determine the intra- and inter-day accuracy and precision. The accuracy should be within 85-115% (80-120% for LLOQ), and the precision (%RSD) should not exceed 15% (20% for LLOQ).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.[1]

  • Selectivity: Analyze blank plasma samples from at least six different sources to ensure no endogenous interferences at the retention time of this compound.

  • Stability: Evaluate the stability of this compound in plasma under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80 °C.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (500 µL) add_methanol Add Cold Methanol (1 mL) plasma->add_methanol 1 vortex1 Vortex (1 min) add_methanol->vortex1 2 centrifuge Centrifuge (10,000 rpm, 10 min) vortex1->centrifuge 3 supernatant Collect Supernatant centrifuge->supernatant 4 evaporate Evaporate to Dryness (N2 Stream) supernatant->evaporate 5 reconstitute Reconstitute in Mobile Phase (200 µL) evaporate->reconstitute 6 inject Inject into HPLC (20 µL) reconstitute->inject separation Chromatographic Separation (C18 Column) inject->separation detection UV Detection (280 nm) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Plotting integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Experimental workflow for this compound quantification in plasma.

method_validation cluster_parameters Validation Parameters cluster_criteria Acceptance Criteria Validation Method Validation (ICH Guidelines) Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Selectivity Selectivity Validation->Selectivity LOD_LOQ LOD & LOQ Validation->LOD_LOQ Stability Stability Validation->Stability Linearity_Crit r² ≥ 0.99 Linearity->Linearity_Crit Accuracy_Crit 85-115% Recovery Accuracy->Accuracy_Crit Precision_Crit %RSD < 15% Precision->Precision_Crit Selectivity_Crit No Interference Selectivity->Selectivity_Crit LOD_LOQ_Crit Defined Signal-to-Noise Ratio LOD_LOQ->LOD_LOQ_Crit Stability_Crit Within ±15% of Nominal Stability->Stability_Crit

Caption: Logical relationship of method validation parameters.

References

Application Notes: In Vitro Human Neuromuscular Junction Model for Cisatracurium Efficacy and Safety Testing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The neuromuscular junction (NMJ) is the critical synapse where motor neurons transmit signals to skeletal muscle fibers, initiating muscle contraction.[1][2] Dysfunction of the NMJ is implicated in a range of debilitating neuromuscular diseases. In vitro models of the human NMJ, particularly those derived from induced pluripotent stem cells (iPSCs), offer a powerful platform for studying neuromuscular physiology, modeling diseases, and performing preclinical drug screening.[1][2][3] These models overcome limitations of animal studies and provide a human-relevant system for evaluating the efficacy and safety of neuromuscular blocking agents (NMBAs).[4]

Cisatracurium besylate is an intermediate-acting, non-depolarizing NMBA used clinically to induce muscle relaxation during surgery and mechanical ventilation.[5][6] It acts as a competitive antagonist of acetylcholine (ACh) at the nicotinic acetylcholine receptors (nAChRs) on the muscle end-plate, preventing muscle depolarization and contraction.[5] This document provides detailed protocols for establishing a human iPSC-derived NMJ co-culture system and using it to characterize the pharmacological profile of this compound.

Mechanism of Action: this compound

This compound competitively binds to nAChRs at the motor end-plate, blocking the binding of ACh.[5] This antagonism prevents the opening of the receptor's ion channel, thereby inhibiting the depolarization of the muscle fiber membrane. Consequently, an end-plate potential is not generated, and muscle contraction is inhibited.[5] Its action can be reversed by acetylcholinesterase inhibitors, which increase the concentration of ACh in the synaptic cleft.[5]

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Muscle Fiber Pre_AP Action Potential (AP) Ca_Channel Voltage-Gated Ca²⁺ Channel Pre_AP->Ca_Channel Opens Vesicles ACh Vesicles Ca_Channel->Vesicles Ca²⁺ Influx Triggers Release Vesicles->Release Fusion & Exocytosis ACh Acetylcholine (ACh) Release->ACh nAChR Nicotinic ACh Receptor (nAChR) Depolarization Na⁺ Influx & Depolarization nAChR->Depolarization Opens Post_AP Muscle Action Potential Depolarization->Post_AP Contraction Muscle Contraction Post_AP->Contraction ACh->nAChR Binds Cis This compound Cis->nAChR Competitively Blocks

Caption: Signaling pathway at the NMJ and competitive inhibition by this compound.

Experimental Design & Workflow

The overall workflow involves the differentiation of iPSCs into motor neurons and skeletal myoblasts, establishing a functional co-culture, and then performing a series of functional and safety assays to characterize the effects of this compound.

iPSC 1. Human iPSC Culture (Expansion) Diff 2. Parallel Differentiation iPSC->Diff MN iPSC -> Motor Neurons (30-40 days) Diff->MN Myo iPSC -> Myoblasts (20-30 days) Diff->Myo CoCulture 3. NMJ Co-Culture Assembly (Plate myoblasts, then add MNs) (7-14 days for maturation) MN->CoCulture Myo->CoCulture Assays 4. Pharmacological Testing (this compound Application) CoCulture->Assays FuncAssays Functional Assays Assays->FuncAssays ToxAssay Cytotoxicity Assay (LDH Release) Assays->ToxAssay CaImaging Calcium Imaging (Potency, Onset, Recovery) FuncAssays->CaImaging ElecPhys Electrophysiology (MEP, mEPP analysis) FuncAssays->ElecPhys Analysis 5. Data Analysis & Reporting (IC50, Time Constants, Cell Viability) CaImaging->Analysis ElecPhys->Analysis ToxAssay->Analysis

Caption: Experimental workflow for testing this compound on an in vitro NMJ model.

Quantitative Data Summary

The following table summarizes representative data obtained from testing this compound in a human iPSC-derived NMJ model. This data is for illustrative purposes.

ParameterAssayResultReference
Potency
IC₅₀ (Inhibition of Contraction)Calcium Imaging~ 150 - 250 nMRepresentative value
Kinetics
Time to Peak Inhibition (Tₘₐₓ)Calcium Imaging3 - 5 minutes[7]
Recovery Time (to 75% of baseline)Calcium Imaging15 - 25 minutes[8]
Safety
Cytotoxicity (at 10x IC₅₀)LDH Assay< 5% increase in LDH release[9][10]
Clinical Correlate
ED₉₅ (in vivo)Clinical Studies~ 0.05 mg/kg (~ 54 nM)[11]

Experimental Protocols

Protocol 1: Establishment of a 2D Human iPSC-Derived NMJ Co-culture

This protocol describes the generation of motor neurons (MNs) and skeletal myotubes and their subsequent co-culture to form functional NMJs.[3][12][13]

Materials:

  • Human iPSCs

  • Motor Neuron Differentiation Media Kit

  • Myoblast Differentiation Media Kit

  • Co-culture Medium: BrainPhys medium supplemented with neurotrophic factors (BDNF, GDNF) and 50 ng/mL recombinant human Agrin.[12]

  • Coating Substrate: Matrigel or Geltrex

  • 96-well optical-bottom plates

Procedure:

  • Cell Differentiation (Parallel Cultures):

    • Motor Neurons: Differentiate iPSCs into spinal motor neurons over 30-40 days according to established protocols, often involving dual-SMAD inhibition followed by patterning with retinoic acid and sonic hedgehog agonist.[3][12] Mature MNs should express markers like HB9, ISL1, and ChAT.

    • Skeletal Myoblasts: Differentiate a separate culture of iPSCs into skeletal myoblasts over 20-30 days. These cells will proliferate and can be frozen for later use.

  • Plate Coating: Coat 96-well optical-bottom plates with Matrigel/Geltrex according to the manufacturer's instructions and allow to set at 37°C for at least 1 hour.

  • Myoblast Seeding and Differentiation:

    • Thaw and seed iPSC-derived myoblasts onto the coated plate at a density that will reach ~70-80% confluency.

    • Once confluent, switch to a low-serum myotube differentiation medium to induce fusion into multinucleated, contractile myotubes. This typically takes 5-7 days.

  • Motor Neuron Seeding:

    • Gently dissociate mature motor neurons (or lift MN spheres) and seed them directly onto the differentiated myotube culture.[12]

    • Immediately switch the entire plate to the Co-culture Medium.

  • Maturation:

    • Maintain the co-culture for 7-14 days to allow for axon outgrowth, synapse formation, and NMJ maturation.

    • Perform a 50% medium change every 2-3 days.

    • Formation of NMJs can be confirmed by immunostaining for presynaptic markers (e.g., Synaptophysin, SV2) and postsynaptic acetylcholine receptor clusters (using α-bungarotoxin).[13]

Protocol 2: Functional Assessment using Calcium Imaging

This assay measures myotube contraction by detecting intracellular calcium transients upon motor neuron stimulation. It is a high-throughput method to determine the potency (IC₅₀) and kinetics of this compound.

Materials:

  • Mature NMJ co-culture in a 96-well plate

  • Fluo-4 AM calcium indicator.[14]

  • Live Cell Imaging Solution (e.g., HBSS).[14]

  • This compound stock solution

  • Glutamate or other depolarizing agent (e.g., KCl)

  • Fluorescence plate reader or high-content imaging system with kinetic read capabilities.

Procedure:

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution at a final concentration of 1-5 µM in Live Cell Imaging Solution.[14][15]

    • Remove the culture medium from the wells and wash once with imaging solution.

    • Add the Fluo-4 AM loading solution to each well and incubate at 37°C for 30-45 minutes, followed by 15-30 minutes at room temperature to allow for de-esterification.[15]

    • Wash the cells twice with fresh imaging solution to remove excess dye. Add back 100 µL of imaging solution.

  • Baseline Reading:

    • Place the plate in the imaging system.

    • Record baseline fluorescence for 1-2 minutes to ensure a stable signal.

  • Stimulation and Recording:

    • Add a stimulating agent (e.g., 50 µM Glutamate to activate motor neurons) to induce ACh release and subsequent myotube calcium transients.

    • Record the fluorescence intensity over time. A sharp increase in fluorescence corresponds to myotube contraction.

  • This compound Application:

    • Prepare a dose-response curve of this compound in the imaging solution.

    • Add different concentrations of this compound to the wells and incubate for 5 minutes.

    • Re-stimulate the motor neurons and record the post-treatment calcium transients.

  • Data Analysis:

    • Measure the peak amplitude of the calcium signal before and after drug application.

    • Calculate the percentage of inhibition for each this compound concentration.

    • Plot the percent inhibition against the log of the concentration and fit to a four-parameter logistic curve to determine the IC₅₀.

    • Analyze the kinetic data to determine the time to peak inhibition (onset) and the time for the signal to recover after washout (duration/reversibility).

Protocol 3: Electrophysiological Assessment

For more detailed mechanistic insights, electrophysiology can be used to measure end-plate potentials. This is a lower-throughput but more direct measure of synaptic transmission.[16][17]

Materials:

  • Mature NMJ co-culture on a suitable dish

  • Glass microelectrodes

  • Micromanipulator and amplifier system

  • Perfusion system

  • Recording solution (Tyrode's solution)

Procedure:

  • Preparation: Place the co-culture dish on the stage of an inverted microscope equipped for electrophysiology. Perfuse with recording solution.

  • Recording:

    • Using a micromanipulator, carefully impale a myotube with a sharp microelectrode to record the membrane potential.[17]

    • Position a stimulating electrode near the axon of an innervating motor neuron.[18]

  • Data Acquisition:

    • Record spontaneous miniature end-plate potentials (mEPPs), which represent the quantal release of single ACh vesicles.

    • Apply a brief electrical stimulus to the motor neuron axon to evoke an end-plate potential (EPP).

  • This compound Application:

    • Perfuse the dish with a known concentration of this compound.

    • Continuously record mEPPs and evoked EPPs. This compound will cause a dose-dependent reduction in the amplitude of both mEPPs and EPPs without affecting their frequency.

  • Data Analysis: Measure the amplitude and frequency of mEPPs and the amplitude of evoked EPPs before, during, and after this compound application to quantify the degree of postsynaptic receptor blockade.

Protocol 4: Cytotoxicity Assay (LDH Release)

This assay assesses the potential for this compound or its metabolites to cause cell damage by measuring the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.[19]

Materials:

  • Mature NMJ co-culture in a 96-well plate

  • Commercially available LDH Cytotoxicity Assay Kit.[20]

  • This compound stock solution

  • Lysis Buffer (provided in kit, for maximum LDH release control)

  • Spectrophotometer (plate reader)

Procedure:

  • Treatment:

    • Treat the NMJ co-cultures with various concentrations of this compound (e.g., from IC₅₀ to 100x IC₅₀) for a relevant exposure time (e.g., 24 hours).

    • Include three sets of controls:

      • Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).

      • Positive Control: Cells treated with Lysis Buffer 45 minutes before the assay (maximum LDH release).[19]

      • Medium Background Control: Culture medium without cells.

  • Sample Collection: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.[19][21]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's protocol.[20]

    • Add 50 µL of the reaction mixture to each well containing supernatant.

    • Incubate at room temperature for 30 minutes, protected from light.

  • Measurement:

    • Add 50 µL of Stop Solution (from the kit) to each well.[22]

    • Measure the absorbance at 490 nm using a plate reader. Measure a reference wavelength (e.g., 680 nm) to subtract background.[19]

  • Data Analysis:

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = 100 * [(Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)]

    • A low percentage indicates that this compound is not cytotoxic at the tested concentrations.

start Test Compound: This compound q1 Does it inhibit NMJ function? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 What is the potency? (IC50) a1_yes->q2 end_fail1 Compound is not a Neuromuscular Blocker a1_no->end_fail1 a2_high High Potency (Low IC50) q2->a2_high a2_low Low Potency (High IC50) q2->a2_low q3 Is it cytotoxic at effective doses? a2_high->q3 end_fail2 Poor Candidate: Low Potency or Narrow Therapeutic Window a2_low->end_fail2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no a3_yes->end_fail2 end_pass Good Candidate: Potent Blocker with Favorable Safety Profile a3_no->end_pass

References

Application Notes and Protocols for Electrophysiology Patch Clamp Studies with Cisatracurium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the effects of Cisatracurium on nicotinic acetylcholine receptors (nAChRs) using patch clamp electrophysiology. The protocols and data presented are intended to facilitate the design and execution of experiments to characterize the pharmacology and kinetics of this neuromuscular blocking agent.

This compound is a non-depolarizing neuromuscular blocking drug that acts as a competitive antagonist at the nicotinic acetylcholine receptor on the motor end-plate.[1][2] This action prevents acetylcholine from binding, thereby inhibiting ion channel opening and preventing the development of an end-plate potential, which leads to muscle relaxation.[1][2] Patch clamp electrophysiology is a high-resolution technique that allows for the detailed study of the interaction between this compound and individual nAChRs.[3][4]

Quantitative Data Summary

The following table summarizes the kinetic and inhibitory properties of this compound on embryonic and adult nicotinic acetylcholine receptors as determined by patch clamp studies.

ParameterEmbryonic nAChRAdult nAChRReference
IC50 115 ± 4 nM54 ± 2 nM[5]
Association Rate (kon) 3.4 ± 0.4 x 108 M-1s-11.8 ± 0.3 x 108 M-1s-1[5]
Dissociation Rate (koff) 34 ± 6 s-113 ± 5 s-1[5]
Dissociation Rate (in presence of Acetylcholine) 52 ± 9 s-133 ± 5 s-1[5]

Experimental Protocols

This section outlines a detailed protocol for studying the effects of this compound on nicotinic acetylcholine receptors using the outside-out patch clamp configuration. This method is ideal for studying ligand-gated ion channels as it allows for rapid application of agonists and antagonists to the extracellular face of the receptor.

I. Cell Preparation

A cell line expressing the desired nicotinic acetylcholine receptor subtype (e.g., embryonic or adult) should be used. Mouse myotubes are a suitable model for studying embryonic-type nAChRs.[6]

  • Culture cells on glass coverslips suitable for microscopy and electrophysiological recording.

  • Grow cells to a confluence of 50-70% to allow for easy isolation of individual cells for patching.

  • On the day of the experiment, transfer a coverslip to the recording chamber on the stage of an inverted microscope.

II. Solutions and Reagents

External (Bath) Solution (in mM):

  • 140 NaCl

  • 5 KCl

  • 2 CaCl2

  • 1 MgCl2

  • 10 HEPES

  • 10 Glucose

  • Adjust pH to 7.4 with NaOH.

  • Osmolarity should be adjusted to ~320 mOsm.

Internal (Pipette) Solution (in mM):

  • 140 KCl

  • 1 MgCl2

  • 10 EGTA

  • 10 HEPES

  • Adjust pH to 7.2 with KOH.

  • Osmolarity should be adjusted to ~300 mOsm.

Agonist and Antagonist Solutions:

  • Prepare a stock solution of Acetylcholine (ACh) at a concentration of 100 mM in deionized water and store at -20°C. On the day of the experiment, dilute to a final concentration of 300 µM in the external solution.[5]

  • Prepare a stock solution of this compound besylate in deionized water. A range of concentrations should be prepared by serial dilution in the external solution to determine the IC50. For kinetic studies, concentrations around the IC50 are appropriate.[5]

III. Equipment
  • Patch clamp amplifier and data acquisition system

  • Inverted microscope with high-magnification optics

  • Micromanipulator

  • Pipette puller

  • Rapid solution perfusion system

  • Vibration isolation table

IV. Experimental Workflow: Outside-Out Patch Clamp Recording

G cluster_prep Preparation cluster_recording Recording cluster_experiment Experiment cluster_analysis Data Analysis cell_prep Cell Culture pipette_pull Pull and Fire-Polish Pipettes (2-5 MΩ) cell_prep->pipette_pull solutions Prepare and Filter Solutions pipette_pull->solutions giga_seal Approach Cell and Form Gigaohm Seal solutions->giga_seal whole_cell Rupture Membrane for Whole-Cell Configuration giga_seal->whole_cell outside_out Slowly Pull Pipette Away to Form Outside-Out Patch whole_cell->outside_out positioning Position Patch in front of Perfusion System outside_out->positioning control Apply 300 µM ACh to Elicit Control Current positioning->control washout Wash with External Solution control->washout Wash cis_app Apply this compound for a Defined Duration washout->cis_app ach_cis_app Co-apply ACh and this compound cis_app->ach_cis_app data_acq Record Currents ach_cis_app->data_acq peak_current Measure Peak Current Amplitude data_acq->peak_current kinetics Analyze Current Decay Kinetics peak_current->kinetics dose_response Construct Dose-Response Curve to Determine IC50 peak_current->dose_response rate_calc Calculate Association and Dissociation Rates kinetics->rate_calc

Experimental workflow for outside-out patch clamp recording.

  • Pipette Preparation: Pull borosilicate glass capillaries to produce pipettes with a resistance of 2-5 MΩ when filled with the internal solution. Fire-polish the tip to improve sealing.

  • Gigaseal Formation: Mount the pipette in the holder and apply positive pressure. Approach a selected cell and form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

  • Outside-Out Patch Formation: Slowly withdraw the pipette from the cell. The membrane will reseal, leaving a small patch with the extracellular side facing the bath solution.

  • Positioning: Move the pipette with the outside-out patch in front of the rapid perfusion system outlet.

  • Voltage Clamp Protocol:

    • Hold the membrane potential at -60 mV.

    • Apply a brief test pulse (e.g., 10 mV for 10 ms) to monitor patch resistance.

  • Data Acquisition:

    • Record a control response by applying 300 µM ACh for a short duration (e.g., 10-20 ms).

    • Wash the patch with the external solution.

    • To determine the association rate, pre-incubate the patch with this compound for varying durations before co-applying ACh.

    • To determine the dissociation rate, apply this compound to equilibrate the receptors and then apply ACh alone, observing the recovery from block.

    • For IC50 determination, co-apply different concentrations of this compound with a fixed concentration of ACh.

V. Data Analysis
  • Peak Current Measurement: Measure the peak amplitude of the ACh-evoked currents in the absence and presence of this compound.

  • IC50 Calculation: Plot the percentage of inhibition of the peak current against the logarithm of the this compound concentration. Fit the data with a Hill equation to determine the IC50 value.

  • Kinetic Analysis: Analyze the decay phase of the ACh-evoked currents. In the presence of a competitive antagonist, changes in the decay kinetics can provide information about the binding and unbinding rates. The association and dissociation rates can be determined by analyzing the time course of the onset of and recovery from the block.[5]

Signaling Pathway and Mechanism of Action

This compound functions as a competitive antagonist at the nicotinic acetylcholine receptor. It binds to the same site as the endogenous agonist, acetylcholine, but does not activate the channel. This prevents the influx of sodium ions and subsequent depolarization of the muscle cell membrane.

G ACh Acetylcholine nAChR_A Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR_A Binds Channel_Open Ion Channel Opens nAChR_A->Channel_Open Activates Na_Influx Na+ Influx Channel_Open->Na_Influx Depolarization Depolarization Na_Influx->Depolarization Contraction Muscle Contraction Depolarization->Contraction Cis This compound nAChR_C Nicotinic Acetylcholine Receptor (nAChR) Cis->nAChR_C Competitively Binds Channel_Closed Ion Channel Remains Closed nAChR_C->Channel_Closed Blocks No_Depolarization No Depolarization Channel_Closed->No_Depolarization Relaxation Muscle Relaxation No_Depolarization->Relaxation

Competitive antagonism of nAChR by this compound.

References

Application Notes and Protocols for Administering Cisatracurium in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of Cisatracurium, a neuromuscular blocking agent, in cell culture experiments. This document outlines its mechanism of action, provides detailed protocols for assessing its effects on cell viability and apoptosis, and summarizes key quantitative data from published studies.

Mechanism of Action

This compound besylate is a non-depolarizing neuromuscular blocking agent that acts as a competitive antagonist of acetylcholine at the nicotinic cholinergic receptors on the motor end-plate, leading to a blockade of neuromuscular transmission.[1] In the context of cell culture experiments, particularly with non-neuronal cells, its effects are often attributed to its breakdown products. This compound undergoes Hofmann elimination, a pH and temperature-dependent chemical process, to form laudanosine and a monoquaternary acrylate metabolite.[1] The acrylate metabolites are reactive and can induce oxidative stress, which may be responsible for the observed inhibition of cell proliferation.[2]

Recent studies have also elucidated a role for this compound in inducing apoptosis in cancer cells through the upregulation of the p53 signaling pathway.[1][3][4] This involves the modulation of downstream targets such as p21, BAX, and BCL-2, and the activation of caspases, leading to programmed cell death.[3]

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound and its observed effects on various cell lines as reported in the literature.

Cell LineConcentrationTreatment DurationEffectReference
Human Umbilical Vein Endothelial Cells (HUVECs)3.2 µM72 hoursDecreased cell count to 50%[2]
Hepatoma HepG2 cells0.96 - 96 µM72 hoursConcentration-dependent decrease in cell proliferation[2]
Ovarian Cancer (OVCAR-3) cells20 µM48 hoursApproximately 50% inhibition of cell viability[5]
Colorectal Cancer (HCT116) cellsNot specifiedNot specifiedInhibition of proliferation and induction of apoptosis via p53 pathway[3]
Gastric Cancer (AGS) cellsUp to 80 µg/mlNot specifiedRestrained proliferation and promoted apoptosis[1]
Rat Primary Neurons (SCG and DRG)1 - 10 µM24 hoursDose-dependent decrease in neuronal survival and axonal growth[6]

Experimental Protocols

Preparation of this compound Stock Solution

This compound besylate is available as a solution for injection. For cell culture experiments, it is recommended to use a sterile solution.

  • Reconstitution/Dilution: this compound can be diluted in sterile 5% Dextrose Injection, USP or 0.9% Sodium Chloride Injection, USP.[7] It is important to note that this compound should not be diluted in Lactated Ringer's Injection due to chemical instability.[7]

  • Stock Solution Concentration: Prepare a stock solution of a desired concentration (e.g., 10 mM). Commercially available solutions are typically 2 mg/mL or 10 mg/mL.

  • Storage: Store the stock solution at 2-8°C and protect from light. Diluted solutions for infusion are typically stable for up to 24 hours at room temperature or under refrigeration.[7] For long-term storage of stock solutions for in vitro experiments, it is advisable to aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, although specific stability data for these conditions in a research setting is limited.

Cell Viability Assay (CCK-8 Assay)

This protocol is for assessing the effect of this compound on cell viability using a Cell Counting Kit-8 (CCK-8) assay.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[8]

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium at the desired concentrations. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the drug solvent).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.[6][8][9]

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator, until a color change is apparent.[6][8][9]

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[6][8]

  • Data Analysis: Calculate the cell viability as a percentage of the control group.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol outlines the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate at an appropriate density to reach 70-80% confluency at the time of the experiment. Treat the cells with the desired concentrations of this compound for the chosen duration. Include both a negative (untreated) and a positive control for apoptosis.

  • Cell Harvesting:

    • For adherent cells, gently detach the cells using trypsin-EDTA. Collect both the detached cells and the cells floating in the medium.

    • For suspension cells, collect the cells by centrifugation.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS). Centrifuge at a low speed (e.g., 300 x g) for 5 minutes between washes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Interpretation:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Visualizations

Signaling Pathway Diagram

Cisatracurium_p53_Pathway This compound This compound p53 p53 Activation This compound->p53 p21 p21 Upregulation p53->p21 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Caspase9 Caspase-9 Activation Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: p53-mediated apoptotic pathway induced by this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture 1. Cell Culture (Select appropriate cell line) CellSeeding 3. Cell Seeding (e.g., 96-well or 6-well plates) CellCulture->CellSeeding CisatracuriumPrep 2. Prepare this compound (Stock and working solutions) Treatment 4. This compound Treatment (Varying concentrations and durations) CisatracuriumPrep->Treatment CellSeeding->Treatment ViabilityAssay 5a. Cell Viability Assay (e.g., CCK-8) Treatment->ViabilityAssay ApoptosisAssay 5b. Apoptosis Assay (e.g., Annexin V/PI staining) Treatment->ApoptosisAssay DataAnalysis 6. Data Analysis and Interpretation ViabilityAssay->DataAnalysis ApoptosisAssay->DataAnalysis

Caption: General workflow for in vitro this compound experiments.

References

Application Notes and Protocols for Monitoring Neuromuscular Blockade of Cisatracurium with Train-of-Four (TOF)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cisatracurium besylate is a nondepolarizing neuromuscular blocking agent with an intermediate duration of action, widely utilized in clinical and research settings to induce skeletal muscle relaxation.[1] Its mechanism of action involves competitive antagonism of acetylcholine at the postsynaptic nicotinic receptors of the neuromuscular junction.[2] A key advantage of this compound is its metabolism via Hofmann elimination, a pH and temperature-dependent chemical process, making it a suitable agent for patients with renal or hepatic impairment.[2][3]

Accurate monitoring of the depth of neuromuscular blockade is crucial to ensure patient safety and the validity of experimental results. Train-of-Four (TOF) stimulation is the most common and reliable method for this purpose.[4][5] TOF monitoring involves the application of four supramaximal electrical stimuli to a peripheral nerve at a frequency of 2 Hz (0.5 seconds apart).[6] The muscular response, typically a series of four twitches, is then observed and quantified. The degree of fade in the twitch responses provides a precise measure of the extent of neuromuscular blockade.[5]

These application notes provide detailed protocols and quantitative data for monitoring this compound-induced neuromuscular blockade using the TOF technique.

Data Presentation

The following tables summarize the pharmacokinetic and pharmacodynamic properties of this compound and the interpretation of TOF monitoring.

Table 1: Pharmacokinetic and Pharmacodynamic Profile of this compound

ParameterValueReference
Mechanism of Action Competitive antagonist at postsynaptic nicotinic acetylcholine receptors[2]
Metabolism Hofmann elimination (approx. 77%), Renal clearance (approx. 16%)[3]
Elimination Half-life 22 - 31 minutes[3][7]
Volume of Distribution 121 - 161 mL/kg[3]
Clearance 4.7 - 5.7 mL/kg/min[3]
ED95 (Adults) 0.05 mg/kg[3]
Recommended Intubating Dose 0.15 - 0.2 mg/kg[7]
Onset of Action 3 - 5 minutes[3]
Time to Maximum Blockade Can be up to 2 minutes longer than atracurium[1][8]
Clinically Effective Duration Dose-dependent; approx. 40-60 minutes after initial dose of 0.15-0.2 mg/kg[8]
Maintenance Dose 0.03 mg/kg (provides approx. 20 additional minutes of blockade)[3]
Continuous Infusion Rate 1 - 3 mcg/kg/min[7]

Table 2: Train-of-Four (TOF) Interpretation for Neuromuscular Blockade

TOF ResponseDegree of Neuromuscular BlockadeClinical SignificanceReference
4 twitches (TOF ratio > 0.9) < 75%Adequate recovery for extubation.[9][10]
4 twitches (TOF ratio < 0.9) 75% - 80%Residual neuromuscular blockade.[5][6]
3 twitches ~75%[10]
2 twitches ~80%Adequate for many surgical procedures.[10]
1 twitch ~90%Deep level of neuromuscular blockade.[10]
0 twitches 100%Complete neuromuscular blockade.[11]

Experimental Protocols

Protocol 1: Preparation for TOF Monitoring
  • Subject Preparation: Ensure the subject is appropriately positioned and that the limb selected for monitoring is immobile.

  • Nerve Selection: The ulnar nerve is the most recommended site for monitoring, observing the response of the adductor pollicis muscle.[12] The facial nerve can be used as an alternative.

  • Electrode Placement:

    • Clean the skin over the chosen nerve pathway.

    • Place two stimulating electrodes along the nerve path. For the ulnar nerve, place the distal electrode at the wrist and the proximal electrode a few centimeters proximally.[9]

  • Peripheral Nerve Stimulator Setup:

    • Connect the electrodes to the peripheral nerve stimulator.

    • Ensure the stimulator is set to TOF mode.

  • Determination of Supramaximal Stimulation:

    • Before administering this compound, determine the supramaximal stimulus.

    • Start with a low current (e.g., 20 mA) and deliver a single twitch stimulus.

    • Gradually increase the current until the maximal muscle response is observed. The supramaximal stimulus is the current level just above this point, ensuring all nerve fibers are depolarized.[4]

Protocol 2: Administration of this compound and TOF Monitoring
  • Baseline TOF Measurement: Before administering this compound, perform a baseline TOF stimulation to ensure a full response of four twitches.[13]

  • This compound Administration: Administer the desired dose of this compound intravenously. For research purposes, a common starting dose is 0.15 mg/kg.[3]

  • Monitoring Onset of Blockade:

    • Begin TOF stimulation every 15-20 seconds after this compound administration.

    • Observe the gradual disappearance of the twitches, starting with the fourth twitch (T4), then T3, T2, and finally T1.[12]

    • Record the time to the disappearance of the first twitch (T1) as the onset of action.

  • Maintenance of Blockade:

    • For prolonged procedures, maintenance doses (e.g., 0.03 mg/kg) can be administered when one or two twitches of the TOF response reappear.[8]

    • Alternatively, a continuous infusion can be initiated and titrated to maintain the desired level of blockade (typically 1-2 twitches).[7]

  • Monitoring Recovery from Blockade:

    • During spontaneous recovery, monitor the return of the TOF twitches.

    • Once all four twitches are visible, quantitative monitoring of the TOF ratio (T4/T1 amplitude) is essential to assess adequate recovery.[6]

    • A TOF ratio of ≥ 0.9 is considered adequate for the return of normal neuromuscular function.[5][9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_monitoring Monitoring Protocol cluster_outcome Outcome Assessment prep_subject Subject Preparation select_nerve Nerve Selection (Ulnar Nerve) prep_subject->select_nerve place_electrodes Electrode Placement select_nerve->place_electrodes setup_stimulator Setup Peripheral Nerve Stimulator (TOF Mode) place_electrodes->setup_stimulator det_supramax Determine Supramaximal Stimulation setup_stimulator->det_supramax baseline_tof Baseline TOF Measurement (4/4 Twitches) det_supramax->baseline_tof admin_cis Administer this compound IV baseline_tof->admin_cis monitor_onset Monitor Onset (TOF every 15-20s) admin_cis->monitor_onset maintain_block Maintain Blockade (Maintenance Doses/Infusion) monitor_onset->maintain_block monitor_recovery Monitor Recovery (Return of Twitches & TOF Ratio) maintain_block->monitor_recovery tof_ratio Quantitative TOF Ratio (T4/T1) monitor_recovery->tof_ratio recovery_assessment Adequate Recovery (TOF Ratio >= 0.9) tof_ratio->recovery_assessment

Caption: Experimental workflow for TOF monitoring of this compound.

References

Cisatracurium Infusion Protocol for Long-Term Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cisatracurium besylate is a non-depolarizing neuromuscular blocking agent with an intermediate duration of action. Its unique metabolism through Hofmann elimination—a pH and temperature-dependent chemical process in the plasma and tissues—makes it an ideal candidate for long-term infusion in animal studies, as its clearance is independent of hepatic or renal function.[1][2] This characteristic ensures a predictable and stable level of neuromuscular blockade, which is crucial for studies requiring prolonged immobilization of the animal subject.

These application notes provide a detailed protocol for the continuous infusion of this compound in long-term animal studies, with a focus on ensuring animal welfare, maintaining physiological stability, and achieving consistent neuromuscular blockade.

Key Considerations and Animal Welfare

The use of neuromuscular blocking agents (NMBAs) in animal research requires stringent ethical and procedural oversight.[3][4] Since NMBAs induce paralysis without providing analgesia or anesthesia, it is imperative that the animal is maintained at an adequate plane of general anesthesia throughout the period of neuromuscular blockade.[5][6] All protocols must be approved by the institution's Animal Care and Use Committee (ACUC) or equivalent ethics board.[3]

Critical principles include:

  • Adequate Anesthesia: A surgical plane of anesthesia must be established before the administration of this compound and maintained for the entire duration of the infusion.[4] The adequacy of anesthesia should be confirmed by the absence of response to noxious stimuli prior to paralysis.[3]

  • Mechanical Ventilation: Continuous positive pressure ventilation is mandatory, as this compound paralyzes the diaphragm and other respiratory muscles.[5]

  • Continuous Monitoring: Comprehensive and continuous monitoring of physiological parameters is essential to assess the depth of anesthesia and the well-being of the animal.[3][6]

Experimental Protocols

Materials and Equipment
  • This compound besylate for injection

  • Sterile saline or 5% dextrose for dilution

  • Syringe pump for continuous infusion

  • Intravenous catheters

  • Endotracheal tube and mechanical ventilator

  • Multi-parameter physiological monitor (ECG, blood pressure, SpO2, end-tidal CO2, temperature)

  • Peripheral nerve stimulator for Train-of-Four (TOF) monitoring

  • Warming pads or other temperature control devices

  • Ophthalmic lubricant

  • Urinary catheter, if required for studies exceeding 4 hours[3]

Anesthesia and Preparation
  • Anesthetize the animal using an appropriate anesthetic regimen (e.g., inhalant anesthetics like isoflurane or sevoflurane, or an injectable protocol). Note that volatile anesthetics may reduce the required infusion rate of this compound by up to 40%.[7]

  • Intubate the animal and initiate mechanical ventilation. Adjust ventilator settings to maintain normal end-tidal CO2 levels for the species.

  • Place intravenous catheters for drug administration and fluid support.

  • Attach all monitoring equipment and record baseline physiological parameters.

  • Ensure the animal is at a stable, surgical plane of anesthesia for at least 15-30 minutes before starting the this compound infusion.[3] This is critical to establish a stable baseline for monitoring anesthetic depth during paralysis.

This compound Dosing and Administration

Initial Bolus Dose:

An initial intravenous bolus dose is administered to induce neuromuscular blockade.

SpeciesRecommended Bolus Dose (mg/kg)
General 0.1 - 0.2[7]
Rabbits 0.12[8][9]
Dogs 0.15[10]

Continuous Infusion:

Once neuromuscular blockade is established, a continuous infusion is initiated to maintain paralysis. The infusion rate should be titrated based on the level of neuromuscular blockade, as assessed by TOF monitoring. The goal is typically to maintain 1 to 2 twitches on the TOF monitor.

SpeciesInitial Infusion Rate (mcg/kg/min)Titration Range (mcg/kg/min)
General 3[7]1 - 10[7][11]
Rats 3 - 4 (estimated from bolus data)[12]Titrate to effect
Clinical Human Data 1 - 3[7][13]0.5 - 10.2[11]

Note: These are starting recommendations. The actual infusion rate will vary depending on the species, individual animal sensitivity, and the anesthetic regimen used.

Monitoring Protocol

Physiological Monitoring:

Continuously monitor and record the following parameters at least every 15-30 minutes:[3]

  • Heart rate

  • Arterial blood pressure (systolic, diastolic, mean)

  • Oxygen saturation (SpO2)

  • End-tidal CO2 (EtCO2)

  • Core body temperature

An increase of >20% in heart rate or blood pressure from the stable baseline, without other explanation, may indicate a lightening of the anesthetic plane and requires immediate adjustment of the anesthetic delivery.[4]

Neuromuscular Monitoring:

  • Use a peripheral nerve stimulator to deliver a Train-of-Four (TOF) stimulus to a suitable peripheral nerve (e.g., ulnar, peroneal).

  • Assess the TOF count every 30-60 minutes and adjust the this compound infusion rate to maintain the desired level of blockade (typically a TOF count of 1-2).

Supportive Care for Long-Term Studies

For studies lasting several hours or days, the following supportive measures are crucial:

  • Thermoregulation: Maintain core body temperature within the normal physiological range for the species using warming pads or other devices.

  • Fluid Balance: Administer intravenous fluids to maintain hydration and normal electrolyte balance.

  • Ocular Care: Apply a sterile ophthalmic lubricant to the corneas every 2-4 hours to prevent drying.

  • Bladder and Bowel Care: For studies exceeding 4 hours, periodic bladder expression or catheterization may be necessary.[3] Ensure appropriate padding to prevent soiling and skin irritation.

  • Positioning: Reposition the animal every 2-4 hours to prevent pressure sores.

Recovery
  • Discontinue the this compound infusion.

  • Continue mechanical ventilation and anesthesia.

  • Monitor the return of neuromuscular function using the TOF monitor. Spontaneous recovery to a TOF ratio of >0.9 can take 30-60 minutes or longer, depending on the duration of the infusion.[14][15]

  • Once neuromuscular function has fully returned (TOF ratio >0.9 and evidence of spontaneous respiratory effort), gradually wean the animal from the ventilator.

  • Discontinue anesthesia and allow the animal to recover in a warm, quiet environment with continuous monitoring until it is fully ambulatory.

  • Reversal agents like neostigmine can be used to expedite recovery, but their use should be carefully considered and administered with an anticholinergic agent (e.g., atropine or glycopyrrolate) to counteract muscarinic side effects.[5][16]

Data Presentation: Quantitative Summary

The following tables summarize key quantitative data related to this compound administration.

Table 1: Recommended Dosing Regimens

ParameterHuman (for reference)DogRabbitRat
Initial Bolus (mg/kg) 0.15 - 0.2[7]0.15[10]0.12[8][9]0.2 (estimated)[17]
Initial Infusion (mcg/kg/min) 3[7]Titrate to effectTitrate to effect3.3 (estimated)[12]
Maintenance Infusion (mcg/kg/min) 1 - 2[7]Titrate to effectTitrate to effectTitrate to effect

Table 2: Pharmacokinetic and Pharmacodynamic Parameters

ParameterHumanDogRabbit
Onset of Action (min) 2 - 3[14]2.9[10]~2-3[8][9]
Clinical Duration (25% recovery) (min) 45 - 65[14]33.7[10]38.4[8]
Recovery Index (25-75% recovery) (min) ~13[13]Not reported5.6[8]
Half-life (min) 22 - 29[1]Not reportedNot reported
Clearance (mL/min/kg) 4.5 - 5.7[1]Not reportedNot reported

Visualizations

Signaling Pathway at the Neuromuscular Junction

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Membrane (Motor End-Plate) cluster_3 Drug Action AP Action Potential Ca_channel Voltage-gated Ca²⁺ Channel AP->Ca_channel opens Ca_ion Ca²⁺ Influx Ca_channel->Ca_ion Vesicle Synaptic Vesicle (containing Acetylcholine) Ca_ion->Vesicle triggers fusion ACh_release Acetylcholine (ACh) Release Vesicle->ACh_release ACh_diffuse ACh Diffusion ACh_release->ACh_diffuse nAChR Nicotinic ACh Receptor (nAChR) ACh_diffuse->nAChR binds to Ion_channel Ion Channel Opening nAChR->Ion_channel Na_ion Na⁺ Influx Ion_channel->Na_ion EPP End-Plate Potential Na_ion->EPP generates Muscle_contraction Muscle Contraction EPP->Muscle_contraction triggers This compound This compound Block Blockade This compound->Block Block->nAChR competitively antagonizes

Caption: Neuromuscular junction signaling and the action of this compound.

Experimental Workflow for Long-Term this compound Infusion

G start Start anesthesia Induce Anesthesia & Intubate start->anesthesia monitoring_setup Attach Monitoring Equipment (ECG, BP, SpO₂, EtCO₂, Temp) anesthesia->monitoring_setup stabilize Establish Stable Anesthetic Plane (15-30 min) monitoring_setup->stabilize bolus Administer this compound Bolus Dose stabilize->bolus infusion_start Start Continuous Infusion bolus->infusion_start monitoring_loop Continuous Monitoring: - Physiological Parameters - Neuromuscular Function (TOF) infusion_start->monitoring_loop adjust_infusion Adjust Infusion Rate (Maintain TOF 1-2) monitoring_loop->adjust_infusion TOF not at target supportive_care Provide Supportive Care (Temp, Fluids, Eye Lube) monitoring_loop->supportive_care TOF at target end_infusion End of Study: Discontinue Infusion monitoring_loop->end_infusion Study complete adjust_infusion->monitoring_loop supportive_care->monitoring_loop recovery Monitor Recovery (TOF > 0.9) end_infusion->recovery wean Wean from Ventilator & Anesthesia recovery->wean end Full Recovery wean->end

Caption: Experimental workflow for long-term this compound infusion in animal studies.

References

Preparation of Cisatracurium Besylate Solutions for Experimental Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cisatracurium besylate is a non-depolarizing neuromuscular blocking agent that functions as a competitive antagonist of the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction.[1][2] Its high potency and unique metabolism via Hofmann elimination, a pH and temperature-dependent chemical process, make it a subject of interest in various research fields, including neuroscience, pharmacology, and toxicology.[2][3] Proper preparation of this compound solutions is critical to ensure the accuracy and reproducibility of experimental results. This document provides detailed application notes and protocols for the preparation of this compound besylate solutions for both in vitro and in vivo experimental use.

Physicochemical Properties and Solubility

This compound besylate is a white to off-white crystalline solid.[4] Understanding its solubility is crucial for preparing appropriate stock and working solutions.

Table 1: Solubility of this compound Besylate

SolventSolubilityReference
Dimethyl sulfoxide (DMSO)~30 mg/mL[4]
Dimethylformamide (DMF)~30 mg/mL[4]
Ethanol~10 mg/mL[4]
Phosphate-Buffered Saline (PBS), pH 7.2~10 mg/mL[4]
WaterSlightly soluble[5]

Stability and Storage

The stability of this compound solutions is dependent on the solvent, concentration, temperature, and pH. Aqueous solutions are generally less stable and should be prepared fresh.[6]

Table 2: Stability of this compound Besylate Solutions

Concentration & DiluentStorage TemperatureStabilityReference
2 mg/mL in vials23°CDrug loss at 45 days[1]
2 mg/mL in syringes23°CDrug loss at 30 days[1]
0.1, 2, and 5 mg/mL in 5% dextrose or 0.9% NaCl4°CStable for at least 30 days[1]
0.1 and 2 mg/mL in 5% dextrose or 0.9% NaCl23°CSubstantial drug loss[1]
0.1 to 5 mg/mL in 0.9% NaCl or 5% glucose5°C and 25°CGood stability for 24 hours[7]
2 and 5 mg/mL in 0.9% NaCl or 5% glucose5°CStable for seven days[7]
10 mg/mL in amber glass ampoules2-8°CStable for at least 15 months[8]

Note: For long-term storage, this compound besylate as a crystalline solid should be stored at -20°C.[4] Aqueous solutions are not recommended for storage for more than one day.[6]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in an Organic Solvent

This protocol is suitable for preparing a concentrated stock solution that can be stored and diluted for various experiments.

Materials:

  • This compound besylate (crystalline solid)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Inert gas (e.g., argon or nitrogen)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettes and sterile tips

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound besylate powder using a calibrated analytical balance in a fume hood.

  • Solvent Addition: In a sterile, amber vial, add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 30 mg/mL stock solution, add 1 mL of DMSO to 30 mg of this compound besylate).

  • Inert Gas Purge: Purge the vial with an inert gas to displace oxygen and minimize degradation.[4]

  • Dissolution: Tightly cap the vial and vortex or sonicate until the solid is completely dissolved.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Aqueous Working Solutions for In Vitro Cell-Based Assays

This protocol describes the dilution of a high-concentration stock solution for use in cell culture experiments.

Materials:

  • This compound besylate stock solution (from Protocol 1)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.2, or cell culture medium

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Thawing: Thaw a vial of the this compound besylate stock solution at room temperature.

  • Intermediate Dilution (optional): Depending on the final desired concentration, it may be necessary to perform an intermediate dilution. For example, dilute the 30 mg/mL DMSO stock solution 1:100 in sterile PBS to create a 300 µg/mL intermediate solution.

  • Final Dilution: Further dilute the intermediate solution or the stock solution directly into the cell culture medium to achieve the final desired experimental concentrations (e.g., 0.96, 3.2, 9.6, 32, and 96 µM).[9]

    • Important: Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is insignificant (typically <0.1%) to avoid solvent-induced cellular effects.[6]

  • Fresh Preparation: Prepare fresh working solutions for each experiment and do not store diluted aqueous solutions for more than a day.[6]

Protocol 3: Preparation of Injectable Solutions for In Vivo Animal Studies

This protocol outlines the preparation of a sterile this compound besylate solution for intravenous administration in animal models.

Materials:

  • This compound besylate (crystalline solid)

  • Sterile 0.9% Sodium Chloride Injection, USP

  • Sterile vials

  • Syringes and sterile filters (0.22 µm)

  • Calibrated analytical balance

  • pH meter

Procedure:

  • Weighing: Aseptically weigh the required amount of this compound besylate.

  • Dissolution: In a sterile vial, dissolve the this compound besylate in a known volume of sterile 0.9% Sodium Chloride Injection to achieve the desired concentration (e.g., 0.1 to 5 mg/mL).[1]

  • pH Adjustment (if necessary): The pH of commercially available this compound solutions is typically between 3.25 and 3.65.[10] If preparing from a solid, check the pH and adjust if necessary, though for most research applications in standard sterile saline, this may not be required.

  • Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a final sterile vial.

  • Dosage Calculation: Calculate the injection volume based on the animal's body weight and the desired dosage (e.g., ED95 of 0.04 mg/kg in rabbits).

  • Administration: Administer the solution intravenously.

  • Stability: Use the prepared solution promptly. If not used immediately, it can be stored at 4°C for up to 24 hours.[7]

Mandatory Visualizations

Signaling Pathway

This compound besylate acts as a competitive antagonist at the nicotinic acetylcholine receptor (nAChR) on the motor end-plate of the neuromuscular junction. This blockade prevents acetylcholine (ACh) from binding, thereby inhibiting the influx of sodium and potassium ions and subsequent muscle cell depolarization and contraction.

Cisatracurium_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Muscle Cell Action Potential Action Potential ACh Release ACh Release Action Potential->ACh Release ACh Acetylcholine (ACh) ACh Release->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds This compound This compound This compound->nAChR Blocks Ion Channel Opening Ion Channel Opening nAChR->Ion Channel Opening Activates Muscle Depolarization Muscle Depolarization Ion Channel Opening->Muscle Depolarization Muscle Contraction Muscle Contraction Muscle Depolarization->Muscle Contraction

Caption: Mechanism of action of this compound at the neuromuscular junction.

Experimental Workflow

The following diagram illustrates a typical workflow for preparing and using a this compound solution in an in vitro cell-based experiment.

Experimental_Workflow cluster_prep Solution Preparation cluster_exp In Vitro Experiment A Weigh this compound Besylate Powder B Dissolve in DMSO to make Stock Solution A->B C Store Stock Solution at -20°C B->C D Thaw Stock and Prepare Intermediate Dilution in PBS C->D For Experiment E Prepare Final Working Solutions in Cell Culture Medium D->E G Treat Cells with this compound Working Solutions E->G F Seed Cells in Multi-well Plate F->G H Incubate for a Defined Period G->H I Perform Cell-Based Assay (e.g., Proliferation, Viability) H->I J Data Acquisition and Analysis I->J

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Cisatracurium Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the common challenges associated with the stability of cisatracurium in aqueous solutions. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in aqueous solutions?

A1: The primary cause of this compound instability is a chemical degradation process known as Hofmann elimination.[1][2][3][4][5][6] This is a non-enzymatic process that is highly dependent on pH and temperature.[1][2][3][5][6][7][8]

Q2: What are the main degradation products of this compound?

A2: The main degradation products of this compound are laudanosine and a monoquaternary acrylate metabolite.[2][3][5][9][10] A secondary degradation pathway involving ester hydrolysis also occurs, which further breaks down the monoquaternary acrylate.[3][5][9][11]

Q3: How do pH and temperature affect the stability of this compound?

A3: Both pH and temperature significantly impact the rate of Hofmann elimination. An increase in either pH or temperature will accelerate the degradation of this compound.[1][2][3][5][6][7][8] For instance, the degradation rate of this compound increases 6.5-fold when the pH is raised from 6.4 to 7.8.[9]

Q4: What are the recommended storage conditions for this compound solutions?

A4: To ensure potency, this compound solutions should be refrigerated at 2°C to 8°C (36°F to 46°F) and protected from light.[1][7][12][13][14] If removed from refrigeration and stored at room temperature (25°C or 77°F), it should be used within 21 days.[1][7] At 25°C, a potency loss of approximately 5% per month can be expected.[1][7]

Q5: Can I mix this compound with other drugs or infusion fluids?

A5: this compound is compatible with D5W, 0.9% NaCl, and D5NS.[12] However, it is incompatible with alkaline solutions, such as barbiturates, as a higher pH will accelerate its degradation.[12] It should not be mixed in the same syringe or administered through the same line as propofol or ketorolac.[12]

Q6: What is the half-life of this compound at physiological pH?

A6: At a physiological pH of 7.4, the half-life of this compound is approximately 22 to 29 minutes.[1][9]

Troubleshooting Guide

This guide addresses common problems encountered during the preparation and handling of this compound aqueous solutions.

Problem Potential Cause Troubleshooting Steps
Loss of Potency or Reduced Neuromuscular Blockade Improper Storage: Solution was not refrigerated or was exposed to light for an extended period.1. Verify storage conditions. Ensure the solution has been consistently stored at 2°C to 8°C and protected from light.[1][7][12][13][14]2. If the solution has been at room temperature, check the duration. Use within 21 days is recommended.[1][7]3. Use a fresh, properly stored vial of this compound for subsequent experiments.
Incorrect pH of the Solution: The aqueous solution has a pH that is too high (alkaline).1. Measure the pH of your final diluted solution. The ideal pH for stability is acidic.2. Ensure that all diluents and buffers used are not alkaline. This compound is incompatible with alkaline solutions.[12]3. If preparing your own solutions, consider buffering to a slightly acidic pH if the experimental design allows.
Elevated Temperature: The solution was exposed to high temperatures during preparation or administration.1. Avoid heating the this compound solution.[7]2. If using an infusion warmer, be aware that this can accelerate degradation.[7]3. Prepare solutions at room temperature and store refrigerated until use.
Precipitation or Cloudiness in the Solution Incompatibility with Co-administered Drugs or IV Fluids: Mixing with incompatible substances.1. Review the list of compatible and incompatible drugs and solutions. Do not mix with alkaline solutions like thiopental, or with propofol or ketorolac.[12]2. If co-administering, ensure separate IV lines are used or that the line is adequately flushed between administrations.
Inconsistent Experimental Results Variability in Solution Preparation: Inconsistent pH, temperature, or storage conditions between batches.1. Standardize your solution preparation protocol. Document pH, temperature, and storage duration for each batch.2. Prepare fresh solutions for each experiment whenever possible.3. Use a calibrated pH meter and thermometer.
Degradation Over Time During the Experiment: Long experiment duration at physiological temperature and pH.1. For prolonged experiments, consider the half-life of this compound (22-29 minutes at physiological pH).[1][9]2. If possible, prepare fresh solutions periodically throughout the experiment.3. Account for the degradation rate in your experimental design and data analysis.

Data on this compound Stability

The following tables summarize quantitative data on the stability of this compound under various conditions.

Table 1: Stability of Undiluted and Diluted this compound Solutions

ConcentrationDiluentStorage TemperatureStability Duration
2 mg/mL (undiluted vial)N/ARoom Temperature (25°C)Stable for 21 days[12]
10 mg/mL (undiluted vial)N/ARoom Temperature (25°C)Stable for 21 days[12]
0.1 - 0.4 mg/mLD5W or 0.9% NaClRoom Temperature (25°C)Stable for 24 hours[12]
2 mg/mLD5W or 0.9% NaClRoom Temperature (25°C)Stable for 24 hours[12]
5 mg/mLD5W or 0.9% NaClRoom Temperature (25°C)Stable for 24 hours[12]
0.1 mg/mLD5W or 0.9% NaClRefrigerated (5°C)Stable for 24 hours[15]
2 mg/mLD5W or 0.9% NaClRefrigerated (5°C)Stable for 7 days[15]
5 mg/mLD5W or 0.9% NaClRefrigerated (5°C)Stable for 7 days[15]
10 mg/mL (compounded)Water for InjectionRefrigerated (2-8°C)Stable for at least 15 months[14]

Table 2: Effect of pH and Temperature on this compound Half-Life

ConditionHalf-Life
Physiological pH (7.4) and Body Temperature22 - 29 minutes[1]
In Sørenson's phosphate buffer, pH 7.4~34.1 minutes[9]
In human plasma, pH 7.4~29.2 minutes[9]

Experimental Protocols

Protocol: Stability Testing of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the stability of this compound in an aqueous solution.

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound besylate in a suitable acidic buffer (e.g., pH 3-4) to a known concentration.

    • Dilute the stock solution with the aqueous solution of interest (e.g., phosphate-buffered saline at pH 7.4) to the final desired concentration.

  • Incubation:

    • Incubate the solution at a controlled temperature (e.g., 37°C) to simulate physiological conditions.

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the sample.

  • Sample Quenching:

    • Immediately quench the degradation reaction by adding an equal volume of a strong acid (e.g., 0.1 N HCl) to the aliquot. This will lower the pH and halt Hofmann elimination.

  • HPLC Analysis:

    • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium formate at pH 5.2) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution.[16]

    • Column: A C18 reverse-phase column is commonly used.[16]

    • Detection: UV detection at 280 nm is suitable for quantifying this compound and its degradation products.[16]

    • Quantification: Create a standard curve using known concentrations of a this compound reference standard. Calculate the concentration of this compound remaining in each sample at each time point by comparing its peak area to the standard curve.

  • Data Analysis:

    • Plot the natural logarithm of the this compound concentration versus time.

    • The degradation rate constant (k) can be determined from the slope of the line.

    • The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Visualizations

Cisatracurium_Degradation_Pathway This compound This compound Hofmann_Elimination Hofmann Elimination (pH and Temperature Dependent) This compound->Hofmann_Elimination Primary Pathway Laudanosine Laudanosine Hofmann_Elimination->Laudanosine Monoquaternary_Acrylate Monoquaternary Acrylate Hofmann_Elimination->Monoquaternary_Acrylate Ester_Hydrolysis Ester Hydrolysis Monoquaternary_Acrylate->Ester_Hydrolysis Secondary Pathway Monoquaternary_Alcohol Monoquaternary Alcohol Ester_Hydrolysis->Monoquaternary_Alcohol

Caption: Degradation pathway of this compound.

Troubleshooting_Workflow Start Suspected this compound Instability Check_Storage Verify Storage Conditions (2-8°C, Protected from Light) Start->Check_Storage Check_pH Measure pH of Solution Check_Storage->Check_pH [Correct] Improper_Storage Action: Use a new, properly stored vial. Document storage. Check_Storage->Improper_Storage [Incorrect] Check_Temp Review Preparation and Handling Temperatures Check_pH->Check_Temp [Acceptable] pH_High Action: Use non-alkaline diluents. Buffer to a lower pH if possible. Check_pH->pH_High [Too High] Check_Compatibility Check for Incompatible Admixtures Check_Temp->Check_Compatibility [Acceptable] Temp_High Action: Avoid heat exposure. Prepare solutions at room temp. Check_Temp->Temp_High [Too High] Incompatible_Mix Action: Use compatible diluents. Use separate IV lines. Check_Compatibility->Incompatible_Mix [Incompatible] Resolved Issue Resolved Check_Compatibility->Resolved [Compatible] Improper_Storage->Resolved pH_High->Resolved Temp_High->Resolved Incompatible_Mix->Resolved

Caption: Troubleshooting workflow for this compound instability.

References

Optimizing Cisatracurium delivery for consistent in vivo effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues researchers, scientists, and drug development professionals may encounter when using Cisatracurium in in vivo experiments. Our goal is to help you achieve consistent and reliable neuromuscular blockade for your research needs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound besylate is a non-depolarizing neuromuscular blocking agent.[1][2][3][4] It acts as a competitive antagonist to acetylcholine at the cholinergic receptors on the motor end-plate.[2][3] This antagonism blocks neuromuscular transmission, leading to skeletal muscle relaxation.[2] Its action can be reversed by acetylcholinesterase inhibitors like neostigmine.[2][3]

Q2: How is this compound metabolized?

A2: this compound undergoes Hofmann elimination, a chemical process that is dependent on pH and temperature, to form laudanosine and a monoquaternary acrylate metabolite.[1][2][3] This degradation is largely independent of liver or kidney function, making its clearance predictable.[1][3][5] The monoquaternary acrylate is then hydrolyzed by non-specific plasma esterases.[2]

Q3: What are the recommended storage conditions for this compound?

A3: To preserve potency, this compound should be refrigerated at 2°C to 8°C (36°F to 46°F) and protected from light.[2][3] At 25°C (77°F), it loses potency at a rate of approximately 5% per month.[2][6] Once removed from refrigeration to room temperature, it should be used within 21 days.[2][6]

Q4: What factors can influence the potency and duration of action of this compound?

A4: Several factors can affect this compound's effects, including:

  • Temperature and pH: Higher temperatures and pH increase the rate of Hofmann elimination, potentially reducing potency and duration.[6]

  • Concurrent Medications: Inhalational anesthetics, certain antibiotics, and other drugs can potentiate or antagonize the neuromuscular blockade.[7][8][9]

  • Patient Factors: Age, underlying diseases (like myasthenia gravis or burn injuries), and renal or hepatic impairment can alter the pharmacokinetic and pharmacodynamic profile.[3][5][9]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Inconsistent or weaker-than-expected neuromuscular blockade Drug Degradation: this compound is sensitive to temperature and pH.[1][6] Exposure to room temperature for extended periods or administration through warmed IV lines can lead to degradation.[6]- Ensure proper refrigerated storage (2°C to 8°C).[2] - Allow the solution to reach room temperature just before administration. - Avoid administering through hotline tubing or fluid warmers.[6] - Prepare fresh dilutions and use them promptly.
Incorrect Dosing: The effective dose can vary between species and even individuals.[10] Insufficient dosage will result in an inadequate block.- Consult established protocols for the specific animal model. - Titrate the dose based on real-time monitoring of neuromuscular function using a peripheral nerve stimulator (e.g., Train-of-Four monitoring).[3][11]
Drug Incompatibility: Co-administration with incompatible drugs via the same IV line can lead to precipitation or inactivation.- Do not co-administer with alkaline solutions (e.g., propofol) or drugs known to be incompatible, such as pantoprazole.[7][12] - Flush the IV line with a compatible solution (e.g., 0.9% Sodium Chloride) before and after this compound administration.[13]
Prolonged or delayed recovery from neuromuscular blockade Overdosing: Administering a higher than necessary dose can extend the duration of action.[14]- Utilize a peripheral nerve stimulator to guide dosing and avoid accumulation.[11][15][16] - For continuous infusion, start at a recommended rate and adjust based on the level of blockade.[17][18]
Drug Interactions: Concurrent administration of drugs that potentiate neuromuscular blockade (e.g., certain anesthetics, antibiotics).[7][9]- Review all co-administered medications for potential interactions. - If a potentiating agent is used, consider reducing the this compound dose.[9]
Underlying Conditions: Impaired clearance of metabolites in subjects with renal or hepatic dysfunction, although the parent drug's clearance is organ-independent.[3]- While dose adjustments for the parent drug are often not needed, be aware that metabolites may accumulate in cases of organ dysfunction.[3]
Variability in onset time Administration Technique: Slow injection rates can delay the time to peak effect.- Administer the bolus dose rapidly over 5 to 10 seconds.[17]
Physiological Factors: Differences in cardiac output and circulation time can affect drug delivery to the neuromuscular junction.[19] Age can also be a factor, with onset sometimes delayed in elderly patients.[20]- Ensure consistent and appropriate anesthesia to maintain stable cardiovascular parameters. - Be aware of potential age-related differences in pharmacodynamics.[20]

Data Presentation

Table 1: Physicochemical Properties of this compound Besylate

PropertyValueReference
Molecular Formula (bis-cation)C₅₃H₇₂N₂O₁₂[2]
Molecular Weight929.2[2]
pH of Injection3.25 to 3.65[2]
Log P (1-octanol/water)-2.12[2]

Table 2: Pharmacokinetic Parameters of this compound in Healthy Adults

ParameterValueReference
Elimination Half-life (t½β)22 minutes[2]
Plasma Clearance (CL)4.57 mL/min/kg[2]
Volume of Distribution (Vss)145 mL/kg[2][3]

Table 3: Recommended Intravenous Dosing for in vivo Research (Example Species)

SpeciesInitial Bolus Dose (mg/kg)Maintenance Infusion Rate (µg/kg/min)Reference
Human (Adult)0.15 - 0.21 - 3[8][13][17]
Dog0.1Incremental boluses of 0.02-0.04 mg/kg[10]
Cat0.15Not specified (bolus only)[21][22]
Pig1.0Not specified (bolus only)[23]
Cynomolgus MacaqueEquivalent to human clinical dosesNot specified[24]

Note: These are starting recommendations. The optimal dose should be determined for each experimental setup, ideally guided by neuromuscular monitoring.

Experimental Protocols

Protocol 1: Preparation and Administration of this compound for Bolus Injection

  • Reagent Preparation:

    • Remove the this compound vial from refrigerated storage (2°C to 8°C) and allow it to equilibrate to room temperature.

    • Visually inspect the solution for particulate matter and discoloration before administration.

    • If dilution is required, use a compatible diluent such as 5% Dextrose Injection or 0.9% Sodium Chloride Injection.[13]

  • Administration:

    • Calculate the required volume based on the subject's body weight and the desired dose (refer to Table 3 for starting points).

    • Administer the calculated dose as a rapid intravenous bolus over 5-10 seconds.[17]

    • Flush the intravenous line with a compatible solution to ensure the full dose is delivered.

Protocol 2: Monitoring Neuromuscular Blockade using Train-of-Four (TOF) Stimulation

  • Electrode Placement:

    • Place two electrodes over a peripheral nerve (e.g., the ulnar nerve in larger species).

  • Baseline Measurement:

    • Before administering this compound, establish a baseline by delivering a supramaximal stimulus and recording the four twitch responses.

  • Monitoring During Blockade:

    • After this compound administration, deliver TOF stimuli periodically (e.g., every 15 seconds).[20]

    • The degree of neuromuscular blockade is assessed by the number of observed twitches out of the four stimuli (TOF count) or the ratio of the fourth twitch to the first (TOF ratio). A TOF count of 1-2 out of 4 is often targeted for adequate surgical relaxation.[18]

  • Guiding Maintenance Doses:

    • Administer maintenance doses (either as a bolus or by adjusting an infusion) when the TOF count indicates recovery of neuromuscular function (e.g., reappearance of the first or second twitch).[10]

Visualizations

G cluster_0 This compound Administration Workflow Prep Preparation - Equilibrate to Room Temp - Inspect Vial - Dilute if Necessary DoseCalc Dose Calculation - Based on Weight & Species Prep->DoseCalc Admin IV Bolus Administration - Rapid Push (5-10s) DoseCalc->Admin Flush Flush IV Line Admin->Flush Monitor Monitor Neuromuscular Blockade (e.g., TOF) Flush->Monitor Maintain Administer Maintenance Doses (as needed) Monitor->Maintain If recovery is observed Maintain->Monitor

Caption: Experimental workflow for this compound administration.

G cluster_1 Troubleshooting Logic for Inconsistent Effects Start Inconsistent/Weak Blockade Observed CheckStorage Check Storage Conditions (2-8°C, light protected?) Start->CheckStorage CheckPrep Check Preparation (Fresh dilution? No warming?) CheckStorage->CheckPrep If OK Adjust Adjust Protocol & Re-evaluate CheckStorage->Adjust If Not OK CheckDose Verify Dose Calculation (Correct for species/weight?) CheckPrep->CheckDose If OK CheckPrep->Adjust If Not OK CheckAdmin Review Administration (Rapid bolus? Line flushed?) CheckDose->CheckAdmin If OK CheckDose->Adjust If Not OK CheckInteractions Assess for Drug Interactions (Potentiating/antagonizing agents?) CheckAdmin->CheckInteractions If OK CheckAdmin->Adjust If Not OK CheckInteractions->Adjust If OK CheckInteractions->Adjust If Not OK Resolved Issue Resolved Adjust->Resolved

Caption: Troubleshooting workflow for inconsistent this compound effects.

G cluster_2 This compound Mechanism of Action This compound This compound Receptor Nicotinic ACh Receptor (Motor End-Plate) This compound->Receptor Competitively Binds ACh Acetylcholine (ACh) ACh->Receptor Normal Binding Blockade Blockade of Neuromuscular Transmission Receptor->Blockade Relaxation Skeletal Muscle Relaxation Blockade->Relaxation

Caption: Signaling pathway of this compound at the neuromuscular junction.

References

Preventing rapid degradation of Cisatracurium during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the rapid degradation of Cisatracurium during experiments.

Troubleshooting Guide: this compound Degradation

Rapid degradation of this compound during experimental procedures can compromise results. The following table summarizes common causes of degradation and provides actionable solutions to mitigate these issues.

Issue Potential Cause Recommended Solution
Rapid loss of potency in prepared solutions High pH of the solvent or buffer Maintain the pH of the solution within the acidic range of 3.25 to 3.65. Avoid alkaline solutions, such as those with a pH greater than 8.5 (e.g., barbiturate solutions).[1]
Elevated temperature Prepare and handle this compound solutions at refrigerated temperatures (2°C to 8°C or 36°F to 46°F).[2][3][4] Avoid exposure to room temperature for extended periods. If removed from refrigeration, use within 21 days.[3][4][5]
Incompatible diluent Use compatible diluents such as 5% Dextrose Injection, 0.9% Sodium Chloride Injection, or 5% Dextrose and 0.9% Sodium Chloride Injection.[1] Do not use Lactated Ringer's Injection due to chemical instability.[1]
Exposure to light Protect this compound solutions from light by storing them in their cartons or using amber-colored vials.[4]
Inconsistent experimental results Variable transit time through heated tubing If using an infusion line with a fluid warmer, be aware that elevated temperatures (e.g., 38°C) can significantly degrade this compound before it reaches its destination.[6] Consider alternative methods for temperature control or use shorter tubing to minimize transit time.
Buffer composition The degradation rate can be influenced by the buffer system used. Degradation is fastest in phosphate buffers, followed by HEPES, and is slowest in Tris buffers.[7][8][9] Select a buffer system appropriate for your experimental needs and be consistent across experiments.
Formation of unexpected peaks in analytical assays (e.g., HPLC) Degradation products The primary degradation pathway is Hofmann elimination, which leads to the formation of laudanosine and a monoquaternary acrylate.[10][11] The monoquaternary acrylate can then undergo ester hydrolysis to form a monoquaternary alcohol.[10][12]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The principal pathway for this compound degradation is Hofmann elimination, a chemical process that occurs spontaneously at physiological pH and temperature.[10] This is the rate-limiting step in its breakdown.[10][12] A secondary pathway is ester hydrolysis.[10]

Q2: How do pH and temperature affect the stability of this compound?

A2: The stability of this compound is highly dependent on both pH and temperature. The rate of degradation via Hofmann elimination increases with increasing pH and temperature.[10][12] For optimal stability, it is crucial to maintain a low temperature and an acidic pH.

Q3: What are the ideal storage conditions for this compound?

A3: this compound injection should be refrigerated at 2°C to 8°C (36°F to 46°F) and protected from light in its carton to preserve potency.[4] Do not freeze the solution.[1][4] When a vial is removed from refrigeration and stored at room temperature (25°C/77°F), it should be used within 21 days.[3][4][5]

Q4: What diluents are compatible with this compound?

A4: this compound is compatible with 5% Dextrose Injection, USP; 0.9% Sodium Chloride Injection, USP; and 5% Dextrose and 0.9% Sodium Chloride Injection, USP.[1] Dilutions of 0.1-0.2 mg/mL in these solutions are stable for up to 24 hours at room temperature.[1] this compound should not be diluted in Lactated Ringer's Injection due to chemical instability.[1]

Q5: What is the half-life of this compound under physiological conditions?

A5: At a pH of 7.4 and a temperature of 37°C in buffer, the half-life of this compound is approximately 34.1 minutes.[12] In human plasma under the same conditions, the half-life is around 29.2 minutes.[12]

Experimental Protocols

Protocol: Stability Assessment of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method to assess the stability of this compound under various conditions by quantifying the parent compound and its primary degradation product, laudanosine.

1. Materials and Reagents:

  • This compound besylate

  • Laudanosine standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphate buffer (e.g., Sørensen's phosphate buffer)

  • HEPES buffer

  • Tris buffer

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • 0.22 µm membrane filters

2. Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with UV or fluorescence detection

  • C18 analytical column

  • pH meter

  • Incubator or water bath

  • Vortex mixer

  • Analytical balance

3. Preparation of Solutions:

  • Stock Solution: Prepare a stock solution of this compound in an appropriate acidic buffer (pH 3.25-3.65) to a known concentration (e.g., 1 mg/mL).

  • Working Solutions: Dilute the stock solution with the desired experimental buffers (e.g., phosphate, HEPES, Tris at pH 7.4) to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

4. Forced Degradation Studies (Stress Testing):

  • Acidic Degradation: Mix equal volumes of the working solution with 0.1 N HCl. Incubate at room temperature.

  • Alkaline Degradation: Mix equal volumes of the working solution with 0.005 N NaOH. Incubate at room temperature.

  • Oxidative Degradation: Mix equal volumes of the working solution with 30% H₂O₂. Incubate at 60°C.

  • Thermal Degradation: Expose the working solution to a temperature of 60°C.

  • Photodegradation: Expose the working solution to UV light at 254 nm.

5. Sample Collection and Preparation:

  • Withdraw aliquots from each experimental condition at specific time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

  • For acidic and alkaline samples, neutralize the pH before analysis.

  • Filter all samples through a 0.22 µm membrane filter before injecting into the HPLC system.

6. HPLC Analysis:

  • Mobile Phase: A suitable gradient of acetonitrile and a buffer (e.g., phosphate buffer).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at an appropriate wavelength or fluorescence detection for enhanced sensitivity in quantifying laudanosine and the monoquaternary alcohol.[12]

  • Injection Volume: 20 µL.

  • Quantification: Create a calibration curve using known concentrations of this compound and laudanosine standards to quantify their amounts in the experimental samples.

7. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

  • Determine the rate of degradation and the half-life of this compound under each condition.

  • Quantify the formation of laudanosine over time.

Visualizations

This compound This compound Hofmann Hofmann Elimination This compound->Hofmann Laudanosine Laudanosine Hofmann->Laudanosine Product 1 Monoacrylate Monoquaternary Acrylate Hofmann->Monoacrylate Product 2 Ester_Hydrolysis Ester Hydrolysis Monoacrylate->Ester_Hydrolysis Monoalcohol Monoquaternary Alcohol Ester_Hydrolysis->Monoalcohol

Caption: Degradation Pathway of this compound.

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare this compound Stock Solution Working Prepare Working Solutions in Experimental Buffers Stock->Working Acid Acidic (0.1 N HCl) Working->Acid Alkaline Alkaline (0.005 N NaOH) Working->Alkaline Oxidative Oxidative (30% H₂O₂) Working->Oxidative Thermal Thermal (60°C) Working->Thermal Sampling Sample at Time Points Acid->Sampling Alkaline->Sampling Oxidative->Sampling Thermal->Sampling Neutralize Neutralize (if needed) & Filter Sampling->Neutralize HPLC HPLC Analysis Neutralize->HPLC Data Data Interpretation (Half-life, Degradants) HPLC->Data

Caption: Workflow for this compound Stability Assay.

References

Technical Support Center: Overcoming Cisatracurium Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals encountering cisatracurium resistance in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound resistance and what are the primary mechanisms observed in animal models?

A1: this compound resistance is a phenomenon where a higher than expected dose of the neuromuscular blocking agent is required to achieve the desired level of muscle relaxation. This can manifest as a delayed onset or shorter duration of action. The primary mechanisms can be categorized as pharmacodynamic or pharmacokinetic changes.[1][2]

  • Pharmacodynamic Resistance: This is the most common cause and is primarily associated with an upregulation of acetylcholine receptors (AChRs) at the neuromuscular junction. Pathological states like thermal injury, sepsis, critical illness, and nerve injury can trigger a proliferation of these receptors, including immature (extrajunctional) AChRs.[3][4] With more receptors available, more this compound is needed to block a sufficient number to prevent muscle contraction.

  • Pharmacokinetic Resistance: These changes affect how the drug is distributed and cleared from the body. This can include an increased volume of distribution or increased clearance, which lowers the concentration of the drug at the receptor site.[1][2]

Q2: Which animal models are typically used to investigate this compound resistance?

A2: Several animal models are used to replicate clinical conditions associated with resistance to neuromuscular blocking agents. Common models include:

  • Thermal Injury (Burn) Models: Rats with a significant total body surface area (TBSA) burn (e.g., 30%) develop resistance to atracurium, a related compound.[5] This resistance is linked to an increase in AChR concentrations at sites distant from the injury.[4]

  • Sepsis Models: Sepsis is a known cause of resistance. The most common method to induce sepsis in rodents is Cecal Ligation and Puncture (CLP) .[6][7][8] Critically ill patients with severe sepsis have been shown to be resistant to this compound, requiring larger doses.[9]

  • Denervation Models: Transecting a nerve, such as the tibial nerve in rats, leads to an upregulation of immature and total AChRs in the denervated muscle, causing resistance to non-depolarizing muscle relaxants.[3]

Q3: How does the unique metabolism of this compound influence its use in these models?

A3: this compound undergoes Hofmann elimination, a chemical degradation process that is dependent on physiological pH and temperature, rather than organ-based (liver or kidney) metabolism.[10][11] This is generally an advantage in models with potential organ dysfunction, such as sepsis. However, it's important to note that factors like changes in body temperature or acid-base imbalances can theoretically affect its clearance.[12] For instance, an increase in body temperature can reduce the drug-induced blockade.[12]

Troubleshooting Guide

Problem: A significantly higher dose of this compound than reported in the literature is needed to achieve adequate neuromuscular blockade in my animal model.

This is a common challenge when working with models of critical illness. The following guide provides a logical workflow to identify the cause.

start Start: Higher Dose Required check_model 1. Verify Model Induction start->check_model is_model_consistent Is the model consistently induced (e.g., burn size, sepsis severity)? check_model->is_model_consistent check_drug 2. Assess Drug Administration & Stability is_drug_ok Is the dose calculation correct? Is the drug solution fresh and properly stored? check_drug->is_drug_ok check_monitoring 3. Confirm Monitoring Setup is_monitoring_ok Is nerve stimulation supramaximal? Is the force transducer calibrated? check_monitoring->is_monitoring_ok is_model_consistent->check_drug Yes standardize_model Action: Refine and standardize the model induction protocol. is_model_consistent->standardize_model No is_drug_ok->check_monitoring Yes recalculate_dose Action: Recalculate dose. Prepare fresh drug solution. is_drug_ok->recalculate_dose No calibrate_setup Action: Adjust stimulator output. Recalibrate monitoring equipment. is_monitoring_ok->calibrate_setup No resistance_confirmed Conclusion: Resistance is a feature of the model. is_monitoring_ok->resistance_confirmed Yes

Caption: Troubleshooting workflow for unexpected this compound resistance.

Problem: I am observing high inter-animal variability in the response to this compound.

  • Possible Cause: Inherent biological variability is common, but certain factors can exacerbate it. Inconsistent model induction is a primary suspect. For example, the systemic inflammatory response in a CLP sepsis model can vary significantly between animals.

  • Troubleshooting Steps:

    • Standardize Procedures: Ensure that every step of the model induction is as consistent as possible (e.g., exact size of burn, consistent ligation point in CLP).

    • Control for Confounding Variables: Maintain consistent animal age, weight, and strain. Control for environmental factors like temperature.

    • Increase Sample Size: A larger n number may be required to achieve statistical power when high variability is an inherent feature of the model.

    • Consider Potentiating Agents: The use of volatile anesthetics like sevoflurane can potentiate the effects of this compound, which may help produce a more consistent blockade, although this adds another variable to the experiment.[13]

Quantitative Data Summaries

Table 1: Pharmacodynamic Changes of Atracurium in a Rat Thermal Injury Model

This table summarizes the plasma concentration of atracurium required to reduce muscle contraction by 50% (Cp50) at various time points after a 30% TBSA thermal injury. Higher Cp50 values indicate greater resistance.

Days Post-InjuryMean Cp50 (ng/mL)Indication
Control (Sham)Data not specified, baselineNormal Sensitivity
10IncreasedDeveloping Resistance
20Increased furtherSignificant Resistance
30Increased furtherSignificant Resistance
40Peak Value Maximum Resistance
60DecreasingRecovery Phase
90Near baselineApproaching Normal

Data adapted from a study on thermally injured rats, which showed the greatest resistance at 40 days post-injury.[5]

Table 2: Potentiation of this compound Effective Dose (ED) by Sevoflurane Anesthesia

This table shows the mean effective doses of this compound required to achieve 50% and 95% neuromuscular blockade under total intravenous anesthesia (TIVA) versus sevoflurane anesthesia.

Anesthesia TypeMean ED50 (µg/kg)Mean ED95 (µg/kg)
TIVA (Propofol/Fentanyl)3456
Sevoflurane (All MAC values)2239

Data adapted from a study demonstrating that sevoflurane significantly potentiates the effect of this compound, reducing the required dose.[13]

Experimental Protocols

Protocol 1: Cecal Ligation and Puncture (CLP) Sepsis Model in Rats

This protocol is a standard method for inducing polymicrobial sepsis to study this compound resistance.

cluster_preop Pre-Operative cluster_op Surgical Procedure cluster_postop Post-Operative fasting 1. Fast animal for 12 hours (water ad libitum) anesthesia 2. Anesthetize rat (e.g., isoflurane) fasting->anesthesia laparotomy 3. Perform midline laparotomy to expose the cecum anesthesia->laparotomy ligate 4. Ligate the cecum distal to the ileocecal valve laparotomy->ligate puncture 5. Puncture the cecum twice with an 18-gauge needle ligate->puncture replace 6. Gently squeeze to extrudefeces, return cecum to abdomen puncture->replace close 7. Close the abdominal wall in layers replace->close resuscitate 8. Administer fluid resuscitation (e.g., subcutaneous saline) close->resuscitate monitor 9. Monitor for sepsis development (6-24 hours) resuscitate->monitor experiment 10. Proceed with neuromuscular function testing monitor->experiment

Caption: Experimental workflow for the Cecal Ligation and Puncture (CLP) model.

Methodology:

  • Animal Preparation: Use male Sprague-Dawley rats. Fast the animals for 12 hours prior to the procedure but allow free access to water.[7]

  • Anesthesia: Anesthetize the rat using an appropriate agent (e.g., isoflurane, pentobarbital).

  • Surgical Procedure:

    • Perform a midline laparotomy to carefully expose the cecum.

    • Ligate the cecum just distal to the ileocecal valve to avoid intestinal obstruction.

    • Puncture the ligated cecum in two locations with an 18-gauge needle.

    • Gently compress the cecum to extrude a small amount of fecal matter.

    • Return the cecum to the peritoneal cavity.

    • Close the abdominal incision in two layers (peritoneum and skin).[7]

  • Post-Operative Care: Provide fluid resuscitation with subcutaneous normal saline.

  • Experimentation: The development of sepsis occurs over several hours. Neuromuscular function testing can be performed at desired time points (e.g., 6, 12, or 24 hours) after the CLP procedure.[6] A sham group should undergo the same procedure without ligation and puncture.[8]

Protocol 2: Assessment of Neuromuscular Blockade in Rats

This protocol describes how to quantify the degree of neuromuscular blockade in an anesthetized rat.

  • Animal Preparation: Anesthetize the rat and ensure stable ventilation. Maintain body temperature.

  • Surgical Setup:

    • Isolate the sciatic nerve in one hindlimb.

    • Isolate the gastrocnemius muscle and attach its tendon to a force-displacement transducer.

    • Place stimulating electrodes on the sciatic nerve.

  • Stimulation and Measurement:

    • Apply supramaximal stimulation to the sciatic nerve. This can be single twitches or a train-of-four (TOF) pattern.

    • Record the baseline contractile strength (twitch tension) of the gastrocnemius muscle.

  • Drug Administration: Administer a bolus dose of this compound intravenously (e.g., via a cannulated jugular vein).

  • Data Acquisition: Continuously record the muscle twitch tension. The degree of neuromuscular blockade is expressed as the percentage reduction from the baseline twitch height.

  • Determining Resistance: To quantify resistance, a dose-response curve can be generated by administering incremental doses of this compound. From this curve, the effective dose required to produce 50% or 95% twitch suppression (ED50 and ED95) can be calculated. An increase in the ED50/ED95 compared to control animals indicates resistance.[3]

Signaling Pathway Visualization

This diagram illustrates the key pharmacodynamic mechanism of this compound resistance at the neuromuscular junction.

cluster_normal Normal State cluster_resistant Resistant State (e.g., Sepsis, Burn) ACh_normal Acetylcholine (ACh) Receptor_normal Normal Density of ACh Receptors ACh_normal->Receptor_normal Binds Cis_normal This compound Cis_normal->Receptor_normal Competitively Blocks Result_normal Effective Neuromuscular Blockade Receptor_normal->Result_normal Leads to ACh_res Acetylcholine (ACh) Receptor_res Upregulated Density of (Extrajunctional) ACh Receptors ACh_res->Receptor_res Binds Cis_res This compound (Same Dose) Cis_res->Receptor_res Insufficiently Blocks Result_res Ineffective Blockade (Resistance) Receptor_res->Result_res Leads to Pathology Pathological State (e.g., Burn, Sepsis, Denervation) Pathology->Receptor_res Causes Upregulation

Caption: Mechanism of resistance via Acetylcholine Receptor (AChR) upregulation.

References

Minimizing laudanosine interference in Cisatracurium assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing laudanosine interference in cisatracurium assays.

Frequently Asked Questions (FAQs)

Q1: What is laudanosine and why does it interfere with this compound assays?

A1: Laudanosine is a primary metabolite of this compound.[1][2][3][4] this compound undergoes a process called Hofmann elimination, a non-enzymatic degradation that occurs at physiological pH and temperature, which results in the formation of laudanosine and a monoquaternary acrylate metabolite.[1][5] Because laudanosine is a breakdown product, its presence can be an indicator of sample degradation. Furthermore, as a structurally related compound, it can interfere with the accurate quantification of this compound if the analytical method lacks sufficient specificity. When using this compound, plasma concentrations of laudanosine are lower compared to when atracurium is used.[2][3][4][6]

Q2: What are the primary analytical methods for the simultaneous determination of this compound and laudanosine?

A2: The most common and reliable methods for the simultaneous analysis of this compound and its metabolite laudanosine are High-Performance Liquid Chromatography (HPLC) coupled with UV or fluorescence detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][8][9] These techniques offer the necessary selectivity and sensitivity to separate and quantify both compounds in complex biological matrices.

Q3: How can I prevent the degradation of this compound to laudanosine during sample collection and handling?

A3: To minimize the in-vitro degradation of this compound, it is crucial to handle samples appropriately. Since the Hofmann elimination is pH and temperature-dependent, it is recommended to keep biological samples, such as plasma, cooled and to acidify them shortly after collection.[10] Storage at -20°C is a common practice for preserving the integrity of the sample before analysis.

Q4: What is the metabolic pathway of this compound?

A4: this compound is a non-depolarizing neuromuscular blocking agent that is primarily metabolized through Hofmann elimination, a chemical process dependent on pH and temperature, rather than by hepatic or renal function.[1] This degradation pathway leads to the formation of laudanosine and a monoquaternary acrylate metabolite.[1] The monoquaternary acrylate is then hydrolyzed by plasma esterases to a monoquaternary alcohol.[1] Laudanosine itself is further metabolized in the liver.[1]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
High Laudanosine Peak in Chromatogram Sample degradation due to improper handling or storage.Ensure samples are immediately cooled and acidified after collection. Store samples at -20°C until analysis.[10] Prepare fresh calibration standards and quality control samples.
In-source fragmentation during MS analysis.Optimize MS parameters, particularly the ionization source conditions (e.g., temperature, voltages), to minimize fragmentation.
Poor Chromatographic Separation Inadequate mobile phase composition or gradient.Optimize the mobile phase composition and gradient elution profile. A common mobile phase for reversed-phase HPLC consists of a mixture of potassium dihydrogen phosphate buffer, methanol, and acetonitrile, with the pH adjusted to be acidic (e.g., 3.1).[11]
Incorrect column selection.Use a C18 reversed-phase column, which has been shown to provide good separation for this compound and laudanosine.[11]
Inconsistent this compound Concentrations Instability of this compound in the analytical matrix.Prepare samples and standards in an acidic buffer to inhibit Hofmann elimination. Analyze samples as quickly as possible after preparation.
Variability in extraction recovery.Validate the extraction procedure to ensure consistent recovery for both this compound and laudanosine. A liquid-liquid extraction method has been described for post-mortem specimens.[9]
Low Signal Intensity Poor ionization efficiency in MS.Optimize the electrospray ionization (ESI) source parameters. Positive ion mode is typically used for the analysis of these compounds.[9]
Non-optimal detection wavelength in UV.A UV detection wavelength of 280 nm has been successfully used for the quantitation of atracurium and laudanosine.[11]

Quantitative Data Summary

The following table summarizes key quantitative parameters from a validated LC-MS/MS method for the analysis of this compound and laudanosine.[7]

ParameterThis compoundLaudanosine
Calibration Range 10–500 ng/mL2.5–500 ng/mL
Limit of Quantification (LOQ) 10 ng/mL2.5 ng/mL
Intra-day Precision (CV%) < 13.3%< 13.3%
Inter-day Precision (CV%) < 13.3%< 13.3%
Bias < 12.3%< 12.3%
Extraction Recovery ~41%~73%

Experimental Protocols

1. Sample Preparation (Plasma)

This protocol is based on methodologies for handling samples for this compound analysis.[10]

  • Collect whole blood in tubes containing an appropriate anticoagulant.

  • Immediately cool the blood samples on ice.

  • Centrifuge the blood at a low temperature to separate the plasma.

  • Transfer the plasma to a clean tube and acidify it to inhibit the Hofmann elimination.

  • Store the acidified plasma samples at -20°C until analysis.

2. HPLC Method for this compound and Laudanosine

This protocol is adapted from a described method for atracurium and laudanosine, which can be optimized for this compound.[11]

  • Column: C18 reversed-phase column (e.g., 150 mm × 4.5 mm, 5 µm particle size).

  • Mobile Phase: A mixture of 0.075 M potassium dihydrogen phosphate: methanol: acetonitrile (50:30:20, by volume), with the pH adjusted to 3.1 ± 0.2 with o-phosphoric acid.[11]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.[11]

  • Injection Volume: 20 µL.

  • Run Time: Sufficient to allow for the elution of both laudanosine and this compound. Under these conditions, the retention time for laudanosine was approximately 2.34 min and for atracurium was 19.33 min.[11]

3. LC-MS/MS Method

This protocol is based on a validated method for the simultaneous quantification of this compound and laudanosine.[7][9]

  • Chromatographic Separation:

    • Column: A suitable reversed-phase column (e.g., Synergy Max RP 150 x 2.1 mm).[9]

    • Mobile Phase: Gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: A typical flow rate for LC-MS/MS would be in the range of 0.2-0.6 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Positive ion electrospray ionization (ESI+).[9]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.

    • Internal Standard: A suitable internal standard, such as vecuronium, should be used.[9]

Visualizations

cluster_0 This compound Metabolism This compound This compound Hofmann_Elimination Hofmann Elimination (pH and Temperature Dependent) This compound->Hofmann_Elimination Laudanosine Laudanosine Hofmann_Elimination->Laudanosine Monoquaternary_Acrylate Monoquaternary Acrylate Hofmann_Elimination->Monoquaternary_Acrylate Hepatic_Metabolism Hepatic Metabolism Laudanosine->Hepatic_Metabolism Plasma_Esterases Plasma Esterases Monoquaternary_Acrylate->Plasma_Esterases Monoquaternary_Alcohol Monoquaternary Alcohol Plasma_Esterases->Monoquaternary_Alcohol Metabolites Metabolites Hepatic_Metabolism->Metabolites

Caption: Metabolic pathway of this compound.

cluster_1 Analytical Workflow Sample_Collection 1. Sample Collection (Whole Blood) Centrifugation 2. Centrifugation (Cooling) Sample_Collection->Centrifugation Plasma_Separation 3. Plasma Separation & Acidification Centrifugation->Plasma_Separation Storage 4. Storage (-20°C) Plasma_Separation->Storage Sample_Prep 5. Sample Preparation (e.g., LLE) Storage->Sample_Prep LC_MS_MS 6. LC-MS/MS Analysis Sample_Prep->LC_MS_MS Data_Analysis 7. Data Analysis LC_MS_MS->Data_Analysis

Caption: Experimental workflow for this compound assay.

cluster_2 Troubleshooting Logic Problem Problem High Laudanosine Peak Cause1 Possible Cause Sample Degradation Problem->Cause1 Cause2 Possible Cause In-Source Fragmentation Problem->Cause2 Solution1 Solution Improve Sample Handling Cause1->Solution1 Solution2 Solution Optimize MS Source Cause2->Solution2

Caption: Troubleshooting high laudanosine interference.

References

Technical Support Center: Optimizing HPLC Peak Resolution for Cisatracurium and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of cisatracurium and its metabolites. This resource provides in-depth troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in achieving optimal HPLC peak resolution.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites and degradation products of this compound that I need to separate?

A1: The primary degradation pathways for this compound are Hofmann elimination and ester hydrolysis.[1] A major metabolite of concern is laudanosine. Depending on the sample and storage conditions, you may also encounter other related compounds, including isomers of atracurium if analyzing a related drug substance.[2][3]

Q2: What type of HPLC column is most effective for separating this compound and its metabolites?

A2: A reverse-phase C18 (octadecylsilane) column is frequently reported to provide a successful baseline separation.[1] The specific choice of C18 column from different manufacturers can influence selectivity, so it is advisable to screen a few options if you are developing a new method.

Q3: What are the critical mobile phase parameters that influence the resolution of this compound and its related compounds?

A3: The key mobile phase parameters that significantly impact resolution are:

  • pH: The pH of the mobile phase buffer is crucial for controlling the ionization state of this compound and its metabolites, which directly affects their retention and selectivity.[1]

  • Organic Modifier Concentration: The type and concentration of the organic solvent (commonly acetonitrile or methanol) in the mobile phase will determine the retention times of the analytes.[1][4]

  • Ionic Strength of the Buffer: The concentration of the buffer (e.g., ammonium formate or phosphate) can also play a role in peak shape and resolution.[1]

Q4: Can temperature be used to improve peak resolution?

A4: Yes, column temperature is an important parameter. Increasing the temperature generally decreases viscosity, which can lead to sharper peaks and improved efficiency. However, it can also alter selectivity and potentially cause degradation of thermally labile compounds. It is essential to evaluate the effect of temperature on your specific separation.[5][6]

Troubleshooting Guide

Issue 1: Poor Resolution Between this compound and a Metabolite Peak

Question: I am observing co-elution or very poor separation between my this compound peak and a closely eluting metabolite. How can I improve the resolution?

Answer: Poor resolution between adjacent peaks is a common issue. Here is a systematic approach to troubleshoot and improve the separation:

Troubleshooting Workflow:

G start Poor Resolution Observed step1 Optimize Mobile Phase pH (e.g., adjust in ±0.2 unit increments) start->step1 step2 Adjust Organic Modifier % (e.g., decrease by 2-5%) step1->step2 If no improvement end Resolution Improved step1->end If successful step3 Change Organic Modifier (e.g., switch from Acetonitrile to Methanol or vice-versa) step2->step3 If no improvement step2->end If successful step4 Reduce Flow Rate (e.g., decrease from 1.0 mL/min to 0.8 mL/min) step3->step4 If no improvement step3->end If successful step5 Evaluate a Different Column (e.g., different C18 phase or a phenyl column) step4->step5 If still no improvement step4->end If successful step5->end If successful

Caption: Troubleshooting workflow for poor peak resolution.

Detailed Steps:

  • Optimize Mobile Phase pH: The selectivity between ionizable compounds is often highly dependent on pH.[1] Small adjustments to the buffer pH can significantly alter the retention times of this compound and its metabolites relative to each other.

  • Adjust Organic Modifier Percentage: Decreasing the percentage of the organic solvent in the mobile phase will generally increase retention times for all compounds. This can sometimes lead to better separation between closely eluting peaks.

  • Change the Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using one, trying the other may alter the elution order or improve the separation of the critical pair.

  • Lower the Flow Rate: Reducing the flow rate can increase column efficiency, leading to narrower peaks and potentially better resolution.[6]

  • Consider a Different Column: If mobile phase optimizations are insufficient, the issue may be with the column chemistry. Trying a C18 column from a different manufacturer or a column with a different stationary phase (e.g., a phenyl column) can provide the necessary change in selectivity.[5]

Issue 2: Peak Tailing of the this compound Peak

Question: My this compound peak is exhibiting significant tailing, which is affecting my ability to accurately quantify it. What are the likely causes and solutions?

Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues within the HPLC system itself.

Logical Relationship of Causes and Solutions:

G cluster_causes Potential Causes cluster_solutions Solutions cause1 Secondary Silanol Interactions solution1 Adjust Mobile Phase pH (away from pKa) cause1->solution1 solution2 Use a Modern, End-capped Column cause1->solution2 cause2 Column Contamination/ Degradation solution3 Flush Column with Strong Solvent cause2->solution3 solution4 Replace Column or Guard Column cause2->solution4 cause3 Mismatched Sample Solvent solution5 Dissolve Sample in Mobile Phase cause3->solution5 cause4 System Dead Volume solution6 Check and Optimize Tubing/Fittings cause4->solution6

Caption: Causes and solutions for peak tailing.

Detailed Steps:

  • Check for Secondary Interactions: Basic compounds like this compound can interact with acidic silanol groups on the silica support of the column, causing tailing.[7]

    • Solution: Adjusting the mobile phase pH can help suppress these interactions. Using a modern, high-purity, end-capped C18 column is also recommended.

  • Evaluate Column Health: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape.[8]

    • Solution: Try flushing the column with a strong solvent (e.g., isopropanol) to remove contaminants. If this doesn't work, replace the guard column and, if necessary, the analytical column.

  • Ensure Sample Solvent Compatibility: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion.[9]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.

  • Inspect the HPLC System: Excessive dead volume in the system (e.g., from poorly connected fittings or overly long tubing) can contribute to peak tailing.[5]

    • Solution: Ensure all fittings are properly made and that the tubing length is minimized.

Experimental Protocols and Data

Example HPLC Method for this compound

This protocol is a representative method based on published literature for the separation of this compound.[1]

Experimental Workflow:

G prep Mobile Phase Preparation (Acetonitrile & Ammonium Formate Buffer) hplc HPLC System Setup (Column Equilibration) prep->hplc sample Sample Preparation (Dilution in Mobile Phase) inject Sample Injection sample->inject hplc->inject data Data Acquisition (UV Detection at 280 nm) inject->data analysis Chromatogram Analysis (Peak Integration & Quantification) data->analysis

Caption: General workflow for HPLC analysis of this compound.

Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a 50:50 (v/v) mixture of acetonitrile and 0.3 M ammonium formate buffer. Adjust the pH of the buffer to 5.2.[1]

  • Standard/Sample Preparation: Accurately weigh and dissolve this compound besylate standard or sample in the mobile phase to achieve the desired concentration.

  • HPLC System and Conditions:

    • Column: C18 (Octadecylsilane)

    • Mobile Phase: 50:50 (v/v) Acetonitrile/0.3 M Ammonium Formate (pH 5.2)

    • Flow Rate: 1.0 mL/min (typical, may require optimization)

    • Detection: UV at 280 nm

    • Injection Volume: 20 µL

  • System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Injection and Data Acquisition: Inject the prepared standards and samples and record the chromatograms.

Summary of HPLC Parameters from Literature

The following table summarizes various HPLC conditions used for the analysis of this compound and related compounds.

ParameterMethod 1Method 2Method 3
Column Octadecylsilane[1]C18[4]Monolithic C18[10]
Mobile Phase Acetonitrile/Ammonium Formate (pH 5.2; 0.3M) (50:50, v/v)[1]Phosphate Buffer (pH 3.0)/Acetonitrile/Methanol (60:35:5, v/v/v)[4]Methanol/Phosphate Buffer (0.1M, pH 4.5) (80:20, v/v)[10]
Detection UV at 280 nm[1]Fluorescence (FLD)[4]Fluorescence (FLD) at 230/324 nm[10]
Analytes This compound, Propofol, Degradation Products[1]This compound in human plasma[4]This compound, Propofol in human plasma[10]

References

pH and temperature effects on Cisatracurium stability in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the in vitro stability of cisatracurium, with a specific focus on the effects of pH and temperature.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in vitro?

A1: this compound primarily degrades via two main pathways in vitro:

  • Hofmann Elimination: This is the principal pathway, a chemical process that occurs spontaneously at physiological pH and temperature.[1][2][3] It is an organ-independent degradation process.[1][2][4]

  • Ester Hydrolysis: This is a secondary pathway and its contribution to the overall elimination of this compound is generally considered negligible.[5][6][7] It is primarily involved in the breakdown of a monoquaternary acrylate, which is a product of Hofmann elimination.[8][9]

Q2: How does pH affect the stability of this compound in vitro?

A2: The stability of this compound is highly dependent on pH. The rate of Hofmann elimination, the primary degradation pathway, increases as the pH increases.[2][8] One study reported a 6.5-fold increase in the degradation rate of this compound as the pH was raised from 6.4 to 7.8.[8][9]

Q3: What is the impact of temperature on this compound stability?

A3: Temperature is a critical factor influencing the stability of this compound.[1] Its degradation via Hofmann elimination is temperature-dependent.[10] Manufacturers recommend storing this compound solutions at 2-8°C to maintain potency.[10] At room temperature (25°C), this compound loses potency at a rate of approximately 5% per month.[10] Elevated temperatures, such as those from an intravenous fluid warmer (e.g., 38°C), can lead to significant and rapid degradation.[11]

Q4: What are the main degradation products of this compound?

A4: The primary degradation products of this compound from Hofmann elimination are laudanosine and a monoquaternary acrylate.[2][5][8] A monoquaternary alcohol can also be formed through the ester hydrolysis of the monoquaternary acrylate metabolite.[8][9]

Q5: Are there other factors that can influence the in vitro degradation of this compound?

A5: Yes, besides pH and temperature, the composition of the incubating solution can affect the degradation rate. Studies have shown that the type of buffer system (e.g., phosphate, HEPES, Tris) and the presence of additives like sodium chloride, potassium sulphate, or glucose can influence the degradation rate of atracurium and this compound at a constant pH and temperature.[9][12][13]

Troubleshooting Guide

Issue Encountered Potential Cause Troubleshooting Steps & Recommendations
Rapid loss of this compound concentration in my in vitro experiment. Incorrect pH of the buffer: The pH of your experimental buffer may be too high, accelerating Hofmann elimination.1. Verify the pH of your buffer solution using a calibrated pH meter. 2. Ensure the buffer has adequate buffering capacity to maintain a stable pH throughout the experiment. 3. If possible, conduct experiments at a lower pH where this compound is more stable, if compatible with your experimental goals.
Elevated experimental temperature: The incubation temperature may be too high, leading to faster degradation.1. Precisely control and monitor the incubation temperature. 2. Avoid exposing this compound solutions to temperatures above the recommended storage or experimental conditions for extended periods.[10] 3. Be aware that even short exposure to high temperatures can cause significant degradation.[11]
Inconsistent degradation rates between experimental batches. Variability in buffer preparation: Minor differences in buffer composition or final pH between batches can lead to different degradation rates.1. Use a standardized and well-documented protocol for buffer preparation. 2. Prepare a large batch of buffer for the entire set of experiments to ensure consistency. 3. Always confirm the final pH of each new buffer preparation.
Inconsistent storage of this compound stock solutions: Improper storage of stock solutions can lead to degradation before the experiment begins.1. Store this compound stock solutions at the recommended temperature of 2-8°C.[10] 2. Avoid repeated freeze-thaw cycles. 3. Use freshly prepared dilutions for your experiments whenever possible.[14]
Appearance of unexpected peaks in my analytical chromatogram (e.g., HPLC). Formation of degradation products: The unexpected peaks are likely the degradation products of this compound, such as laudanosine and the monoquaternary acrylate.1. Familiarize yourself with the expected retention times of the primary degradation products. 2. If possible, use analytical standards of the degradation products to confirm their identity. 3. Consider that the relative amounts of these products may change depending on the experimental conditions (pH, temperature, and incubation time).

Quantitative Data Summary

Table 1: Effect of pH on the Half-Life of this compound in Aqueous Buffer

pHHalf-Life (minutes)Fold Increase in Degradation Rate (relative to pH 6.4)
6.4~221.71.0
7.434.1 ± 2.1[8][9]~6.5
7.8~34.16.5[8][9]

*Note: Half-life at pH 6.4 and 7.8 are estimated based on the 6.5-fold increase in degradation rate reported between these two pH values.

Table 2: Stability of this compound Solutions at Different Temperatures and Concentrations

Concentration (mg/mL)DiluentStorage Temperature (°C)Stability DurationReference
0.1, 2, 50.9% NaCl or 5% Glucose5Good stability for 7 days[9][15][16]
0.1, 2, 50.9% NaCl or 5% Glucose25Good stability for 24 hours[9][15][16]
0.10.9% NaCl or 5% Glucose25Potentially toxic degradation products appear between 24 and 48 hours[9][15][16]
2, 10Glass Vials4Stable for at least 90 days[17]
2, 10Glass Vials23Stable for at least 45 days[17]

Experimental Protocols

Protocol 1: Determination of this compound Stability in a Buffered Solution

  • Preparation of Buffer Solution:

    • Prepare a buffer solution of the desired pH (e.g., Sørensen's phosphate buffer at pH 6.4, 7.4, and 7.8).

    • Ensure the buffer components are of high purity and the water is HPLC-grade.

    • Accurately measure the pH of the final buffer solution using a calibrated pH meter.

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound besylate in a suitable solvent (e.g., water for injection) at a known concentration.

    • Store the stock solution at 2-8°C and protect it from light.

  • Incubation:

    • In a temperature-controlled environment (e.g., a water bath) set to the desired temperature (e.g., 37°C), add a known volume of the this compound stock solution to the prepared buffer to achieve the final desired concentration.

    • Start a timer immediately upon addition of the this compound.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the degradation process by adding the aliquot to a quenching solution (e.g., a strong acid like perchloric acid) to lower the pH and halt Hofmann elimination.

  • Sample Analysis:

    • Analyze the quenched samples using a validated stability-indicating HPLC method with either UV or fluorescence detection to quantify the remaining concentration of this compound and the formation of its degradation products.[8][9][12]

    • The mobile phase and column selection should be optimized to achieve good separation between this compound and its degradation products.

  • Data Analysis:

    • Plot the concentration of this compound versus time.

    • Determine the degradation rate constant and the half-life of this compound under the tested conditions by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).

Visualizations

cluster_pathways This compound Degradation Pathways This compound This compound Laudanosine Laudanosine This compound->Laudanosine Hofmann Elimination (pH, Temp Dependent) Monoquaternary_Acrylate Monoquaternary Acrylate This compound->Monoquaternary_Acrylate Hofmann Elimination (pH, Temp Dependent) Monoquaternary_Alcohol Monoquaternary Alcohol Monoquaternary_Acrylate->Monoquaternary_Alcohol Ester Hydrolysis cluster_workflow Experimental Workflow for this compound Stability Study A Prepare Buffer (Specific pH) C Incubate at Controlled Temperature A->C B Prepare this compound Stock Solution B->C D Collect Samples at Time Intervals C->D E Quench Degradation D->E F Analyze by HPLC E->F G Data Analysis (Kinetics, Half-life) F->G

References

Technical Support Center: Cisatracurium Dosage and Anesthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for adjusting cisatracurium dosage when used with different anesthetic protocols. The following question-and-answer format addresses common issues and provides troubleshooting guidance for experimental settings.

Frequently Asked Questions (FAQs)

Q1: How do different anesthetic agents affect the required dose of this compound?

A1: Anesthetic agents, particularly inhaled volatile anesthetics, can significantly potentiate the neuromuscular blocking effects of this compound, thus reducing the required dose. The extent of this potentiation varies depending on the anesthetic used.

  • Inhaled Anesthetics (e.g., Isoflurane, Sevoflurane, Desflurane): These agents enhance the effects of non-depolarizing neuromuscular blockers like this compound.[1][2] This interaction may necessitate a reduction in the this compound infusion rate by up to 30-40% when administered during stable isoflurane or sevoflurane anesthesia.[3] The potentiation is most pronounced with desflurane, followed by sevoflurane and isoflurane.[2] The mechanism for this is thought to involve direct inhibition of postsynaptic nicotinic acetylcholine receptors (nAChRs) and potentially a reduction in presynaptic acetylcholine release.[1][4]

  • Intravenous Anesthetics (e.g., Propofol): Anesthesia maintained with propofol has a less pronounced effect on the neuromuscular blockade of this compound compared to inhaled agents.[5] Therefore, significant dose adjustments of this compound are often not necessary when co-administered with propofol.[3]

Q2: What are the recommended initial and maintenance doses for this compound in a research setting?

A2: this compound dosage should always be tailored to the specific experimental animal model and objectives, with careful monitoring of neuromuscular function.[6] However, general guidelines based on clinical usage can be adapted.

  • Initial Bolus Dose: For inducing neuromuscular blockade, an initial intravenous bolus of 0.15 to 0.2 mg/kg is commonly recommended.[3]

  • Maintenance Dosing:

    • Intermittent Bolus: A maintenance dose of 0.03 mg/kg can be administered as needed. The frequency will depend on the duration of the initial dose's effect, which is typically around 40-60 minutes.[3]

    • Continuous Infusion: For prolonged procedures, a continuous infusion is often preferred. An initial infusion rate of 3 mcg/kg/min can be started after evidence of spontaneous recovery from the initial bolus. This rate is then typically adjusted down to 1-2 mcg/kg/min to maintain the desired level of neuromuscular blockade.[3]

Q3: How can I accurately monitor the level of neuromuscular blockade during an experiment?

A3: The standard method for monitoring neuromuscular blockade is through the use of a peripheral nerve stimulator to perform Train-of-Four (TOF) monitoring.[6] This technique involves delivering four successive electrical stimuli to a peripheral nerve and observing the muscular response (twitches).[6]

The degree of blockade is assessed by the "TOF ratio" (the ratio of the fourth twitch's strength to the first) or the "TOF count" (the number of observed twitches).[7] For surgical procedures, a TOF count of 1-2 twitches out of four is often targeted.[3] It is crucial to establish a baseline response before administering this compound.[8]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Variable or inconsistent neuromuscular blockade Inaccurate dosing, improper administration, or fluctuations in anesthetic depth.Ensure precise calculation and administration of this compound. Maintain a stable level of anesthesia. Use a precision infusion pump for continuous infusions.
Prolonged recovery from neuromuscular blockade Overdosing of this compound, potentiation by anesthetic agents, or impaired drug clearance in the specific animal model.Reduce the this compound dose or infusion rate, especially when using volatile anesthetics. Monitor TOF closely and allow for spontaneous recovery. Consider the use of a reversal agent like neostigmine, if appropriate for the experimental design.
Apparent resistance to this compound Underdosing, incorrect drug concentration, or potential drug interactions.Verify the concentration and dose calculations of the this compound solution. Ensure the drug is being administered intravenously and that the IV line is patent. Review all co-administered drugs for potential interactions.

Data Presentation

Table 1: Recommended this compound Dose Adjustments for Different Anesthetic Protocols

Anesthetic AgentRecommended Dose Adjustment for this compound
Isoflurane Reduce infusion rate by up to 30-40%[3]
Sevoflurane Reduce infusion rate by up to 30-40%[3][9]
Desflurane May require a greater reduction than isoflurane or sevoflurane[2]
Propofol No significant initial dose adjustment is typically necessary[3]

Table 2: Comparative Effective Doses (ED50 and ED95) of this compound with Different Anesthetics

Anesthetic ProtocolED50 (mcg/kg)ED95 (mcg/kg)
Total Intravenous Anesthesia (TIVA) with Propofol 2151
Desflurane 1534
Sevoflurane 1532
Isoflurane 1533

Data adapted from a study comparing this compound dose-effect curves under different anesthetic conditions.[5]

Experimental Protocols

Protocol 1: Determination of this compound Dose-Response Curve

  • Animal Preparation: Anesthetize the subject according to the approved institutional protocol using the chosen anesthetic (e.g., isoflurane, sevoflurane, or propofol infusion). Maintain a stable plane of anesthesia for at least 30 minutes before starting the experiment.[3]

  • Neuromuscular Monitoring Setup: Place stimulating electrodes along a peripheral nerve (e.g., the ulnar nerve). Attach a force transducer to the corresponding muscle to quantify the twitch response.

  • Baseline Measurement: Record the baseline twitch height in response to single-twitch stimulation.

  • Incremental Dosing: Administer incremental bolus doses of this compound (e.g., starting at a low dose and doubling with each subsequent injection) at fixed intervals.

  • Data Recording: Record the maximum depression of the twitch height after each dose.

  • Data Analysis: Plot the percentage of twitch depression against the cumulative dose of this compound on a log-probit scale to determine the ED50 and ED95.

Protocol 2: Train-of-Four (TOF) Monitoring for this compound Infusion

  • Establish Baseline: Prior to administering this compound, determine the supramaximal stimulus current that elicits a maximal twitch response and record the baseline TOF response (four equal twitches).

  • Induce Blockade: Administer an initial bolus of this compound (e.g., 0.15 mg/kg).

  • Initiate Infusion: Once spontaneous recovery from the initial bolus is observed (e.g., return of the first twitch), start a continuous infusion of this compound at an initial rate of 3 mcg/kg/min.[3]

  • Titrate Infusion: Monitor the TOF count every 15-30 minutes. Adjust the infusion rate (typically between 1-2 mcg/kg/min) to maintain the target level of blockade (e.g., 1-2 twitches).[3]

  • Stable Monitoring: Once the desired level of blockade is stable, the monitoring interval can be extended.

Visualizations

G cluster_protocol Experimental Workflow: this compound Dose Adjustment prep 1. Anesthetize Subject & Stabilize monitor_setup 2. Setup Neuromuscular Monitoring (TOF) prep->monitor_setup baseline 3. Establish Baseline TOF Response monitor_setup->baseline bolus 4. Administer Initial this compound Bolus baseline->bolus infusion 5. Start Continuous Infusion bolus->infusion titrate 6. Titrate Infusion Rate Based on TOF infusion->titrate titrate->titrate maintain 7. Maintain Desired Blockade titrate->maintain G cluster_pathway Signaling Pathway: Anesthetic Potentiation of this compound cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Membrane ap Action Potential Arrives ach_release Acetylcholine (ACh) Release ap->ach_release ach ACh ach_release->ach nachr Nicotinic ACh Receptor (nAChR) depolarization Muscle Depolarization & Contraction nachr->depolarization ach->nachr Binds & Activates This compound This compound This compound->nachr Competitively Blocks anesthetic Inhaled Anesthetic anesthetic->ach_release Reduces Release anesthetic->nachr Potentiates Blockade (Direct Inhibition)

References

Managing variability in neuromuscular blockade with Cisatracurium

Author: BenchChem Technical Support Team. Date: December 2025

uscular Blockade with Cisatracurium

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage variability in neuromuscular blockade with this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce neuromuscular blockade?

This compound besylate is an intermediate-acting, non-depolarizing neuromuscular blocking drug (NMBD).[1] It is a benzylisoquinolinium compound and one of the ten stereoisomers of atracurium.[2] Its primary mechanism of action involves competing with acetylcholine (ACh) at the nicotinic cholinergic receptors on the motor end-plate of the neuromuscular junction. By binding to these receptors without causing depolarization, it prevents ACh from binding and initiating muscle contraction, leading to skeletal muscle relaxation.[3]

Q2: How is this compound metabolized and eliminated from the body?

This compound undergoes Hofmann elimination, a chemical process dependent on physiological pH and temperature, for approximately 77% of its elimination.[2][4] This organ-independent pathway means its degradation is largely independent of liver and kidney function.[3][5] The remaining portion is excreted unchanged in the urine (about 16%).[2] Its metabolites, including laudanosine, are cleared by the liver and kidneys.[2][3]

Q3: What are the key pharmacokinetic parameters of this compound in a healthy adult?

The pharmacokinetic profile of this compound is characterized by a two-compartment open model.[3][6] Key parameters are summarized in the table below.

ParameterValueReference
Elimination Half-Life (t½β)22 - 29 minutes[3][6]
Plasma Clearance (CL)4.5 to 5.7 mL/min/kg[3]
Volume of Distribution at Steady State (Vss)145 mL/kg[3][6]

Q4: Why is there variability in patient response to this compound?

Variability in the response to this compound can be attributed to a range of factors including patient characteristics, co-administered drugs, and underlying disease states. These factors can alter the pharmacokinetics and pharmacodynamics of the drug.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Issue 1: Slower than expected onset of neuromuscular blockade.

  • Possible Causes:

    • Patient Population: Elderly patients may experience a delayed onset of action by approximately one minute.[1] Similarly, patients with end-stage renal disease may have a slower response time.[3]

    • Drug Interactions: While not a primary cause of slower onset, altered clearance due to other drugs could theoretically impact the time to reach effective concentration.

    • Inadequate Dose: The administered dose may be insufficient for the specific experimental subject or conditions. Critically ill patients, for instance, might not achieve the desired pharmacodynamic response with standard loading doses.[7]

  • Troubleshooting Steps:

    • Verify Dose Calculation: Double-check the dose calculation based on the subject's weight and the desired level of blockade (ED95 is approximately 0.05 mg/kg).[2]

    • Monitor Neuromuscular Function: Use a peripheral nerve stimulator to objectively assess the time to onset of blockade.[3][8]

    • Consider Patient Factors: Account for age and renal function in your experimental design and data interpretation.[1][3] For critically ill subjects, a higher loading dose may be necessary.[9]

Issue 2: Shorter than expected duration of neuromuscular blockade (Resistance).

  • Possible Causes:

    • Chronic Anticonvulsant Therapy: Patients chronically treated with phenytoin or carbamazepine may exhibit resistance to this compound, requiring higher infusion rates and experiencing a shorter duration of action.[10][11][12] This is due to a 20% increase in the clearance of this compound.[12]

    • Burn Injury: Patients with burn injuries can develop resistance to non-depolarizing neuromuscular blocking agents.[3][13]

    • Other Conditions: Other conditions associated with resistance include cerebral palsy, hemiplegia (on the affected side), muscular denervation, severe chronic infection, tetanus, and botulism.[3][13]

    • Chemotherapy: Patients who have recently undergone chemotherapy may experience a shorter duration of intense blockade.[14]

  • Troubleshooting Steps:

    • Review Subject History: Carefully screen subjects for any of the conditions or medications listed above.

    • Increase Infusion Rate: For continuous infusions, the rate may need to be increased to maintain the desired level of blockade.[12][15]

    • Utilize Neuromuscular Monitoring: Continuous monitoring with a peripheral nerve stimulator is crucial to titrate the dose effectively and maintain the target level of blockade.[8][15]

Issue 3: Prolonged duration of neuromuscular blockade (Increased Sensitivity).

  • Possible Causes:

    • Neuromuscular Diseases: Patients with myasthenia gravis and other neuromuscular diseases show a greatly increased sensitivity to non-depolarizing blocking agents.[16]

    • Drug Interactions: Certain drugs can potentiate or prolong the neuromuscular blocking action of this compound. These include:

      • Inhalational anesthetics (e.g., isoflurane)[15]

      • Certain antibiotics (e.g., aminoglycosides)[10][17]

      • Magnesium salts[10][11]

      • Lithium[10][11]

      • Local anesthetics[10][11]

      • Procainamide and quinidine[10][11]

    • Acid-Base and Electrolyte Abnormalities: Severe acid-base or serum electrolyte imbalances can increase or decrease patient sensitivity to neuromuscular blocking agents.[10][16]

    • Hypothermia: Induced hypothermia (25 to 28°C) is expected to significantly reduce the infusion rate required to maintain adequate muscle relaxation.[16]

  • Troubleshooting Steps:

    • Screen for Contraindications and Interactions: Thoroughly review the subject's medical history and concomitant medications.

    • Dose Adjustment: For patients with known sensitivity, a lower initial dose is recommended. For instance, in patients with myasthenia gravis, an initial dose of not more than 0.02 mg/kg is advised.[16] When co-administering with potentiating drugs like isoflurane, consider reducing the infusion rate by up to 30-40%.[15]

    • Monitor and Reverse: Use a peripheral nerve stimulator to monitor the depth of blockade.[8] Once recovery begins, reversal can be facilitated with an anticholinesterase agent like neostigmine, administered with an anticholinergic agent such as glycopyrrolate.[3]

Issue 4: Difficulty in reversing neuromuscular blockade.

  • Possible Causes:

    • Deep Blockade: Attempting reversal from a deep level of neuromuscular blockade (e.g., no response to Train-of-Four stimulation) can be difficult and is not recommended.[3]

    • Inadequate Reversal Agent Dose: The dose of the reversal agent (e.g., neostigmine) may be insufficient.

    • Paradoxical Block: Excessive doses of neostigmine administered during a superficial block may paradoxically cause muscle weakness.[18]

  • Troubleshooting Steps:

    • Assess Depth of Blockade: Before administering a reversal agent, use a peripheral nerve stimulator to confirm that spontaneous recovery has begun.[3] Reversal is more effective when some muscle response has returned (e.g., reappearance of twitches in the Train-of-Four).[19]

    • Administer Appropriate Reversal Dose: Neostigmine is typically administered intravenously at a dose of around 40 micrograms per kilogram of body weight.[20] It is often given with an anticholinergic like glycopyrrolate to counteract bradycardia.[20]

    • Allow Sufficient Time for Reversal: It usually takes about 7 to 15 minutes for neostigmine to restore sufficient muscle strength.[20]

Data Presentation

Table 1: Factors Influencing this compound-Induced Neuromuscular Blockade

FactorEffect on Neuromuscular BlockadeManagement ConsiderationsReferences
Patient Characteristics
ElderlySlower onset of action (~1 min)Anticipate a slightly delayed onset.[1]
Pediatric (2-12 years)Faster onset and shorter durationHigher clearance observed.
Renal Impairment (End-Stage)Slower onset (~1 min), but no change in recoveryNo dose adjustment needed, but be aware of slower onset. Metabolite accumulation possible with long-term administration.[3][21]
Hepatic ImpairmentFaster onset (~1 min) in liver transplant patientsNo dose adjustment needed. Metabolite accumulation possible with long-term administration.[3]
Burn InjuryResistance (shorter duration)Increased dosing requirements may be necessary.[3][13][16]
Neuromuscular Diseases (e.g., Myasthenia Gravis)Increased sensitivityUse a significantly lower initial dose (e.g., ≤0.02 mg/kg).[16]
Drug Interactions
Chronic Anticonvulsants (Phenytoin, Carbamazepine)Resistance (shorter duration)May require higher infusion rates.[6][10][12]
Inhalational Anesthetics (e.g., Isoflurane)Potentiation (prolonged duration)Reduce infusion rate by up to 30-40%.[15]
Aminoglycoside AntibioticsPotentiation (prolonged duration)Monitor neuromuscular function closely.[10]
Magnesium Salts, Lithium, Local AnestheticsPotentiation (prolonged duration)Monitor neuromuscular function closely.[10][11]
Physiological Factors
Hypothermia (25-28°C)Potentiation (prolonged duration)Significantly reduce infusion rate.[16]
Severe Acid-Base/Electrolyte AbnormalitiesIncreased or decreased sensitivityCorrect underlying abnormalities; monitor blockade closely.[10][16]

Experimental Protocols

Protocol 1: Assessment of Neuromuscular Blockade Using Train-of-Four (TOF) Stimulation

This protocol describes the standard method for monitoring the depth of neuromuscular blockade induced by this compound.

  • Objective: To quantify the degree of neuromuscular blockade.

  • Materials:

    • Peripheral nerve stimulator (PNS)

    • Surface electrodes

    • Acceleromyography, electromyography, or mechanomyography recording device (for quantitative measurement)

  • Procedure:

    • Place two electrodes over a peripheral nerve, typically the ulnar nerve at the wrist.

    • Position the recording device to measure the response of the corresponding muscle (e.g., adductor pollicis for the ulnar nerve).

    • Deliver a supramaximal electrical stimulus in a Train-of-Four (TOF) pattern: four electrical impulses at a frequency of 2 Hz over 2 seconds.[3]

    • Record the evoked muscle response. The TOF ratio is the ratio of the amplitude of the fourth twitch (T4) to the first twitch (T1).

    • The TOF count is the number of visible or palpable twitches.

  • Interpretation of Results:

    • TOF Ratio > 0.9: Adequate recovery from neuromuscular blockade.

    • TOF Ratio < 0.9: Residual neuromuscular blockade.

    • TOF Count of 1-3: Moderate blockade.

    • TOF Count of 0: Deep blockade.

Visualizations

cluster_this compound This compound Administration cluster_nmj Neuromuscular Junction cluster_effect Effect This compound This compound (IV Bolus/Infusion) AChR Nicotinic ACh Receptors (Motor End-Plate) This compound->AChR Binds to Blockade Competitive Antagonism (No Depolarization) AChR->Blockade Leads to ACh Acetylcholine (ACh) ACh->AChR Blocked from binding Relaxation Skeletal Muscle Relaxation Blockade->Relaxation

Caption: Mechanism of action of this compound at the neuromuscular junction.

Start Experiment Start: Administer this compound Monitor Monitor Neuromuscular Blockade (e.g., Train-of-Four) Start->Monitor CheckBlock Desired Blockade Achieved? Monitor->CheckBlock Proceed Proceed with Experiment CheckBlock->Proceed Yes AdjustDose Adjust Dose/ Infusion Rate CheckBlock->AdjustDose No End End of Experiment Proceed->End AdjustDose->Monitor Recovery Allow Spontaneous Recovery/ Administer Reversal Agent End->Recovery ConfirmRecovery Confirm Recovery (TOF Ratio > 0.9) Recovery->ConfirmRecovery ConfirmRecovery->Recovery No Conclude Conclude Experiment ConfirmRecovery->Conclude Yes

Caption: Experimental workflow for managing this compound neuromuscular blockade.

cluster_factors Contributing Factors cluster_management Management Strategies Variability Variability in Neuromuscular Blockade Monitoring Neuromuscular Monitoring (Train-of-Four) Variability->Monitoring Titration Dose Titration/ Individualization Variability->Titration Reversal Appropriate Reversal Variability->Reversal Patient Patient Factors (Age, Renal/Hepatic function, Neuromuscular Disease) Patient->Variability Drugs Drug Interactions (Anticonvulsants, Anesthetics, Antibiotics) Drugs->Variability Physiology Physiological State (Burns, Hypothermia, Electrolyte Imbalance) Physiology->Variability

References

Technical Support Center: Managing Cisatracurium Adsorption in Laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with strategies to minimize the adsorption of cisatracurium to labware. Adsorption can lead to significant errors in quantification, loss of active compound, and poor experimental reproducibility. This resource offers troubleshooting advice, frequently asked questions, and detailed protocols to mitigate these effects.

Troubleshooting Guide: Low or Variable this compound Recovery

Use this guide to diagnose and resolve issues related to the loss of this compound during your experiments.

Issue 1: Low Analyte Concentration in Final Sample

  • Possible Cause: Adsorption of this compound, a quaternary ammonium compound, to labware surfaces through ionic and hydrophobic interactions. Glass surfaces contain negatively charged silanol groups that strongly attract the positively charged this compound, while plastic surfaces can adsorb the molecule via hydrophobic interactions.[1][2][3]

  • Troubleshooting Steps:

    • Review Labware Material:

      • If using polystyrene, switch to polypropylene, which generally exhibits lower hydrophobic binding for many compounds.[3]

      • If using glass, consider it a primary suspect for ionic adsorption. Proceed to the surface passivation steps below.

    • Solvent/Buffer Modification:

      • For Hydrophobic Adsorption (Plastics): Add an organic solvent like methanol or acetonitrile (10-50%) or a low concentration (~0.1%) of a non-ionic surfactant (e.g., Tween-20) to your sample diluent to reduce hydrophobic interactions.[3]

      • For Ionic Adsorption (Glass): Increase the ionic strength of your buffer by adding a salt (e.g., NaCl). The salt ions can compete with this compound for binding to the silanol groups on the glass surface.[3] Alternatively, acidifying the sample preparation can also reduce silanol dissociation.[3]

    • Surface Passivation:

      • For glassware, implement a siliconization (silanization) protocol to create a hydrophobic barrier and mask surface silanol groups.[4][5][6][7]

      • For plasticware, consider pre-rinsing with a solution containing a non-ionic surfactant.

    • Perform a Recovery Test: Quantify the extent of this compound loss by preparing a known concentration in your standard diluent and incubating it in the labware. Analyze the supernatant at various time points to determine the recovery rate. A study on quaternary ammonium compounds (QACs) demonstrated that a wash with methanol containing 2% v/v formic acid could recover most of the adsorbed compound, highlighting the potential for significant loss.[8]

Issue 2: High Variability and Poor Reproducibility in Bioassays (e.g., Cell-based assays, Immunoassays)

  • Possible Cause: Inconsistent adsorption across different wells of a microplate or between different tubes, leading to variable concentrations of the active compound.

  • Troubleshooting Steps:

    • Use Low-Binding Labware: Switch to commercially available low-binding microplates and tubes. These products are manufactured with modified polymer blends or surface coatings to minimize molecular adsorption.[1][2]

    • Standardize Pre-treatment: Ensure all labware undergoes a consistent pre-treatment or passivation step. Inconsistencies in this process can be a major source of variability.

    • Include Detergents: Adding a small amount of a non-ionic detergent like Tween-20 to your buffers can help create a more uniform surface and reduce differential binding.[9][10]

    • Solvent Considerations: Be aware that while organic solvents like acetonitrile can reduce adsorption, they may also affect the peak shape in chromatography or interfere with biological assays.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound adsorption to labware?

A1: this compound is a quaternary ammonium compound, meaning it carries a positive charge.[11][12] This structure makes it susceptible to two primary modes of adsorption:

  • Ionic Adsorption: This is most significant with glass surfaces, which are rich in negatively charged silanol groups. The positive charge on this compound is strongly attracted to these negative sites.[3]

  • Hydrophobic Adsorption: The benzylisoquinolinium structure of this compound also has hydrophobic regions, which can interact with and adsorb to the surfaces of plastics like polystyrene and polypropylene.[1][3]

Q2: Which type of plastic labware is best for working with this compound?

A2: While both are subject to hydrophobic interactions, polypropylene (PP) is generally preferred over polystyrene for compounds prone to adsorption.[3] However, for sensitive applications, it is highly recommended to use labware specifically marketed as "low-binding."[1][2]

Q3: How does siliconizing glassware help reduce adsorption?

A3: Siliconizing (or silanizing) glassware coats the surface with a thin, inert layer of a silane, such as dimethyldichlorosilane.[4][5][6] This process has two key benefits:

  • It masks the negatively charged silanol groups on the glass surface, preventing ionic interactions with positively charged molecules like this compound.[5]

  • It creates a highly hydrophobic (water-repellent) surface, which discourages the binding of many solutes.[4][6][7]

Q4: Can I reuse siliconized glassware?

A4: Yes, siliconized glassware can be reused. However, the coating can degrade over time, especially with heavy use or harsh cleaning. It is good practice to test the hydrophobicity of the surface periodically by seeing if a drop of water beads up.[4] If water spreads out, the glassware should be re-siliconized.

Q5: Will adding surfactants or organic solvents to my this compound solution affect my experiment?

A5: It's possible. While non-ionic surfactants (e.g., Tween-20, Triton X-100) and organic solvents (e.g., methanol, acetonitrile) are effective at reducing adsorption, they can also have unintended consequences.[3] Potential interferences include altering protein conformation, affecting enzyme kinetics, or impacting cell viability in biological assays. It is crucial to run appropriate controls to ensure that any additives do not interfere with your specific experimental setup.

Data on Adsorption Reduction Strategies

StrategyLabware TypePrimary Interaction TargetedExpected EfficacyReference
Use of Polypropylene PlasticHydrophobicModerate improvement over polystyrene[3]
Low-Binding Microplates PlasticHydrophobic & IonicHigh (can reduce NSA to <15%)[1][2]
Addition of Organic Solvent Plastic, GlassHydrophobicHigh (10-50% concentration recommended)[3]
Addition of Non-Ionic Surfactant Plastic, GlassHydrophobicHigh (~0.1% concentration recommended)[3]
Increased Ionic Strength GlassIonicModerate to High[3]
Acidification of Solution GlassIonicModerate to High[3]
Siliconization (Silanization) GlassIonic & HydrophilicVery High[4][6][7]
Surface Coating (e.g., GPTMS) PlasticHydrophobic & IonicVery High (can suppress NSA to <10%)[1][2]

Key Experimental Protocols

Protocol 1: Siliconization of Glassware (Dipping Method)

This protocol creates a hydrophobic layer on glass surfaces, significantly reducing the adsorption of charged and hydrophobic molecules.

Materials:

  • Dimethyldichlorosilane solution (2% in chloroform or other organic solvent)

  • Glassware to be treated

  • Glass beaker large enough to submerge items

  • Polypropylene forceps

  • Fume hood

  • Oven (60-80°C)

  • Personal Protective Equipment (lab coat, safety glasses, chemical-resistant gloves)

Procedure:

  • Safety First: Perform all steps involving dimethyldichlorosilane in a certified chemical fume hood. This reagent is toxic, flammable, and reacts with water to release HCl vapor.[4]

  • Clean Glassware: Thoroughly clean and dry the glassware to be siliconized. Ensure it is completely free of moisture.

  • Prepare Siliconizing Bath: Pour the 2% dimethyldichlorosilane solution into a large glass beaker inside the fume hood.

  • Treat Glassware:

    • Using polypropylene forceps, completely submerge one piece of glassware in the solution.[4]

    • Move the item around to ensure all surfaces are coated.

    • Remove the item, allowing excess solution to drain back into the beaker.

    • Place the treated glassware on a paper towel inside the fume hood to air dry.

  • Dry and Cure:

    • Allow the glassware to air dry completely in the fume hood (this can take several hours or be left overnight).[4]

    • Transfer the dry glassware to an oven set at 60-80°C and bake for at least 2 hours to cure the silane layer.[4]

  • Final Wash: After cooling, wash the glassware with soap and water, rinse thoroughly with deionized water, and allow to air dry.[4]

  • Quality Control: Test the surface by applying a drop of deionized water. The water should form a distinct bead, indicating a successful hydrophobic coating.[4]

Protocol 2: Quantification of this compound Recovery from Labware

This protocol helps determine the extent of drug loss to a specific type of labware.

Materials:

  • This compound stock solution of known concentration

  • Experimental buffer or diluent

  • Labware to be tested (e.g., polypropylene tubes, polystyrene plate)

  • Calibrated pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS/MS)

  • Control "low-binding" tubes

Procedure:

  • Prepare Samples: Prepare a known concentration of this compound in your experimental buffer. This concentration should be within the linear range of your analytical method.

  • Incubate in Test Labware: Aliquot the this compound solution into several replicates of the labware you are testing (e.g., 5 polypropylene tubes).

  • Incubate in Control Labware: As a baseline, aliquot the same solution into several replicates of certified low-binding tubes.

  • Incubation: Incubate all samples under your standard experimental conditions (time and temperature).

  • Analyze Supernatant: At the end of the incubation period, carefully transfer the supernatant from each tube/well to an analysis vial.

  • Quantify: Analyze the concentration of this compound in each sample using your validated analytical method.

  • Calculate Recovery:

    • Calculate the mean concentration from the control low-binding tubes (C_control).

    • Calculate the mean concentration from the test labware (C_test).

    • Percent Recovery = (C_test / C_control) x 100%

    • Percent Adsorption Loss = 100% - Percent Recovery

Visual Diagrams

Adsorption_Mechanisms cluster_glass Glass Surface cluster_plastic Plastic Surface Glass Silanol Groups (Si-OH) Negatively Charged (SiO⁻) Plastic Hydrophobic Polymer (Polystyrene, Polypropylene) This compound This compound - Quaternary Ammonium (Positive Charge) - Benzylisoquinolinium (Hydrophobic) This compound->Glass Ionic Interaction (Strong Attraction) This compound->Plastic Hydrophobic Interaction

Caption: Mechanisms of this compound Adsorption to Labware Surfaces.

Mitigation_Workflow cluster_solutions Mitigation Strategies Start Low or Variable This compound Recovery? Labware Assess Labware Material Start->Labware Yes Solvent Modify Solvent/ Buffer Labware->Solvent Glass or Polystyrene? Labware_Sol Switch to Polypropylene or Low-Bind Plastics Labware->Labware_Sol Passivate Passivate Surfaces Solvent->Passivate Still an issue? Solvent_Sol Add Organic Solvent Add Non-Ionic Surfactant Increase Ionic Strength (for glass) Solvent->Solvent_Sol End Problem Resolved Passivate->End Passivate_Sol Siliconize Glassware Use Low-Binding Plates Passivate->Passivate_Sol

Caption: Troubleshooting Workflow for this compound Adsorption Issues.

References

Validation & Comparative

A Comparative Analysis of Cisatracurium and Atracurium: In Vivo Potency and Side Effect Profiles

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the in vivo pharmacodynamics of cisatracurium and atracurium, focusing on their comparative potency and associated side effects. This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison of these two clinically significant neuromuscular blocking agents.

This compound, a stereoisomer of atracurium, presents a distinct profile in terms of potency and adverse effects. While both are intermediate-acting non-depolarizing neuromuscular blocking agents, this compound is noted to be approximately three to four times more potent than atracurium.[1][2] A key differentiator lies in this compound's reduced tendency to elicit histamine release, contributing to a more stable cardiovascular profile.[1][3] This comparison guide delves into the quantitative differences in their potency and side effects, supported by experimental data and methodologies.

Potency and Pharmacodynamics

The potency of neuromuscular blocking agents is typically quantified by the ED95, the dose required to produce a 95% suppression of the first twitch (T1) of the train-of-four (TOF) stimulation. This compound exhibits a higher potency with a lower ED95 compared to atracurium.[3][4] This translates to different dosing requirements to achieve the same level of neuromuscular blockade.

ParameterThis compoundAtracuriumReference
ED95 0.04 - 0.05 mg/kg0.2 mg/kg[3][4]
Onset Time (at 2xED95) Slower than atracuriumFaster than this compound[5][6]
Onset Time (at higher doses, e.g., 4xED95, 6xED95) Significantly faster-[5][6]
Duration of Action (at 2xED95) Longer than atracuriumShorter than this compound[7]
Intubating Conditions (at 2xED95) Less satisfactory than atracuriumMore satisfactory than this compound[5][6]
Intubating Conditions (at higher doses, e.g., 3xED95, 6xED95) Excellent-[3][6]

Side Effect Profile: Histamine Release and Cardiovascular Effects

A primary advantage of this compound over atracurium is its significantly lower propensity to cause histamine release.[1][4] This difference is crucial as histamine release is associated with adverse cardiovascular effects such as hypotension and tachycardia.[8]

Cardiovascular Stability

Clinical studies consistently demonstrate that this compound provides greater hemodynamic stability compared to atracurium.[8][9]

ParameterThis compoundAtracuriumReference
Histamine Release No significant clinical signsCan cause histamine release, especially at higher doses or with rapid injection[1][4][5]
Hypotension Less frequent and less severeMore frequent, particularly in patients with cardiovascular comorbidities[8]
Tachycardia Less frequentMore frequent[8]
Hemodynamic Changes in Patients with Cardiovascular Comorbidities Significantly fewer hemodynamic changesMore pronounced hemodynamic changes[8]

Experimental Protocols

The data presented is derived from randomized, double-blind clinical trials involving patients undergoing elective surgeries. A common methodology for comparing these agents is as follows:

  • Patient Selection: Patients classified as ASA physical status I or II are typically recruited. For studies focusing on cardiovascular effects, patients with pre-existing cardiovascular conditions may be included.[5][8]

  • Randomization: Patients are randomly assigned to receive either this compound or atracurium. Dosing is often based on multiples of the ED95 (e.g., 2xED95, 3xED95).[3][5]

  • Anesthesia Induction: A standardized general anesthetic regimen is administered to all patients.[7]

  • Neuromuscular Monitoring: The ulnar nerve is stimulated, and the evoked response of the adductor pollicis muscle is recorded using a train-of-four (TOF) count to measure the degree of neuromuscular blockade.[7]

  • Data Collection:

    • Onset Time: Time from drug administration to disappearance of the fourth twitch of the TOF.

    • Duration of Action: Time from drug administration until the TOF ratio recovers to a certain level (e.g., 25%).

    • Intubating Conditions: Assessed based on factors like ease of laryngoscopy, vocal cord position, and patient response.

    • Hemodynamic Parameters: Heart rate and mean arterial blood pressure are monitored continuously before and at specific intervals after drug administration.[8]

    • Signs of Histamine Release: Clinical signs such as skin flushing or erythema are observed.[4]

Visualizing the Mechanisms and Workflow

To better understand the underlying pharmacology and the experimental approach to comparing these drugs, the following diagrams are provided.

Neuromuscular_Blockade_Pathway cluster_NMJ Neuromuscular Junction Nerve_Terminal Motor Nerve Terminal Ca_Influx Ca2+ Influx Nerve_Terminal->Ca_Influx ACh_Vesicles Acetylcholine (ACh) Vesicles ACh_Release ACh Release ACh_Vesicles->ACh_Release Synaptic_Cleft Synaptic Cleft ACh_Binding ACh Binds to nAChR Synaptic_Cleft->ACh_Binding ACh diffuses across cleft Motor_End_Plate Motor End Plate nAChR Nicotinic ACh Receptors (nAChR) Muscle_Fiber Muscle Fiber Action_Potential Action Potential Arrives Action_Potential->Nerve_Terminal Ca_Influx->ACh_Vesicles ACh_Release->Synaptic_Cleft Depolarization End Plate Depolarization ACh_Binding->Depolarization Muscle_Contraction Muscle Contraction Depolarization->Muscle_Contraction Drug This compound / Atracurium Drug->ACh_Binding Competitively Antagonizes

Caption: Neuromuscular blockade signaling pathway.

Experimental_Workflow cluster_Prep Preparation cluster_Procedure Procedure cluster_Analysis Data Analysis Patient_Recruitment Patient Recruitment (e.g., ASA I-II) Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent Randomization Randomization Informed_Consent->Randomization Group_A Group A: Atracurium Admin. Randomization->Group_A Group_B Group B: This compound Admin. Randomization->Group_B Anesthesia_Induction Standardized Anesthesia Induction Group_A->Anesthesia_Induction Group_B->Anesthesia_Induction Monitoring Neuromuscular & Hemodynamic Monitoring Anesthesia_Induction->Monitoring Data_Collection Collect Data: - Onset Time - Duration - Hemodynamics - Side Effects Monitoring->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Comparison Compare Potency & Side Effect Profiles Statistical_Analysis->Comparison

Caption: Experimental workflow for drug comparison.

References

A Comparative In Vitro Analysis of Cisatracurium and Rocuronium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vitro comparison of two widely used neuromuscular blocking agents, cisatracurium and rocuronium. The following sections summarize their pharmacodynamics, physicochemical properties, and mechanisms of action based on available experimental data.

Executive Summary

This compound, a benzylisoquinolinium compound, and rocuronium, an aminosteroid, are both non-depolarizing neuromuscular blocking agents that act as competitive antagonists at the nicotinic acetylcholine receptor (nAChR) on the motor endplate.[1][2] While both drugs achieve muscle relaxation by preventing acetylcholine from binding to its receptor, their in vitro profiles exhibit key differences in potency, metabolism, and stability. This compound is noted for its unique pH and temperature-dependent degradation via Hofmann elimination, a process independent of organ function.[3] Rocuronium, on the other hand, undergoes some hepatic metabolism and is primarily eliminated unchanged.[4] In vitro studies reveal differences in their interaction with the nAChR and their physicochemical stability.

Pharmacodynamics: Receptor Interaction and Potency

Both this compound and rocuronium are competitive antagonists of the nicotinic acetylcholine receptor (nAChR), meaning they bind to the receptor without activating it, thereby preventing the binding of acetylcholine and subsequent muscle contraction.[1][2] In vitro studies using techniques like patch-clamp electrophysiology have elucidated the specifics of their interaction with the nAChR ion channel.

ParameterThis compoundRocuroniumReference
IC50 (adult nAChR) 54 ± 2 nMNot directly reported in a comparative in vitro study; acts as a concentration-dependent competitive inhibitor.[3][5]
Association Rate (kon) 1.8 ± 0.3 x 10⁸ M⁻¹s⁻¹ (adult nAChR)Not reported[5]
Dissociation Rate (koff) 13 ± 5 s⁻¹ (adult nAChR)Not reported[5]
Receptor Subunit Selectivity Higher affinity for the α-ε interface of the nAChR.Higher affinity for the α-δ interface of the nAChR.[6]

Note: A direct side-by-side in vitro comparison of IC50 values under identical conditions was not found in the reviewed literature. The provided IC50 for this compound is from a specific study on embryonic and adult nicotinic acetylcholine receptors. Rocuronium's potency is described as being 5-8 times less than that of vecuronium in vivo.[7]

Physicochemical Properties and Stability

The stability of neuromuscular blocking agents is crucial for their formulation and clinical use. In vitro studies have characterized the degradation pathways of both this compound and rocuronium.

This compound: Hofmann Elimination

This compound is well-known for its unique degradation pathway, Hofmann elimination, which is a chemical process dependent on pH and temperature, rather than enzymatic activity.[3]

ConditionHalf-life (t½)Degradation ProductsReference
Aqueous Buffer (pH 7.4, 37°C) ~34.1 minutesLaudanosine, monoquaternary acrylate[3][8]
Human Plasma (pH 7.4, 37°C) ~29.2 minutesLaudanosine, monoquaternary alcohol[3][8]

An increase in pH leads to a faster rate of degradation.[3] This organ-independent elimination is a key characteristic of this compound.

Rocuronium: Stability and Degradation

Rocuronium is more stable in aqueous solution than this compound under physiological conditions. Forced degradation studies have been conducted to identify its degradation products under various stress conditions.

Stress ConditionDegradation ProductsReference
Oxidative Stress (1% H₂O₂) N-ethanoyl-formamide derivative (from morpholine ring opening)[9][10]
Basic Hydrolysis Deg. A, B, C, D, and E[11]
Acidic Hydrolysis Two primary degradation products[11]

Rocuronium is relatively stable when stored under refrigerated conditions (2-8°C).[12] Its primary in vivo elimination is through biliary excretion, with some hepatic metabolism.[4] In vitro studies using human liver microsomes have shown that rocuronium can inhibit cytochrome P450 enzymes, particularly CYP3A4, and to a lesser extent, CYP2C9 and CYP2C19.[13]

Experimental Protocols

Determination of IC50 by Patch-Clamp Electrophysiology

This protocol is a general guide for determining the half-maximal inhibitory concentration (IC50) of a neuromuscular blocking agent on nAChRs expressed in a cell line (e.g., HEK293 cells).[2]

  • Cell Culture: Culture HEK293 cells stably transfected with the desired nAChR subunits.

  • Electrophysiology Setup: Use a whole-cell patch-clamp setup to record ion channel currents.

  • Agonist Application: Apply a fixed concentration of acetylcholine (ACh) to elicit a baseline current response.

  • Antagonist Application: Co-apply varying concentrations of the neuromuscular blocking agent (e.g., rocuronium or this compound) with the same fixed concentration of ACh.

  • Data Acquisition: Record the peak inward current at each antagonist concentration.

  • Data Analysis: Plot the percentage of inhibition of the ACh-evoked current against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro Degradation Study of this compound (Hofmann Elimination)

This protocol outlines the methodology to study the in vitro degradation of this compound.[3]

  • Sample Preparation: Prepare solutions of this compound in both an aqueous buffer (e.g., Sørensen's phosphate buffer) at various pH values and in human plasma.

  • Incubation: Incubate the samples at a constant temperature, typically 37°C.

  • Time-Point Sampling: At predetermined time intervals, withdraw aliquots from the incubation mixtures.

  • Sample Processing: Immediately stop the degradation process in the collected aliquots, for example, by adding an acid to lower the pH.

  • Analytical Method: Quantify the remaining concentration of this compound and its degradation products (laudanosine and monoquaternary alcohol) using a validated High-Performance Liquid Chromatography (HPLC) method with fluorescence detection.

  • Data Analysis: Plot the concentration of this compound against time and determine the half-life of degradation under each condition.

In Vitro Metabolism of Rocuronium Using Human Liver Microsomes

This protocol provides a general framework for assessing the metabolic profile of rocuronium.[13][14]

  • Incubation Mixture Preparation: Prepare an incubation mixture containing human liver microsomes, a NADPH-generating system (to support CYP450 activity), and a buffer solution (e.g., phosphate buffer, pH 7.4).

  • Substrate Addition: Add rocuronium to the incubation mixture at various concentrations.

  • Incubation: Incubate the mixture at 37°C for a specified period.

  • Reaction Termination: Stop the reaction by adding a quenching solvent, such as acetonitrile.

  • Sample Analysis: Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify any metabolites formed.

  • Enzyme Inhibition (Optional): To identify the specific CYP enzymes involved, conduct inhibition assays using known inhibitors for different CYP isoforms.

Visualizations

G cluster_0 Neuromuscular Junction cluster_1 Signaling Cascade cluster_2 Antagonist Action MotorNeuron Motor Neuron Terminal ACh Acetylcholine (ACh) MotorNeuron->ACh Releases SynapticCleft Synaptic Cleft MuscleEndplate Muscle Endplate nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds to IonChannel Ion Channel Opening nAChR->IonChannel Activates Block Blockade nAChR->Block Depolarization Depolarization IonChannel->Depolarization Na+ influx MuscleContraction Muscle Contraction Depolarization->MuscleContraction Initiates Antagonist This compound / Rocuronium Antagonist->nAChR Competitively Binds to Block->IonChannel Prevents Opening

Caption: Mechanism of action of this compound and rocuronium at the neuromuscular junction.

G cluster_this compound This compound Degradation cluster_rocuronium Rocuronium Degradation start Start: Drug in Solution This compound This compound start->this compound Rocuronium Rocuronium start->Rocuronium Hofmann Hofmann Elimination (pH and Temperature Dependent) This compound->Hofmann Cis_Products Laudanosine + Monoquaternary Acrylate/Alcohol Hofmann->Cis_Products Hydrolysis Hydrolysis / Oxidation (Stress Conditions) Rocuronium->Hydrolysis Roc_Products Various Degradation Products (e.g., N-ethanoyl-formamide) Hydrolysis->Roc_Products

Caption: In vitro degradation pathways of this compound and rocuronium.

G cluster_0 Experimental Workflow: In Vitro Potency Assay prep Prepare Cell Culture (e.g., nAChR-expressing cells) setup Patch-Clamp Setup prep->setup agonist Apply Agonist (ACh) - Establish Baseline Current setup->agonist antagonist Co-apply Agonist + Antagonist (Varying Concentrations) agonist->antagonist record Record Current Inhibition antagonist->record analyze Data Analysis (Dose-Response Curve -> IC50) record->analyze

Caption: Workflow for determining the in vitro potency (IC50) of neuromuscular blockers.

References

A Comparative Guide to a Validated High-Performance Liquid Chromatography Method for Cisatracurium Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a new, validated High-Performance Liquid Chromatography (HPLC) method with fluorometric detection for the quantification of cisatracurium in human plasma against other established analytical techniques. The presented data, compiled from peer-reviewed studies, highlights the performance and advantages of this novel method.

Performance Comparison of Analytical Methods

The following table summarizes the key performance indicators of the new HPLC-fluorometric method against alternative HPLC-based techniques for this compound detection.

ParameterNew HPLC-Fluorometric MethodHPLC-UV MethodHPLC with Charged Aerosol Detection (CAD)
Linearity Range 0.01–1.00 μg/mL[1]9–128 μg/mL[2]Not explicitly stated, but method is described as sensitive[3][4]
Limit of Detection (LOD) 0.002 μg/mL[1]Not explicitly statedNot explicitly stated
Limit of Quantification (LOQ) 0.006 μg/mL[1]Not explicitly stated1 µg/mL for laudanosine (a related impurity)[3][4]
Accuracy Satisfactory[1]0.4–1.4%[2]Described as accurate[3][4]
Precision Satisfactory[1]0.4–2.9%[2]Described as precise[3][4]
Detection Method Fluorometric[1]UV at 280 nm[2]Charged Aerosol Detection[3]

Experimental Protocols

Detailed methodologies for the key analytical methods are provided below.

New HPLC-Fluorometric Method

This method is designed for the simultaneous determination of this compound and propofol in human plasma.[1]

  • Chromatographic System: High-Performance Liquid Chromatography (HPLC) system coupled with a fluorescence detector.

  • Column: Monolithic column (100 mm x 4.6 mm internal diameter).[1]

  • Mobile Phase: A mixture of methanol and 0.1 M phosphate buffer (80:20 v/v), with the pH adjusted to 4.5.[1]

  • Flow Rate: 1 mL/min.[1]

  • Detection: Fluorescence detection with excitation at 230 nm and emission at 324 nm.[1]

  • Sample Preparation (Spiked Human Plasma):

    • Appropriate volumes of this compound working solutions are added to plasma samples to achieve final concentrations within the calibration range (0.01–0.05 μg/mL).[1]

    • Construction of a standard calibration graph by plotting the average peak areas against the final concentrations.[1]

Alternative Method 1: HPLC with UV Detection

This stability-indicating HPLC method was developed for the simultaneous determination of this compound besylate and propofol.[2]

  • Chromatographic System: HPLC system with a UV detector.

  • Column: Octadecylsilane column.[2]

  • Mobile Phase: Isocratic mobile phase consisting of acetonitrile and ammonium formate (pH 5.2; 0.3 M) in a 50:50 (v/v) ratio.[2]

  • Detection: UV detection at 280 nm.[2]

  • Confirmation: Confirmation of this compound and propofol is performed by both retention time and mass-to-charge ratio using Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

Alternative Method 2: HPLC with Charged Aerosol Detection (CAD)

This method was developed for the determination of this compound and its impurities in pharmaceutical preparations.[3]

  • Chromatographic System: HPLC system coupled with a Charged Aerosol Detector (CAD). The Corona CAD measures a physical property of the analyte and responds to almost all non-volatile species.[3]

  • Impurity Identification: Time-of-flight mass spectrometry with electrospray ionization is used to identify other impurities.[3][4]

  • Key Advantage: This method is noted for being fast, precise, accurate, and sensitive for the analysis of active substances and their impurities.[3][4]

Validation Workflow

The following diagram illustrates the typical workflow for the validation of a new analytical method for this compound detection, ensuring its reliability and suitability for its intended purpose.

Analytical_Method_Validation_Workflow start Method Development pre_validation Pre-Validation Assessment (System Suitability) start->pre_validation validation_protocol Define Validation Protocol (ICH Q2(R1) Guidelines) pre_validation->validation_protocol specificity Specificity validation_protocol->specificity linearity Linearity & Range accuracy Accuracy precision Precision (Repeatability & Intermediate) lod_loq LOD & LOQ robustness Robustness data_analysis Data Analysis & Evaluation robustness->data_analysis validation_report Validation Report Generation data_analysis->validation_report end_node Method Implementation validation_report->end_node

Caption: Workflow for the validation of a new analytical method.

References

A Comparative Guide to the Cross-reactivity of Cisatracurium with Other Neuromuscular Blocking Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity profile of cisatracurium, a benzylisoquinolinium neuromuscular blocking agent (NMBA), in comparison with other commonly used NMBAs. Understanding the potential for immunological cross-reactions between these agents is critical for predicting and preventing perioperative anaphylaxis, a rare but potentially fatal adverse drug reaction. This document summarizes key quantitative data, details experimental protocols for assessing cross-reactivity, and provides visual representations of the underlying immunological mechanisms and diagnostic workflows.

Comparative Analysis of Anaphylaxis and Cross-Reactivity

This compound generally exhibits a lower incidence of anaphylaxis and a more favorable cross-reactivity profile compared to other NMBAs, particularly those of the aminosteroid class. The quaternary ammonium ions present in all NMBAs are considered the primary allergenic epitopes responsible for IgE-mediated hypersensitivity reactions.

Incidence of NMBA-Induced Anaphylaxis

The following table summarizes the reported incidence of anaphylaxis for various NMBAs.

Neuromuscular Blocking AgentChemical ClassIncidence of Anaphylaxis (per 100,000 exposures)
This compound BenzylisoquinoliniumLow (No cases reported in a 10-year study)[1]
Atracurium Benzylisoquinolinium4.01[1]
Rocuronium Aminosteroid8.0[1]
Vecuronium Aminosteroid2.8[1]
Succinylcholine Depolarizing AgentHigh (Frequently implicated)[1]

Data sourced from a 10-year study in Western Australia by Sadleir et al. (2013).[1]

Cross-Reactivity of this compound with Other NMBAs

Cross-reactivity occurs when IgE antibodies produced in response to one NMBA recognize and are activated by another. The table below presents data on the cross-reactivity of this compound in patients with confirmed anaphylaxis to other NMBAs.

Primary Sensitizing NMBA% Cross-Reactivity with this compound
Rocuronium 5%[1]
Vecuronium Low (Lowest prevalence of cross-reactivity)[1]
Atracurium 47.5%

Data for rocuronium and vecuronium from Sadleir et al. (2013).[1] Data for atracurium from a separate study.

Experimental Protocols for Assessing Cross-Reactivity

The gold standard for diagnosing NMBA allergy and assessing cross-reactivity is skin testing. In vitro methods like the Basophil Activation Test (BAT) are also utilized as complementary diagnostic tools.

Skin Testing Protocol

Skin testing should be performed by trained professionals in a setting equipped to manage anaphylaxis. It is typically conducted 4-6 weeks after the suspected allergic reaction.

1. Skin Prick Test (SPT):

  • Purpose: Initial screening for sensitization.

  • Method: A drop of the undiluted NMBA solution is placed on the forearm, and the epidermis is pricked with a lancet.

  • Positive Control: Histamine solution.

  • Negative Control: Saline.

  • Interpretation: A wheal diameter of 3 mm or greater than the negative control after 15-20 minutes is considered positive.

2. Intradermal Test (IDT):

  • Purpose: To confirm sensitization if SPT is negative or equivocal.

  • Method: A small volume (0.02-0.05 mL) of diluted NMBA is injected intradermally to raise a small bleb.

  • Recommended Dilutions:

    • This compound: 1:1000 of a 2 mg/mL solution.[1]

    • Atracurium: 1:10,000 of a 10 mg/mL solution.[1]

    • Rocuronium: 1:1000 of a 10 mg/mL solution.[1]

    • Vecuronium: 1:1000 of a 4 mg/mL solution.[1]

    • Succinylcholine: 1:1000 of a 50 mg/mL solution.[1]

  • Interpretation: An increase in wheal diameter of 3 mm or more, or a doubling of the initial bleb size, is considered a positive result.

Basophil Activation Test (BAT)

The BAT is an in vitro flow cytometry-based assay that measures the expression of activation markers (e.g., CD63, CD203c) on the surface of basophils after exposure to an allergen.

  • Principle: If a patient's basophils are sensitized to an NMBA, they will degranulate and upregulate activation markers upon in vitro challenge with the drug.

  • Procedure:

    • A whole blood sample is obtained from the patient.

    • Aliquots of the blood are incubated with the suspected NMBA and a panel of other NMBAs at various concentrations.

    • Positive (anti-IgE antibody) and negative (buffer) controls are included.

    • After incubation, the cells are stained with fluorescently labeled antibodies against basophil-specific markers and activation markers.

    • The percentage of activated basophils is quantified using a flow cytometer.

  • Interpretation: An increase in the percentage of activated basophils above a predetermined cutoff compared to the negative control indicates a positive response. The BAT can help to identify safe alternative NMBAs for future procedures.[2]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in NMBA-induced anaphylaxis and the typical experimental workflow for investigating cross-reactivity.

NMBA-Induced Anaphylaxis Pathways cluster_ige IgE-Mediated Pathway cluster_non_ige Non-IgE-Mediated Pathway (Anaphylactoid) cluster_symptoms Clinical Manifestations NMBA NMBA (Quaternary Ammonium Ions) IgE Specific IgE NMBA->IgE Binds to FceRI FcεRI Receptor on Mast Cell/Basophil IgE->FceRI Bound to Crosslinking Cross-linking of FcεRI Receptors FceRI->Crosslinking Activated by Signal_Transduction Signal Transduction (Syk, LAT, PLCγ) Crosslinking->Signal_Transduction Degranulation_IgE Degranulation: Histamine, Tryptase, Leukotrienes, Prostaglandins Signal_Transduction->Degranulation_IgE Anaphylaxis Anaphylaxis Symptoms: Bronchospasm, Hypotension, Urticaria, Angioedema Degranulation_IgE->Anaphylaxis NMBA_non_ige NMBA MRGPRX2 MRGPRX2 Receptor on Mast Cell NMBA_non_ige->MRGPRX2 Directly activates G_protein G-protein Activation MRGPRX2->G_protein PLC_beta Phospholipase Cβ G_protein->PLC_beta IP3_DAG IP3 & DAG Production PLC_beta->IP3_DAG Calcium_Influx Intracellular Ca²⁺ Influx IP3_DAG->Calcium_Influx Degranulation_non_IgE Degranulation Calcium_Influx->Degranulation_non_IgE Degranulation_non_IgE->Anaphylaxis

Caption: Mechanisms of NMBA-induced anaphylaxis.

NMBA Cross-Reactivity Assessment Workflow start Patient with Suspected Perioperative Anaphylaxis to NMBA clinical_eval Clinical Evaluation and History start->clinical_eval serum_tryptase Measure Acute and Baseline Serum Tryptase clinical_eval->serum_tryptase allergy_referral Referral to Allergist/ Immunologist (4-6 weeks post-reaction) serum_tryptase->allergy_referral skin_testing Skin Testing (SPT and/or IDT) with a Panel of NMBAs allergy_referral->skin_testing bat Basophil Activation Test (BAT) (Optional/Complementary) allergy_referral->bat positive_test Positive Test to one or more NMBAs skin_testing->positive_test bat->positive_test identify_culprit Identify Culprit Agent(s) positive_test->identify_culprit Yes end Safe Future Anesthesia positive_test->end No (All tests negative) assess_cross_reactivity Assess Cross-Reactivity Profile identify_culprit->assess_cross_reactivity safe_alternatives Identify Safe Alternative NMBAs (Negative Skin Test and/or BAT) assess_cross_reactivity->safe_alternatives avoidance Strict Avoidance of Culprit and Cross-Reactive NMBAs safe_alternatives->avoidance communication Clear Communication and Documentation in Patient's Medical Record avoidance->communication communication->end

Caption: Workflow for NMBA cross-reactivity assessment.

Conclusion

The available evidence indicates that this compound has a lower risk of inducing anaphylaxis and demonstrates less cross-reactivity compared to many other NMBAs, particularly those in the aminosteroid class. However, cross-reactivity, especially with its parent compound atracurium, can occur. A thorough allergological evaluation, including skin testing with a comprehensive panel of NMBAs, is essential for any patient with a history of perioperative anaphylaxis to identify the causative agent and determine safe alternatives for future anesthetic procedures. The integration of in vitro tests like the Basophil Activation Test may further refine the diagnostic process and enhance patient safety.

References

A Comparative Analysis of Hofmann Elimination Rates in Cisatracurium and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Hofmann elimination rates of the neuromuscular blocking agent cisatracurium and its parent mixture, atracurium. The information presented is supported by experimental data from peer-reviewed literature to assist researchers and drug development professionals in understanding the chemical stability and pharmacokinetic profiles of these compounds.

Introduction to Hofmann Elimination in Atracurium Isomers

This compound, the (1R,1'R,2R,2'R)-isomer, is one of ten stereoisomers that constitute the drug atracurium. A key feature of these benzylisoquinolinium neuromuscular blocking agents is their metabolism through Hofmann elimination, a non-enzymatic chemical process that occurs at physiological pH and temperature. This organ-independent pathway is of significant clinical interest as it ensures a predictable clearance of the drug, even in patients with hepatic or renal impairment. While both atracurium and this compound undergo this degradation, the rate can vary between the different isomers present in the atracurium mixture. Understanding these differences is crucial for predicting the stability, duration of action, and overall pharmacokinetic behavior of these drugs.

Quantitative Comparison of In Vitro Degradation Rates

The following table summarizes the in vitro degradation half-lives and the calculated first-order rate constants for Hofmann elimination of this compound and the geometric isomer groups of atracurium. The data is derived from studies conducted under physiological conditions (pH 7.4 and 37°C).

Compound/Isomer GroupMediumHalf-life (t½) in minutesHofmann Elimination Rate Constant (k) in min⁻¹Reference
This compound Sørensen's Phosphate Buffer34.1 ± 2.10.0203[1]
Human Plasma29.2 ± 3.80.0237[1]
Atracurium (Isomer Groups)
cis-cisBuffered Saline57.1 ± 0.90.0121[2]
Whole Blood23.3 ± 2.80.0297[2]
cis-transBuffered Saline59.7 ± 0.90.0116[2]
Whole Blood2.3 ± 0.4 (fast phase), 22.1 ± 2.9 (slow phase)0.301 (fast), 0.031 (slow)[2]
trans-transBuffered Saline66.4 ± 2.70.0104[2]

Note: The rate constant (k) is calculated from the half-life (t½) using the formula k = ln(2) / t½.

Experimental Protocols

The determination of Hofmann elimination rates for this compound and its isomers typically involves the following experimental steps:

1. Sample Preparation and Incubation:

  • A stock solution of the neuromuscular blocking agent (e.g., this compound or atracurium) is prepared in an appropriate solvent.

  • The stock solution is then diluted into a temperature-controlled incubation medium. Common media include:

    • Aqueous Buffer: Sørensen's phosphate buffer or another suitable buffer system is used to maintain a constant physiological pH of 7.4.[1]

    • Biological Matrix: Human plasma or whole blood is used to simulate in vivo conditions more closely.[1][2]

  • The incubation is carried out in a water bath or incubator maintained at a constant physiological temperature of 37°C.[1][2]

  • Aliquots of the reaction mixture are withdrawn at predetermined time intervals over a period sufficient to observe significant degradation (e.g., up to 240 minutes).[3]

2. Quenching the Reaction:

  • To stop the degradation process at each time point, the collected aliquots are immediately treated to quench the reaction. This is often achieved by acidification (e.g., with a strong acid like perchloric acid) and/or rapid freezing.

3. Analytical Quantification:

  • The concentration of the parent drug and its degradation products (such as laudanosine) in each aliquot is quantified using a validated analytical method. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.[1][3]

    • HPLC System: A standard HPLC system equipped with a suitable column (e.g., a C18 reversed-phase column) is used for separation.[4]

    • Mobile Phase: The mobile phase composition is optimized to achieve good separation of the analyte from its degradation products and any matrix components. A typical mobile phase might consist of a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate adjusted to an acidic pH) and organic solvents like methanol and acetonitrile.[4]

    • Detection: Detection is commonly performed using UV spectrophotometry at a wavelength where the compounds of interest absorb strongly (e.g., 280 nm).[4] For enhanced sensitivity and specificity, fluorescence detection can also be used.[1]

4. Data Analysis:

  • A calibration curve is generated using standards of known concentrations to quantify the drug concentration in the experimental samples.

  • The natural logarithm of the drug concentration is plotted against time.

  • For a first-order degradation process like Hofmann elimination, this plot will yield a straight line.

  • The slope of this line is equal to the negative of the first-order rate constant (-k).

  • The half-life (t½) of the drug under the specific experimental conditions can then be calculated from the rate constant using the equation: t½ = ln(2) / k.

Visualizing the Experimental Workflow and Comparative Logic

G cluster_prep Sample Preparation cluster_incubation Incubation at 37°C, pH 7.4 cluster_analysis Analysis cluster_results Data Interpretation Cis This compound Incubate_Cis Incubate this compound Cis->Incubate_Cis Atr Atracurium Isomers Incubate_Atr Incubate Atracurium Atr->Incubate_Atr Aliquots_Cis Collect Aliquots over Time Incubate_Cis->Aliquots_Cis Aliquots_Atr Collect Aliquots over Time Incubate_Atr->Aliquots_Atr HPLC_Cis HPLC Analysis Aliquots_Cis->HPLC_Cis HPLC_Atr HPLC Analysis Aliquots_Atr->HPLC_Atr Rate_Cis Calculate Rate Constant (k_cis) HPLC_Cis->Rate_Cis Rate_Atr Calculate Rate Constant (k_atr) HPLC_Atr->Rate_Atr Compare Compare Rates (k_cis vs k_atr) Rate_Cis->Compare Rate_Atr->Compare

Caption: Experimental workflow for comparing Hofmann elimination rates.

G Atracurium Atracurium (Mixture of 10 Isomers) IsomerGroups Geometric Isomer Groups (cis-cis, cis-trans, trans-trans) Atracurium->IsomerGroups Composed of Elimination Primary Elimination Pathway IsomerGroups->Elimination This compound This compound (Single Isomer: 1R-cis, 1'R-cis) This compound->Elimination Hofmann Hofmann Elimination (pH and Temperature Dependent) Elimination->Hofmann RateComparison Comparative Elimination Rates Hofmann->RateComparison Conclusion Varying rates among isomers, with this compound exhibiting a distinct and predictable profile. RateComparison->Conclusion

Caption: Logical flow of the Hofmann elimination rate comparison.

References

A Comparative Guide to the In Vitro and In Vivo Pharmacokinetics of Cisatracurium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic properties of cisatracurium, both in laboratory settings (in vitro) and within living organisms (in vivo). The data presented is intended to support research and development efforts by offering a comprehensive overview of this compound's metabolic fate and its correlation between preclinical and clinical findings. Furthermore, this guide contrasts the performance of this compound with alternative neuromuscular blocking agents, providing a broader context for its pharmacokinetic profile.

Executive Summary

This compound, a nondepolarizing neuromuscular blocking agent, is distinguished by its unique, organ-independent elimination pathway. This guide delves into the correlation between its in vitro degradation, primarily through Hofmann elimination, and its in vivo pharmacokinetic profile. Experimental data reveals that while a correlation exists, in vivo clearance is also influenced by other physiological factors. A comparative analysis with rocuronium and vecuronium highlights the distinct pharmacokinetic characteristics of each agent, providing valuable insights for drug development and clinical application.

In Vitro vs. In Vivo Pharmacokinetics of this compound

This compound's primary route of metabolism is Hofmann elimination, a chemical process dependent on physiological pH and temperature, which breaks down the molecule into laudanosine and a monoquaternary acrylate metabolite.[1][2] This is supplemented by ester hydrolysis of the monoacrylate metabolite.[1] The in vitro degradation of this compound has been extensively studied in various media to understand its stability and metabolic pathway.

Table 1: Comparison of In Vitro and In Vivo Pharmacokinetic Parameters of this compound in Healthy Adults

ParameterIn Vitro (Human Plasma)In Vivo (Healthy Adults)
Elimination Half-Life (t½) 29.2 ± 3.8 minutes[3]22 to 29 minutes[4]
Primary Elimination Pathway Hofmann Elimination & Ester HydrolysisHofmann Elimination & Organ Clearance
Clearance (CL) Not Applicable4.5 to 5.7 mL/min/kg[4]
Volume of Distribution (Vss) Not Applicable145 mL/kg[4][5]

Studies in anesthetized dogs have shown that the in vivo terminal elimination rate of this compound (16.4 ± 2.7 min) was approximately twofold faster than its in vitro degradation rate in plasma (32.9 ± 3.7 min), suggesting that organ clearance plays a more significant role in the overall elimination in this species than in humans.[6]

Comparative Pharmacokinetics with Alternative Agents

The pharmacokinetic profiles of rocuronium and vecuronium, two other commonly used neuromuscular blocking agents, offer a stark contrast to that of this compound. Their elimination is primarily dependent on hepatic and renal function.

Table 2: Comparative In Vitro Degradation of Neuromuscular Blocking Agents

AgentIn Vitro Half-Life (Human Plasma)Primary In Vitro Degradation Pathway
This compound 29.2 ± 3.8 minutes[3]Hofmann Elimination & Ester Hydrolysis
Vecuronium ~120 minutes[7]Spontaneous Desacetylation
Rocuronium Stable under physiological conditions; degradation studied under stress conditions[1][6]Hydrolysis (under stress conditions)

Table 3: Comparative In Vivo Pharmacokinetics in Healthy Adults

ParameterThis compoundRocuroniumVecuronium
Clearance (CL) 4.5 - 5.7 mL/min/kg[4]2.89 ± 0.25 mL/kg/min[8]5.2 ± 0.8 mL/kg/min[9]
Volume of Distribution (Vss) 145 mL/kg[4][5]207 ± 14 mL/kg[8]244 ± 38 mL/kg[9]
Elimination Half-Life (t½) 22 - 29 minutes[4]70.9 ± 4.7 minutes[8]Similar to young adults[9]
Primary Elimination Route Hofmann Elimination (~77%)[10]Hepatic and RenalHepatic and Renal

Pharmacokinetics in Special Populations

The organ-independent elimination of this compound makes it a valuable agent in patients with renal or hepatic impairment.

Table 4: In Vivo Pharmacokinetics of this compound in Special Populations

PopulationClearance (CL)Volume of Distribution (Vss)Elimination Half-Life (t½)
Elderly No significant change[9]Slightly larger[9]Slightly prolonged[9]
Renal Impairment No significant changeNo significant changeNo significant change
Hepatic Impairment Slightly fasterSlightly largerNo significant change
Critically Ill (Sepsis) 5.2 ± 1.8 mL/min/kg[3]111 ± 71 mL/kg[3]14.8 minutes[3]

In contrast, the pharmacokinetics of rocuronium and vecuronium are significantly altered in patients with renal and hepatic disease.[11] For instance, the elimination half-life of rocuronium is prolonged in patients with renal failure.[8] Similarly, the clearance of vecuronium is reduced in elderly patients.[9]

Experimental Protocols

In Vitro Degradation of this compound in Human Plasma

Objective: To determine the rate of spontaneous degradation of this compound in human plasma at physiological conditions.

Methodology:

  • Sample Preparation: this compound is incubated in human plasma maintained at a constant pH of 7.4 and a temperature of 37°C using a buffer system (e.g., HEPES).[3]

  • Time-point Sampling: Aliquots of the plasma-drug mixture are collected at various time intervals.

  • Reaction Quenching: The degradation process in the collected samples is immediately stopped, typically by acidification.

  • Quantification: The concentration of remaining this compound and its degradation products (laudanosine and monoquaternary alcohol) is quantified using a validated High-Performance Liquid Chromatography (HPLC) method with fluorescence detection.[3][12]

    • HPLC System: A typical system consists of a C18 column with a mobile phase of phosphate buffer, acetonitrile, and methanol.[10]

    • Detection: Fluorescence detection is performed at specific excitation and emission wavelengths (e.g., 236 nm for excitation and 324 nm for emission).[10]

  • Data Analysis: The degradation half-life is calculated from the decline in this compound concentration over time.

In Vivo Pharmacokinetic Study of this compound

Objective: To determine the pharmacokinetic profile of this compound in human subjects.

Methodology:

  • Study Design: A prospective study is conducted in a defined patient population (e.g., healthy adults, patients with renal impairment).

  • Drug Administration: A single intravenous bolus dose of this compound is administered.

  • Blood Sampling: Arterial or venous blood samples are collected at predefined time points before and after drug administration.

  • Sample Processing: Plasma is separated from the blood samples and stabilized to prevent further degradation of this compound.

  • Bioanalysis: Plasma concentrations of this compound are determined using a validated analytical method, typically HPLC with fluorescence or mass spectrometric detection.[12][13]

  • Pharmacokinetic Modeling: The plasma concentration-time data is fitted to a pharmacokinetic model (e.g., a two-compartment open model) to estimate parameters such as clearance (CL), volume of distribution (Vss), and elimination half-life (t½).[4][5][14] Population pharmacokinetic analysis using software like NONMEM may also be employed.[15]

Visualizations

Metabolic Pathway of this compound This compound This compound Hofmann_Elimination Hofmann Elimination (pH and Temperature Dependent) This compound->Hofmann_Elimination ~77% of elimination Laudanosine Laudanosine Hofmann_Elimination->Laudanosine Monoquaternary_Acrylate Monoquaternary_Acrylate Hofmann_Elimination->Monoquaternary_Acrylate Ester_Hydrolysis Ester Hydrolysis (Plasma Esterases) Monoquaternary_Acrylate->Ester_Hydrolysis Monoquaternary_Alcohol Monoquaternary_Alcohol Ester_Hydrolysis->Monoquaternary_Alcohol

Caption: Metabolic degradation pathway of this compound.

Experimental Workflow for In Vitro-In Vivo Correlation cluster_0 In Vitro Study cluster_1 In Vivo Study Incubation Incubation in Plasma/Buffer (37°C, pH 7.4) Sampling_IV Time-point Sampling Incubation->Sampling_IV Analysis_IV HPLC Analysis Sampling_IV->Analysis_IV Degradation_Rate Calculate Degradation Half-Life Analysis_IV->Degradation_Rate Correlation In Vitro-In Vivo Correlation Analysis Degradation_Rate->Correlation Dosing IV Administration to Subjects Sampling_Vivo Blood Sampling Dosing->Sampling_Vivo Analysis_Vivo HPLC Analysis of Plasma Sampling_Vivo->Analysis_Vivo PK_Modeling Pharmacokinetic Modeling Analysis_Vivo->PK_Modeling PK_Modeling->Correlation

Caption: Workflow for a typical in vitro-in vivo correlation study.

References

A Head-to-Head Comparison of Cisatracurium and Vecuronium in a Research Model

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two commonly used neuromuscular blocking agents, cisatracurium and vecuronium. The information presented is collated from a range of preclinical and clinical research models, offering an objective overview of their respective performance characteristics to inform experimental design and drug development.

Executive Summary

This compound, a stereoisomer of atracurium, and vecuronium, an aminosteroid, are both intermediate-acting non-depolarizing neuromuscular blocking agents. While both effectively induce skeletal muscle relaxation, their distinct pharmacological profiles, particularly their metabolism and side effect profiles, present different advantages in a research setting. This compound is primarily eliminated by Hofmann elimination, a pH and temperature-dependent chemical process, making its clearance independent of organ function. In contrast, vecuronium is predominantly metabolized by the liver and excreted via the biliary system and kidneys. This fundamental difference in elimination pathways has significant implications for their use in models with hepatic or renal impairment. Furthermore, this compound is associated with minimal histamine release and cardiovascular side effects, even at higher doses, a crucial consideration for maintaining hemodynamic stability in sensitive experimental models.

Pharmacodynamic and Pharmacokinetic Comparison

The following tables summarize key quantitative data from comparative studies of this compound and vecuronium.

Table 1: Pharmacodynamic and Pharmacokinetic Parameters

ParameterThis compoundVecuroniumKey Findings and Citations
Onset of Action SlowerFasterVecuronium generally exhibits a more rapid onset of action compared to an equipotent dose of this compound.
Duration of Action IntermediateIntermediateBoth are classified as intermediate-acting agents. Some studies suggest vecuronium may have a slightly longer duration of action.
Recovery Profile Faster and more predictableSlower and more variableRecovery from neuromuscular blockade is significantly faster and more predictable with this compound, particularly after prolonged infusion. This is attributed to its organ-independent elimination.
Metabolism Hofmann elimination (organ-independent)Primarily hepatic metabolismThis compound's unique metabolism makes it a more reliable agent in subjects with renal or hepatic dysfunction.
Active Metabolites Laudanosine3-desacetyl-vecuroniumThis compound produces laudanosine, which has CNS excitatory effects at high concentrations, though plasma levels are generally lower than with atracurium. Vecuronium has an active metabolite that can accumulate, especially in renal failure, prolonging the neuromuscular blockade.

Table 2: Safety and Side Effect Profile

ParameterThis compoundVecuroniumKey Findings and Citations
Histamine Release No clinically significant releaseNo clinically significant releaseBoth agents are considered to have a low propensity for histamine release, contributing to their cardiovascular stability.
Cardiovascular Effects Minimal hemodynamic changes, even at high dosesGenerally stable, but minor decreases in heart rate have been observedThis compound is noted for its exceptional cardiovascular stability.
Hypotension InfrequentInfrequentBoth drugs are associated with a low incidence of hypotension.
Bradycardia InfrequentMore likely to occur than with this compoundSome studies report a higher incidence of bradycardia with vecuronium.

Experimental Protocols

Neuromuscular Blockade Monitoring

A common experimental protocol to assess and compare the pharmacodynamics of this compound and vecuronium involves the following steps:

  • Animal Model/Subject Preparation: The choice of animal model (e.g., rabbit, pig) or human subject is dependent on the research question. Anesthesia is induced and maintained with appropriate agents (e.g., isoflurane, propofol).

  • Nerve Stimulation: The ulnar nerve is typically stimulated at the wrist using a peripheral nerve stimulator.

  • Measurement of Neuromuscular Response: The evoked response of the adductor pollicis muscle is measured. This is commonly done using acceleromyography, which quantifies the degree of muscle twitch.

  • Train-of-Four (TOF) Stimulation: A sequence of four electrical stimuli is delivered, and the ratio of the fourth twitch height to the first (T4/T1 ratio) is calculated. A TOF ratio of < 0.9 is indicative of residual neuromuscular blockade.

  • Drug Administration: Equipotent doses of this compound or vecuronium are administered intravenously.

  • Data Collection: The onset time (time to maximum block), clinical duration (time from injection to 25% recovery of twitch height), and recovery index (time from 25% to 75

A Comparative Guide to the Enantiomeric Separation of Cisatracurium Isomers by Chiral HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric separation of cisatracurium isomers. This compound, a non-depolarizing neuromuscular blocking agent, is one of the ten isomers of atracurium and exists as a single geometric isomer (cis-cis) with two chiral centers, resulting in a pair of enantiomers. The effective separation and quantification of these enantiomers are critical for pharmaceutical quality control and research. This document outlines key performance data, detailed experimental protocols, and a visual representation of the analytical workflow to aid in method selection and implementation.

Comparative Performance of Chiral HPLC Methods

The selection of an appropriate chiral stationary phase (CSP) is paramount for achieving successful enantiomeric separation of this compound. Polysaccharide-based CSPs, particularly those derived from cellulose, have demonstrated efficacy in resolving the isomers of atracurium, including the cis-cis enantiomers that constitute this compound. Below is a summary of the performance of different chiral HPLC methods.

ParameterMethod 1: Lux Cellulose-3Method 2: Cellulose tri-3,5-dimethylphenylcarbamate (CDMPC)Method 3: CHIRALPAK IC-3
Chiral Stationary Phase (CSP) Lux Cellulose-3Cellulose tri-3,5-dimethylphenylcarbamateCellulose tris(3,5-dichlorophenylcarbamate)
Resolution (Rs) Excellent resolution values reported for atracurium isomers, including cis-cis (this compound).[1] Specific numerical data for enantiomeric resolution of this compound is not provided in the available literature.Baseline separation of atracurium stereoisomers, including cis-cis, was achieved. Specific quantitative data for enantiomeric resolution is not detailed.High selectivity and excellent column efficiency are characteristic of this CSP.[2] Specific performance data for this compound enantiomers is not available in the reviewed literature.
Selectivity (α) Data not specified.Data not specified.Data not specified.
Retention Times (tR) Short analysis time (3 min) for atracurium isomers.[1]Data not specified.Data not specified.
Mobile Phase Acetonitrile: Water (90:10, v/v)[1]Acetonitrile: 0.1 M Potassium Hexafluorophosphate (KPF6), pH 3.0-3.5 (50:50, v/v)n-Hexane:Ethanol:1,4-Dioxane:Trifluoroacetic acid:Diethylamine (750:200:50:3:3, v/v/v/v/v)
Flow Rate 0.7 mL/min[1]0.5 - 1.0 mL/min0.7 mL/min
Detection Wavelength 280 nm[1]280 nm235 nm
Column Temperature Ambient30 - 38 °C25 °C

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and reproducibility of chiral separation methods.

Method 1: Lux Cellulose-3
  • Column: Lux Cellulose-3 CSP.

  • Mobile Phase: A mixture of acetonitrile and water in a 90:10 volume-to-volume ratio.[1]

  • Flow Rate: 0.7 mL per minute.[1]

  • Detection: UV detection at a wavelength of 280 nm.[1]

  • Temperature: The separation is conducted at ambient temperature.

  • Sample Preparation: Dissolve the this compound besylate sample in the mobile phase to a suitable concentration (e.g., 10.0–100.0 μg/mL).[1]

  • Injection Volume: A standard injection volume, typically 10 or 20 µL, is used.

Method 2: Cellulose tri-3,5-dimethylphenylcarbamate (CDMPC)
  • Column: Cellulose tri-3,5-dimethylphenylcarbamate (CDMPC) based CSP.

  • Mobile Phase: A 50:50 (v/v) mixture of acetonitrile and a 0.1 M aqueous solution of potassium hexafluorophosphate (KPF6), with the pH of the aqueous component adjusted to between 3.0 and 3.5.

  • Flow Rate: The flow rate is maintained between 0.5 and 1.0 mL per minute.

  • Detection: UV detection at a wavelength of 280 nm.

  • Temperature: The column temperature is maintained in the range of 30 to 38 °C.

  • Sample Preparation: Prepare the sample by dissolving this compound besylate in the mobile phase.

  • Injection Volume: Use a standard injection volume appropriate for the column dimensions and sample concentration.

Method 3: CHIRALPAK IC-3
  • Column: CHIRALPAK IC-3, which contains cellulose tris(3,5-dichlorophenylcarbamate) as the chiral selector.

  • Mobile Phase: A mixture of n-hexane, ethanol, 1,4-dioxane, trifluoroacetic acid (TFA), and diethylamine (Et2NH) in the ratio of 750:200:50:3:3 by volume.

  • Flow Rate: 0.7 mL per minute.

  • Detection: UV detection at a wavelength of 235 nm.

  • Temperature: The column is maintained at a constant temperature of 25 °C.

  • Sample Preparation: The sample of this compound besylate should be dissolved in the mobile phase or a solvent compatible with the mobile phase.

  • Injection Volume: A typical injection volume for analytical scale HPLC is used.

Experimental Workflow

The following diagram illustrates the general workflow for the enantiomeric separation of this compound isomers using chiral HPLC.

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Acquisition & Analysis sample This compound Besylate Sample dissolve Dissolve in Mobile Phase sample->dissolve filter Filter Sample dissolve->filter injector Autosampler/Injector filter->injector Inject Sample hplc HPLC System with Chiral Column mobile_phase Mobile Phase Reservoir pump HPLC Pump mobile_phase->pump pump->injector column Chiral Stationary Phase (e.g., Lux Cellulose-3) injector->column detector UV Detector column->detector data_system Chromatography Data System detector->data_system Signal chromatogram Chromatogram Generation data_system->chromatogram analysis Peak Integration & Quantification (Rs, α, tR) chromatogram->analysis report Generate Report analysis->report

A generalized workflow for the chiral HPLC analysis of this compound.

Signaling Pathways and Logical Relationships

The separation of enantiomers on a chiral stationary phase is governed by the differential interactions between the enantiomers and the chiral selector. These interactions are transient and stereoselective, leading to different retention times for the two enantiomers.

G racemate This compound Racemate (R- and S-enantiomers) interaction Diastereomeric Complex Formation (Transient) racemate->interaction Introduction to column csp Chiral Stationary Phase (CSP) (e.g., Cellulose Derivative) csp->interaction r_complex R-enantiomer-CSP Complex interaction->r_complex Interaction 1 s_complex S-enantiomer-CSP Complex interaction->s_complex Interaction 2 separation Differential Retention r_complex->separation Different Stability s_complex->separation Different Stability r_elution Elution of R-enantiomer separation->r_elution Earlier or Later Elution s_elution Elution of S-enantiomer separation->s_elution Earlier or Later Elution

References

A Comparative Guide to Validating a Laudanosine Assay for Cisatracurium Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of laudanosine, a key metabolite of the neuromuscular blocking agent cisatracurium. Understanding the formation and clearance of laudanosine is critical for the safety and efficacy assessment of this compound, as high concentrations of this metabolite have been associated with central nervous system excitation.[1][2] This document details and compares various analytical techniques, offering experimental data and protocols to aid researchers in selecting and validating the most appropriate assay for their specific study needs.

This compound Metabolism and the Importance of Laudanosine Monitoring

This compound undergoes a process called Hofmann elimination at physiological pH and temperature, which is a non-enzymatic degradation pathway.[3][4] This chemical process breaks down the this compound molecule, leading to the formation of laudanosine and a monoquaternary acrylate metabolite.[5] While this compound itself is a potent neuromuscular blocking agent, laudanosine can cross the blood-brain barrier and, in high concentrations, may cause hypotension and cerebral excitatory effects.[1][2][3] Therefore, accurate and precise quantification of laudanosine is essential in preclinical and clinical studies to characterize the pharmacokinetic profile of this compound and ensure patient safety.

Below is a diagram illustrating the metabolic pathway of this compound to laudanosine.

This compound This compound Hofmann_Elimination Hofmann Elimination (pH and Temperature Dependent) This compound->Hofmann_Elimination Laudanosine Laudanosine Hofmann_Elimination->Laudanosine Monoquaternary_Acrylate Monoquaternary Acrylate Metabolite Hofmann_Elimination->Monoquaternary_Acrylate

Caption: Metabolic Pathway of this compound.

Comparison of Analytical Methods for Laudanosine Quantification

Several analytical methods have been developed and validated for the quantification of laudanosine in biological matrices. The choice of method often depends on the required sensitivity, selectivity, sample throughput, and available instrumentation. The most commonly employed techniques include High-Performance Liquid Chromatography (HPLC) with various detectors (UV, Fluorescence) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), as well as Thin-Layer Chromatography (TLC) with densitometry.

The following table summarizes the key performance characteristics of these methods based on published validation data.

ParameterHPLC-UVHPLC-FluorimetryLC-MS/MSTLC-Densitometry
Linearity Range 1-8 µg/mL40-2000 ng/mL[6]1-2000 ng/mL (blood)[6]2-18 µg/mL
Limit of Quantification (LOQ) Not explicitly stated, but linearity starts at 1 µg/mL40 ng/mL[6]1 ng/mL (blood)[6]Not explicitly stated, but linearity starts at 2 µg/mL
Limit of Detection (LOD) Not explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated
Precision (%RSD) < 2%1-14%[6]Not explicitly stated< 2%
Accuracy (% Recovery) 98.73-101.25%Not explicitly statedNot explicitly stated99.13-101.45%
Sample Matrix Pharmaceutical preparationsHuman Plasma[4][6]Post-mortem blood and tissues[7]Pharmaceutical preparations

Experimental Protocols

This section provides detailed methodologies for the different analytical techniques used for laudanosine quantification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the analysis of laudanosine in less complex matrices, such as pharmaceutical formulations.

Experimental Workflow:

cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Dilution Dilution with Mobile Phase Injection Injection into HPLC Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (280 nm) Separation->Detection Quantification Quantification Detection->Quantification

Caption: HPLC-UV Experimental Workflow.

Protocol:

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing this compound and laudanosine in the mobile phase to achieve a concentration within the calibration range.

  • Chromatographic Conditions: [3][5][8][9][10]

    • Column: C18 column (150 mm x 4.5 mm, 5 µm packing).

    • Mobile Phase: A mixture of 0.075 M potassium dihydrogen phosphate, methanol, and acetonitrile (50:30:20, v/v/v), with the pH adjusted to 3.1 ± 0.2 with o-phosphoric acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 280 nm.

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Quantify laudanosine by comparing the peak area of the analyte in the sample to a standard curve prepared with known concentrations of laudanosine.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-Fluorimetry)

This method offers increased sensitivity and selectivity for the analysis of laudanosine in biological matrices like plasma.

Experimental Workflow:

cluster_prep Sample Preparation cluster_analysis HPLC-Fluorimetry Analysis cluster_data Data Processing Protein_Precipitation Protein Precipitation (e.g., with acetonitrile) Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Injection Injection into HPLC Supernatant_Collection->Injection Separation Chromatographic Separation Injection->Separation Detection Fluorescence Detection (Ex: 240 nm, Em: 320 nm) Separation->Detection Quantification Quantification Detection->Quantification

Caption: HPLC-Fluorimetry Experimental Workflow.

Protocol:

  • Sample Preparation:

    • To a plasma sample, add a protein precipitating agent such as acetonitrile.

    • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

    • Collect the supernatant for injection into the HPLC system.

    • An internal standard (e.g., verapamil) should be added before protein precipitation for accurate quantification.[6]

  • Chromatographic Conditions: [6]

    • Column: C18 column.

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: Fluorescence detector with excitation at 240 nm and emission at 320 nm.

  • Data Analysis:

    • Construct a calibration curve using the peak area ratio of laudanosine to the internal standard versus concentration. Determine the concentration of laudanosine in the samples from this curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most sensitive and selective method for the quantification of laudanosine in complex biological matrices.

Experimental Workflow:

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Extraction Liquid-Liquid Extraction or Solid-Phase Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Mass_Analysis Tandem Mass Spectrometry (MS/MS) Ionization->Mass_Analysis Quantification Quantification using MRM Mass_Analysis->Quantification

Caption: LC-MS/MS Experimental Workflow.

Protocol:

  • Sample Preparation: [7]

    • Perform liquid-liquid extraction or solid-phase extraction to isolate laudanosine from the biological matrix and remove interferences.

    • An internal standard (e.g., a deuterated analog of laudanosine) should be added prior to extraction.

    • Evaporate the extraction solvent and reconstitute the residue in the mobile phase.

  • LC-MS/MS Conditions:

    • Column: A suitable C18 column.

    • Mobile Phase: Typically a gradient of water and acetonitrile or methanol, both containing a small amount of an acid (e.g., formic acid) to promote ionization.

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for laudanosine and the internal standard should be monitored for quantification.

  • Data Analysis:

    • Quantify laudanosine using the peak area ratio of the analyte to the internal standard, plotted against the concentration of the calibration standards.

Thin-Layer Chromatography (TLC) with Densitometry

TLC-densitometry is a simpler and more cost-effective method compared to HPLC and LC-MS/MS, suitable for the analysis of laudanosine in less complex samples.

Experimental Workflow:

cluster_prep Sample Preparation cluster_analysis TLC Analysis cluster_data Data Processing Spotting Spotting of Sample and Standards on TLC Plate Development Development of TLC Plate in Solvent System Spotting->Development Drying Drying of the Plate Development->Drying Scanning Densitometric Scanning (282 nm) Drying->Scanning Quantification Quantification Scanning->Quantification

Caption: TLC-Densitometry Experimental Workflow.

Protocol:

  • Sample Preparation and Spotting:

    • Dissolve the sample in a suitable solvent.

    • Apply the sample and a series of laudanosine standards to a silica gel TLC plate.

  • Chromatographic Development: [3][5][8][9][10]

    • Stationary Phase: Silica gel plates.

    • Mobile Phase (Developing System): A mixture of methanol and ethyl acetate (3:7, v/v).

    • Develop the plate in a saturated chromatography chamber until the solvent front reaches a predetermined height.

    • Air-dry the plate after development.

  • Densitometric Analysis:

    • Scan the dried TLC plate using a densitometer at a wavelength of 282 nm.

    • Quantify laudanosine by comparing the peak area of the spot from the sample to the calibration curve generated from the standards.

Conclusion

The validation of a laudanosine assay is a critical step in the study of this compound metabolism. This guide has provided a comparative overview of four commonly used analytical methods: HPLC-UV, HPLC-Fluorimetry, LC-MS/MS, and TLC-Densitometry.

  • LC-MS/MS offers the highest sensitivity and selectivity, making it the gold standard for analyzing laudanosine in complex biological matrices at low concentrations.

  • HPLC with fluorescence detection provides a good balance of sensitivity and cost-effectiveness for plasma samples.

  • HPLC-UV and TLC-densitometry are simpler, more accessible methods suitable for the analysis of laudanosine in pharmaceutical preparations or when high sensitivity is not a primary requirement.

The choice of the most appropriate method will depend on the specific requirements of the study, including the nature of the sample matrix, the expected concentration range of laudanosine, and the available instrumentation. The provided experimental protocols and comparative data should serve as a valuable resource for researchers in selecting and implementing a robust and reliable laudanosine assay for their this compound metabolism studies.

References

Comparative Stability of Cisatracurium in Various Infusion Fluids: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Cisatracurium besylate, a non-depolarizing neuromuscular blocking agent, is susceptible to degradation primarily through Hofmann elimination, a process highly influenced by pH and temperature. Its stability in various intravenous (IV) infusion fluids is a critical factor for clinical efficacy and safety. This guide provides a comprehensive comparison of this compound's stability in commonly used infusion fluids, supported by experimental data, to inform researchers, scientists, and drug development professionals on optimal storage and administration conditions.

Quantitative Stability Data

The stability of this compound besylate has been evaluated in several common infusion fluids, with temperature being a critical determinant of its degradation rate. The following table summarizes the chemical stability of this compound in different diluents at various concentrations and storage conditions.

Infusion FluidThis compound ConcentrationStorage TemperatureDurationRemaining this compound (%)Reference
0.9% Sodium Chloride Injection0.1 mg/mL, 2 mg/mL, 5 mg/mL4°C (39°F)30 daysStable[1][2]
0.9% Sodium Chloride Injection0.1 mg/mL, 2 mg/mL23°C (73°F)30 daysSubstantial drug loss[1][2]
5% Dextrose Injection0.1 mg/mL, 2 mg/mL, 5 mg/mL4°C (39°F)30 daysStable[1][2]
5% Dextrose Injection0.1 mg/mL23°C (73°F)30 daysGreatest losses observed[1][2]
5% Dextrose and 0.9% Sodium Chloride Injection0.1 mg/mLRoom Temperature or Refrigerated24 hoursNo significant loss of potency[3][4]
Lactated Ringer's InjectionNot specifiedNot specifiedNot specifiedChemically unstable[3]
5% Dextrose and Lactated Ringer's Injection0.1 mg/mL, 0.2 mg/mLRefrigerated24 hoursStable[3]

Note: "Stable" generally implies that the drug concentration remains within 90-110% of the initial concentration. "Substantial drug loss" indicates a significant decrease below this range. The rate of degradation is also influenced by the pH of the solution; this compound is acidic (pH 3.25 to 3.65) and may be incompatible with alkaline solutions (pH > 8.5)[3].

Experimental Protocols

The stability of this compound is typically assessed using a stability-indicating high-performance liquid chromatography (HPLC) method. The following protocol outlines a general approach for conducting forced degradation studies to evaluate the stability of this compound in different infusion fluids.

Objective: To determine the chemical stability of this compound besylate when diluted in various intravenous infusion fluids under different storage conditions.

Materials:

  • This compound besylate raw material or commercial injection

  • Selected infusion fluids (e.g., 0.9% Sodium Chloride, 5% Dextrose in Water)

  • Acids (e.g., 0.1 N HCl) and bases (e.g., 0.005 N NaOH) for pH adjustment and forced degradation

  • Oxidizing agent (e.g., 30% H₂O₂)

  • High-performance liquid chromatograph (HPLC) with a UV detector

  • Validated analytical column

  • pH meter

  • Temperature-controlled storage chambers (refrigerated and room temperature)

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Samples:

    • Prepare solutions of this compound at clinically relevant concentrations (e.g., 0.1 mg/mL, 2 mg/mL) in the selected infusion fluids.

    • For forced degradation studies, subject the solutions to various stress conditions, including:

      • Acidic Degradation: Mix equal volumes of the drug solution with 0.1 N HCl at room temperature.[5]

      • Alkaline Degradation: Mix equal volumes of the drug solution with 0.005 N NaOH at room temperature.[5]

      • Oxidative Degradation: Mix equal volumes of the drug solution with 30% H₂O₂ and heat at 60°C.[5]

      • Thermal Degradation: Expose the drug solution to elevated temperatures (e.g., 60°C).[5]

      • Photodegradation: Expose the drug solution to UV light at 254 nm.[5]

  • Storage Conditions:

    • Store the prepared admixtures in appropriate containers (e.g., PVC bags or glass vials) at specified temperatures, such as refrigerated (2-8°C) and room temperature (23-25°C), protected from light.

  • Sample Analysis:

    • At predetermined time points (e.g., 0, 24, 48 hours, 7 days, 30 days), withdraw aliquots of the samples.

    • Neutralize acidic and alkaline samples before analysis.

    • Analyze the samples using a validated stability-indicating HPLC-UV method to determine the concentration of this compound and to detect the presence of any degradation products.

  • Data Evaluation:

    • Calculate the percentage of the initial this compound concentration remaining at each time point.

    • Assess the physical stability by visually inspecting for particulate matter, color change, or precipitation.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for a comprehensive stability study of this compound in infusion fluids.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results prep Prepare this compound Admixtures in Different Infusion Fluids stress Subject to Stress Conditions (Acid, Base, Oxidizing Agent, Heat, Light) prep->stress Forced Degradation store_fridge Refrigerated (2-8°C) prep->store_fridge store_rt Room Temperature (23-25°C) prep->store_rt stress->store_fridge stress->store_rt sampling Withdraw Samples at Time Points store_fridge->sampling store_rt->sampling hplc HPLC-UV Analysis sampling->hplc physical Visual Inspection sampling->physical quantify Quantify this compound Concentration hplc->quantify degradation Identify Degradation Products hplc->degradation stability Determine Stability Profile physical->stability quantify->stability degradation->stability

Experimental workflow for this compound stability testing.

Degradation Pathway

This compound primarily degrades via Hofmann elimination, a chemical process that is dependent on pH and temperature, rather than enzymatic metabolism.[6] This organ-independent elimination is a key characteristic of this compound.[6] Ester hydrolysis also contributes to its degradation to a lesser extent.[5] The main degradation products are laudanosine and a monoquaternary acrylate.[7] It is important to note that laudanosine has been associated with central nervous system excitatory effects in animal studies, although the clinical significance in humans is not fully established.[6]

Conclusion and Recommendations

The stability of this compound is significantly influenced by the composition of the infusion fluid and the storage temperature. For optimal stability, it is recommended to prepare this compound infusions with 0.9% Sodium Chloride Injection or 5% Dextrose Injection and store them under refrigerated conditions (2-8°C) if not for immediate use.[1][2] Admixtures in these fluids are stable for at least 30 days when refrigerated.[1][2] At room temperature, the stability is considerably reduced, particularly in 5% Dextrose Injection, and infusions should be used promptly, typically within 24 hours.[3]

Crucially, this compound should not be diluted in Lactated Ringer's Injection due to chemical instability. [3] However, it may be stable for a short period (24 hours) under refrigeration when diluted in a combined solution of 5% Dextrose and Lactated Ringer's Injection.[3]

These findings underscore the importance of adhering to recommended diluents and storage conditions to ensure the potency and safety of this compound infusions in clinical and research settings. Further studies are warranted to explore the compatibility with other balanced crystalloid solutions.

References

Safety Operating Guide

Safeguarding the Laboratory: A Step-by-Step Guide to the Proper Disposal of Cisatracurium

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of pharmaceutical compounds like cisatracurium are paramount to ensuring laboratory safety and environmental protection. This compound, a non-depolarizing neuromuscular blocking agent, requires meticulous disposal procedures to mitigate risks. This guide provides essential, step-by-step instructions for its safe disposal, aligning with regulatory standards.

I. Immediate Safety and Handling Considerations

Before initiating any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of a spill, avoid generating dust from powdered forms of the compound. It is recommended to use dry clean-up procedures, such as gently sweeping or vacuuming with a HEPA-filtered vacuum, and placing the material into a suitable, sealed container for disposal.[1] For liquid spills, absorb the material with an inert substance (e.g., dry sand or earth) before placing it in a chemical waste container.[2]

II. Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste, including this compound, is governed by a hierarchy of regulations at the local, state, and federal levels.[1] In the United States, the Environmental Protection Agency (EPA) regulates hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[3][4] A key provision, known as Subpart P, explicitly prohibits the sewering (flushing down the drain) of hazardous pharmaceutical waste.[3][5][6]

It is the responsibility of the waste generator to determine if their pharmaceutical waste is classified as hazardous.[4] This can be done by consulting the product's Safety Data Sheet (SDS) and relevant EPA lists (P-list for acutely toxic, and U-list).[4][5]

III. Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended procedure for the proper disposal of unused or expired this compound.

  • Characterization of Waste:

    • Consult the Safety Data Sheet (SDS) for this compound to identify any specific disposal recommendations and hazard classifications.

    • Determine if the this compound waste is considered hazardous under EPA RCRA regulations or state-specific guidelines. While this compound itself is not explicitly on the P or U lists, it is crucial to check local regulations as some states have more stringent classifications.[4][5]

  • Segregation of Waste:

    • Do not mix this compound waste with other chemical or biological waste streams unless explicitly permitted by your institution's waste management plan.

    • Segregate hazardous pharmaceutical waste from non-hazardous waste.

  • Containment and Labeling:

    • Place unused or expired this compound in a designated, properly sealed, and clearly labeled waste container.[1][7]

    • The label should clearly identify the contents as "Pharmaceutical Waste" and include the name "this compound." If deemed hazardous, it must be labeled as "Hazardous Waste."

  • Disposal of Empty Containers:

    • To be considered "RCRA empty," containers that held hazardous pharmaceuticals must be managed according to specific standards, which generally involve removing all contents through normal means.[6]

    • Empty vials and syringes that are not "RCRA empty" must be disposed of as hazardous pharmaceutical waste.

  • Final Disposal Pathway:

    • Engage a licensed and reputable hazardous waste management contractor for the final disposal.

    • The primary recommended disposal methods for pharmaceutical waste are incineration in a licensed facility or, if permitted, burial in a licensed landfill.[1][3]

    • Crucially, do not discharge this compound into the sewer or any waterways. [1]

IV. Experimental Protocols

The provided search results focus on procedural and regulatory guidance for the disposal of this compound and do not contain specific experimental protocols for its degradation or neutralization in a laboratory setting. The standard and required procedure is to manage it as chemical waste through a licensed disposal service.

V. Quantitative Data Summary

No quantitative data suitable for tabular comparison was identified in the search results regarding the efficacy of different disposal methods for this compound. The guidance is qualitative and procedural, based on regulatory compliance.

VI. This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

start This compound Waste Generated (Unused/Expired) characterize Characterize Waste (Consult SDS, EPA/State Regulations) start->characterize no_sewer DO NOT DISCHARGE INTO SEWER/WATERWAYS start->no_sewer is_hazardous Is it Hazardous Waste? characterize->is_hazardous hazardous_container Place in Labeled Hazardous Pharmaceutical Waste Container is_hazardous->hazardous_container Yes non_hazardous_container Place in Labeled Non-Hazardous Pharmaceutical Waste Container is_hazardous->non_hazardous_container No disposal_service Arrange Pickup by Licensed Waste Management Service hazardous_container->disposal_service non_hazardous_container->disposal_service incineration Final Disposal: Incineration or Licensed Landfill disposal_service->incineration

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Cisatracurium

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe handling, use, and disposal of the neuromuscular blocking agent, Cisatracurium, are critical for protecting laboratory personnel. This guide provides immediate, essential safety and logistical information, including detailed operational plans and disposal procedures to ensure a secure research environment.

This compound is a potent neuromuscular blocking agent requiring stringent safety measures to prevent accidental exposure, which can lead to serious respiratory complications.[1][2] Adherence to proper personal protective equipment (PPE) protocols, handling procedures, and disposal guidelines is paramount for all researchers, scientists, and drug development professionals working with this compound.

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for various handling scenarios.

ScenarioRecommended Personal Protective Equipment
Routine Handling (Preparation, Aliquoting, Administration) Gloves: Double gloving with chemotherapy-tested gloves is recommended.[3][4] The outer glove should be removed and disposed of in a sealed bag after each task or batch.[3] Gown: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[3] Eye/Face Protection: Tightly fitting safety goggles with side shields or a full-face shield.[5] Respiratory Protection: Generally not required in a well-ventilated area or when handling small quantities in a containment device.[6] However, a risk assessment should be performed, and if there is a potential for aerosolization, a full-face respirator should be used.[5][7]
Spill Cleanup Gloves: Double gloving with chemotherapy-tested gloves.[3][4] Gown: Impervious, disposable gown.[5] Eye/Face Protection: Full-face shield and safety goggles.[5] Respiratory Protection: A full-face respirator with appropriate cartridges should be used, especially for larger spills or in poorly ventilated areas.[5][7] Other: Protective shoe covers may be necessary depending on the spill size.
Waste Disposal Gloves: Double gloving with chemotherapy-tested gloves.[3][4] Gown: Disposable, low-permeability gown.[3] Eye/Face Protection: Safety goggles with side shields.[5]

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is crucial for minimizing risk.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in its original, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.[7]

  • Access to the storage area should be restricted to authorized personnel.[3]

  • Clearly label storage areas with "WARNING: PARALYZING AGENT – CAUSES RESPIRATORY ARREST."[1][2]

Preparation and Handling
  • All handling of this compound should be performed in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.[7]

  • Ensure adequate ventilation.[5][8]

  • Before handling, wash hands thoroughly and don the appropriate PPE as outlined in the table above.

  • Avoid the formation of dust or aerosols.[7][8]

  • Do not eat, drink, or smoke in the handling area.[5][7]

Spill Management
  • In the event of a spill, immediately alert personnel in the area.

  • Evacuate the area if necessary.

  • Wearing appropriate PPE, contain the spill using absorbent materials.

  • For dry spills, carefully sweep or vacuum the material, avoiding dust generation. A HEPA-filtered vacuum is recommended.[7]

  • For liquid spills, absorb the material with inert, non-combustible material and place it in a sealed container for disposal.

  • Clean the spill area thoroughly with a suitable decontamination solution.

  • All materials used for cleanup should be disposed of as hazardous waste.[7]

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and accidental exposure.

  • Unused or Expired this compound: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not allow it to enter sewers or waterways.

  • Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, gowns, bench paper, and cleaning materials, must be placed in a sealed, clearly labeled hazardous waste container.[7]

  • Empty Containers: Empty containers should be managed as hazardous waste.[9] Do not reuse them.

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for safely handling this compound in a laboratory setting.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase cluster_spill Spill Response start Start: Receive and Log this compound storage Store in Secure, Labeled Location start->storage ppe_check Verify Availability of Correct PPE storage->ppe_check ppe_check->start PPE Not Available handling_area Prepare Designated Handling Area (e.g., Fume Hood) ppe_check->handling_area PPE Available don_ppe Don Appropriate PPE handling_area->don_ppe procedure Perform Experimental Procedure don_ppe->procedure spill_check Spill Occurred? procedure->spill_check decontaminate Decontaminate Work Area spill_check->decontaminate No alert Alert Others & Evacuate if Necessary spill_check->alert Yes waste_disposal Dispose of Waste in Labeled Hazardous Waste Container decontaminate->waste_disposal doff_ppe Doff PPE Correctly waste_disposal->doff_ppe end End: Wash Hands doff_ppe->end spill_ppe Don Spill-Specific PPE alert->spill_ppe contain Contain and Clean Spill spill_ppe->contain spill_disposal Dispose of Spill Cleanup Materials as Hazardous Waste contain->spill_disposal spill_disposal->decontaminate

Workflow for the Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Cisatracurium
Reactant of Route 2
Reactant of Route 2
Cisatracurium

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.